Flt-3 Inhibitor II
Description
Properties
IUPAC Name |
bis(5-hydroxy-1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-11-1-3-13-9(5-11)7-15(18-13)17(22)16-8-10-6-12(21)2-4-14(10)19-16/h1-8,18-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMIWWQLOGNYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469293 | |
| Record name | Flt-3 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896138-40-2 | |
| Record name | Flt-3 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Profiling Flt-3 Inhibitor II Binding Affinity and Mechanistic Efficacy in FLT3-ITD Mutated Acute Myeloid Leukemia
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The FMS-like tyrosine kinase 3 (FLT3) receptor is overexpressed in the majority of acute myeloid leukemia (AML) blasts, with Internal Tandem Duplication (ITD) mutations representing the most common genetic alteration[1]. FLT3-ITD mutations drive ligand-independent, constitutive kinase activation, leading to aggressive cellular proliferation and poor clinical prognoses[1][2]. Flt-3 Inhibitor II (chemically identified as Bis-(5-hydroxy-1H-indol-2-yl)methanone) is a potent, cell-permeable symmetrical indolylmethanone kinase inhibitor[3][4].
As application scientists, we recognize that progressing a compound from biochemical hit to cellular validation requires a rigorous understanding of its binding kinetics and off-target profile. This guide deconstructs the structural pharmacology of this compound, provides a comprehensive data summary of its binding affinity, and outlines self-validating experimental workflows for evaluating FLT3-ITD inhibitors.
The FLT3-ITD Mutational Landscape & Structural Biology
In wild-type FLT3, the juxtamembrane domain (JMD) acts as a negative regulator, maintaining the kinase domain in an autoinhibited conformation. ITD mutations, which typically occur in exons 14 and 15, elongate the JMD, disrupting this autoinhibitory interaction[2][5].
The Causality of Oncogenesis: The structural release of the kinase domain allows for spontaneous receptor dimerization and trans-autophosphorylation in the absence of the FLT3 ligand[6]. This constitutive activation hyper-stimulates downstream effector pathways—specifically STAT5, PI3K/AKT, and RAS/MAPK—which collectively block apoptosis and drive uncontrolled myeloid expansion[2][6].
Figure 1: Constitutive signaling cascades driven by FLT3-ITD mutations in AML.
Pharmacological Profile of this compound
This compound was developed to optimize FLT3 inhibition while minimizing cross-reactivity with structurally similar Type III receptor tyrosine kinases, such as PDGFR[4].
Mechanism of Action
This compound acts as an ATP-competitive (Type I) inhibitor . Structural docking models indicate that the molecule adopts a bidentate binding mode within the orthosteric ATP-binding pocket[4].
-
Hinge Region Interaction: The indolyl NH groups form critical hydrogen bonds with the backbone carbonyl and amide of Cys-694[4].
-
Selectivity Filter: The compound's high selectivity for FLT3 over PDGFR is driven by interactions between one of its indole moieties and a hydrophobic pocket containing Phe-691 [4]. In PDGFR, this position is occupied by Thr-681, which lacks the bulk and hydrophobicity required to stabilize the inhibitor, resulting in a 5- to 10-fold drop in affinity[4].
Quantitative Data: Binding Affinity & Selectivity
The following table synthesizes the binding affinity (IC₅₀) data across different assay modalities, highlighting the compound's translation from cell-free biochemical efficacy to cell-based phenotypic impact[3][4].
| Target / Assay Type | Biological Matrix | IC₅₀ Value (nM) | Selectivity Profile |
| FLT3 (Kinase Activity) | Cell-free recombinant | 33 nM | Baseline |
| FLT3 (Autophosphorylation) | Primary AML Blasts | 40 nM | Confirms cell permeability |
| PDGFR (Kinase Activity) | Cell-free recombinant | 171 nM | ~5.2x selective for FLT3 |
| PDGFR (Autophosphorylation) | Cell-based | 300 nM | ~7.5x selective for FLT3 |
| Cell Viability / Growth | Flt3/ITD-BaF3 cells | < 50 nM | Potent apoptotic induction |
Note: While highly selective against PDGFR, this compound has been noted to exhibit off-target inhibition of the serine/threonine kinase Haspin, a mitotic signal coordinator[7].
Experimental Methodologies: Self-Validating Workflows
To trust the data generated during inhibitor profiling, the experimental design must be self-validating. Relying solely on end-point viability assays is insufficient, as it conflates target engagement with generalized cytotoxicity. Below are the gold-standard, step-by-step protocols for validating FLT3-ITD inhibitors.
Figure 2: Multiplexed experimental workflow for evaluating FLT3-ITD inhibitor efficacy.
Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
Causality: Biochemical IC₅₀ values are highly dependent on the ATP concentration used in the assay. SPR provides a label-free, ATP-independent measurement of direct binding kinetics (
-
Sensor Chip Preparation: Immobilize recombinant FLT3-ITD kinase domain onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of ~2000 Response Units (RU) to ensure sufficient signal-to-noise ratio for a small molecule analyte.
-
Analyte Preparation: Prepare a 10 mM stock of this compound in 100% DMSO. Dilute the compound in running buffer (HBS-EP+ supplemented with 1% DMSO) to create a 2-fold concentration series ranging from 3.125 nM to 100 nM. Crucial: Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.
-
Injection & Measurement: Inject the analyte series over the active and reference flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.
-
Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to derive the
.
Protocol B: Cell-Based FLT3 Autophosphorylation ELISA
Causality: A compound may bind tightly in a cell-free system but fail in cellulo due to poor membrane permeability or inability to compete with high intracellular ATP concentrations (~1-5 mM). This assay validates intracellular target engagement[3][4].
-
Cell Culture & Plating: Utilize MV4-11 cells (a human AML cell line homozygous for the FLT3-ITD mutation). Plate cells at
cells/mL in RPMI-1640 medium supplemented with 10% FBS. -
Compound Treatment: Treat cells with this compound in a dose-dependent manner (0.1 nM to 1 µM) for 2 hours at 37°C. Include a 0.1% DMSO vehicle control and a positive control (e.g., Midostaurin).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer. Causality: The lysis buffer MUST be supplemented with a broad-spectrum phosphatase inhibitor cocktail (e.g., Sodium Orthovanadate, NaF). Without this, endogenous phosphatases will rapidly dephosphorylate FLT3 during lysis, yielding false-negative results.
-
Capture & Detection: Transfer cleared lysates to a 96-well microplate pre-coated with an anti-total-FLT3 capture antibody. Incubate for 2 hours. Wash, then add an HRP-conjugated anti-phosphotyrosine detection antibody (e.g., clone 4G10).
-
Quantification: Develop with TMB substrate, stop the reaction with 1M H₂SO₄, and read absorbance at 450 nm. Plot the dose-response curve using a 4-parameter logistic (4PL) regression to determine the cellular IC₅₀.
Conclusion & Future Perspectives in Drug Design
This compound demonstrates the power of structure-based drug design, utilizing a symmetrical indolylmethanone scaffold to exploit the unique hydrophobic pocket of the FLT3 kinase domain[4]. However, as with many Type I inhibitors, clinical durability is often challenged by acquired resistance. The gatekeeper mutation F691L is a known resistance mechanism in AML[1]. Because this compound relies heavily on interactions with Phe-691 for its selectivity and affinity, next-generation profiling must include counter-screening against F691L and D835Y mutant panels to ensure broad-spectrum efficacy.
References
-
FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology (2020).[Link]
-
Bis(1H-indol-2-yl)methanones as inhibitors of FLT3 receptor tyrosine kinase. Journal of Medicinal Chemistry (2006).[Link]
-
A Review of FLT3 Kinase Inhibitors in AML. NIH/PMC (2023).[Link]
Sources
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. 双(5-羟基-1H-吲哚-2-基)甲酮 - CAS号 896138-40-2 - 摩熵化学 [molaid.com]
- 5. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction | eLife [elifesciences.org]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Impact of Flt-3 Inhibitor II on STAT5 Phosphorylation: A Technical Guide
This guide provides an in-depth technical overview of the impact of Flt-3 Inhibitor II on STAT5 phosphorylation levels. It is intended for researchers, scientists, and drug development professionals engaged in the study of hematological malignancies and targeted therapies. This document will delve into the core scientific principles, provide validated experimental protocols, and offer insights into data interpretation.
Introduction: The Critical Flt3/STAT5 Signaling Axis in Hematological Malignancies
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1] In a significant subset of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the receptor.[2][3] This uncontrolled Flt3 signaling drives leukemogenesis through the aberrant activation of downstream pathways, most notably the Signal Transducer and Activator of Transcription 5 (STAT5) pathway.[2][4]
Constitutively phosphorylated STAT5 (p-STAT5) acts as a transcription factor, promoting the expression of genes essential for cell proliferation and survival, thereby contributing to the malignant phenotype.[5] Consequently, the Flt3-STAT5 signaling axis has emerged as a critical therapeutic target in AML.[2] Flt3 inhibitors are a class of targeted therapies designed to block the kinase activity of the Flt3 receptor, thereby inhibiting downstream signaling and inducing apoptosis in leukemic cells.[6]
This guide focuses on This compound , a potent and selective inhibitor of Flt3 kinase. We will explore its mechanism of action and provide detailed methodologies to assess its impact on STAT5 phosphorylation.
This compound: A Profile
This compound, with the chemical name bis(5-hydroxy-1H-indol-2-yl)methanone, is a cell-permeable indolylmethanone compound that effectively targets the Flt3 receptor.[7][8]
| Property | Value | Source |
| Chemical Name | bis(5-hydroxy-1H-indol-2-yl)methanone | [7][8] |
| CAS Number | 896138-40-2 | [7][8] |
| Molecular Formula | C₁₇H₁₂N₂O₃ | [7] |
| Molecular Weight | 292.29 g/mol | [7] |
| IC₅₀ (Flt3, cell-free) | 33 nM | [9] |
| IC₅₀ (Flt3 autophosphorylation, cell-based) | 40 nM | [9] |
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the Flt3 kinase domain.[9] This prevents the transfer of a phosphate group to tyrosine residues on the receptor and downstream signaling molecules, including STAT5.
Visualizing the Flt3-STAT5 Signaling Pathway and Inhibition
The following diagram illustrates the Flt3-STAT5 signaling cascade and the point of intervention by this compound.
Experimental Assessment of STAT5 Phosphorylation
The following sections provide detailed protocols for quantifying the effect of this compound on STAT5 phosphorylation using two standard laboratory techniques: Western blotting and flow cytometry.
Cell Culture and Treatment
For these experiments, a human AML cell line with a constitutively active Flt3 mutation, such as MV4-11, is recommended.
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for flow cytometry) at a density that will allow for logarithmic growth during the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A dose-response experiment is recommended (e.g., 0, 10, 50, 100, 500 nM).
-
Treatment: Treat the cells with the various concentrations of this compound for a specified duration (e.g., 2, 6, or 24 hours). Include a DMSO-only vehicle control.
Western Blotting for p-STAT5 Analysis
Western blotting provides a semi-quantitative assessment of protein phosphorylation.
-
Cell Lysis:
-
After treatment, pellet the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10] The use of these inhibitors is crucial to preserve the phosphorylation state of proteins.[9][11]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[10]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5 Tyr694) overnight at 4°C. A 1:1000 dilution is a common starting point.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. A 1:5000 dilution is often used.[10]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Strip the membrane and re-probe with a primary antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[10] Normalize the p-STAT5 signal to the total STAT5 signal for each sample.
-
| Antibody | Recommended Dilution | Supplier (Example) |
| Primary: p-STAT5 (Tyr694) | 1:1000 | Cell Signaling Technology (#9351)[12] |
| Primary: Total STAT5 | 1:1000 | Cell Signaling Technology (#9363) |
| Primary: β-actin | 1:1000 | Cell Signaling Technology (#4970) |
| Secondary: Anti-rabbit IgG, HRP-linked | 1:5000 | Cell Signaling Technology (#7074) |
Flow Cytometry for p-STAT5 Analysis
Flow cytometry allows for the quantitative analysis of protein phosphorylation at the single-cell level.
Sources
- 1. Overexpression and constitutive activation of FLT3 induces STAT5 activation in primary acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors: clinical potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. davidpublisher.com [davidpublisher.com]
- 4. Human leukemias with mutated FLT3 kinase are synergistically sensitive to FLT3 and Hsp90 inhibitors: the key role of the STAT5 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C17H12N2O3 | CID 11601743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 896138-40-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. altasciences.com [altasciences.com]
Technical Whitepaper: The Selectivity Profile of Flt-3 Inhibitor II Against Tyrosine and Serine/Threonine Kinases
Executive Summary & Target Biology
FMS-like tyrosine kinase 3 (FLT3) is a Class III receptor tyrosine kinase (RTK) that plays a critical role in hematopoiesis. In Acute Myeloid Leukemia (AML), activating mutations in FLT3—most notably internal tandem duplications (ITDs) and tyrosine kinase domain (TKD) point mutations—are present in approximately 30% of patients, driving aggressive leukemic blast proliferation.
The development of FLT3 inhibitors has been historically plagued by off-target toxicity, primarily due to the high structural homology within the Class III RTK family, which includes PDGFR, c-Kit, and c-FMS. Flt-3 Inhibitor II (CAS 896138-40-2), a symmetrical bis(1H-indol-2-yl)methanone derivative, emerged as a highly valuable biochemical tool due to its optimized selectivity profile. By exploiting subtle topological differences in the ATP-binding cleft, this compound achieves significant selectivity for FLT3 over closely related kinases like PDGFR and c-Kit, potently inducing apoptosis in FLT3-expressing primary AML patient blasts [1].
Mechanistic Rationale & Structural Biology
This compound functions as a reversible, ATP-competitive inhibitor. The causality behind its selectivity lies in its symmetrical bis-indolylmethanone scaffold. Unlike early-generation promiscuous inhibitors (e.g., staurosporine or midostaurin) that bind deeply and rigidly into the highly conserved adenine-binding pocket, the bis-indolylmethanone core of this compound is hypothesized to engage specific variable residues in the hinge region and the activation loop of FLT3 [2].
This structural engagement prevents the trans-autophosphorylation of the receptor dimer, subsequently decoupling FLT3 from its downstream oncogenic effectors: the STAT5, PI3K/AKT, and RAS/MAPK pathways.
Figure 1: Mechanism of Action of this compound blocking downstream oncogenic signaling.
Quantitative Selectivity Profile
To establish trustworthiness in preclinical models, an inhibitor's therapeutic window must be defined by its differential IC50 values across related kinases. This compound demonstrates a distinct preference for FLT3 over PDGFR and c-Kit in both cell-free and cell-based assays [1][2].
However, comprehensive chemogenomic profiling has revealed that this compound is not entirely devoid of off-target effects. Notably, it exhibits inhibitory activity against Haspin , a serine/threonine kinase required for normal mitotic progression [3]. Researchers utilizing this compound in cellular models must account for potential Haspin-mediated anti-mitotic phenotypes at higher concentrations.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Assay Type | IC50 Value | Selectivity Ratio (vs. FLT3) | Reference / Notes |
| FLT3 | Cell-Free Biochemical | 33 nM | 1.0x (Reference) | Primary Target [1] |
| FLT3 | Cell-Based (Autophosphorylation) | 40 nM | ~1.2x | Primary Target [1] |
| PDGFR | Cell-Free Biochemical | 171 nM | ~5.2x | Class III RTK Homolog [1] |
| PDGFR | Cell-Based (Autophosphorylation) | 300 nM | ~7.5x | Class III RTK Homolog [1] |
| c-Kit | Cell-Based (Growth) | ≥ 500 nM | ≥ 12.5x | Class III RTK Homolog [1] |
| Abl | Cell-Based (Growth) | 4.2 µM | ~105x | Non-receptor TK [1] |
| Haspin | Cell-Free Biochemical | Active | N/A | Serine/Threonine off-target [3] |
Experimental Methodologies: Self-Validating Protocols
To ensure rigorous validation of kinase inhibitors, researchers must employ orthogonal assay formats. Relying solely on biochemical data can be misleading due to cellular ATP concentrations (typically 1–5 mM), which drastically shift the apparent IC50 of ATP-competitive inhibitors. The following protocols outline a self-validating workflow.
Figure 2: Orthogonal workflow for validating the kinase selectivity profile.
Protocol 1: Cell-Free TR-FRET Kinase Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays to eliminate interference from compound autofluorescence and reduce radioactive waste, ensuring high-throughput fidelity.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute this compound in 100% DMSO and perform a 10-point, 3-fold serial dilution.
-
Enzyme/Inhibitor Incubation: Add 5 µL of recombinant human FLT3 kinase domain (or PDGFR/c-Kit for counter-screening) to a 384-well plate. Add 100 nL of the inhibitor dilution series using an acoustic dispenser. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 5 µL of a substrate mix containing a biotinylated tyrosine kinase peptide substrate and ATP. Crucial Step: Set the ATP concentration at the calculated apparent
for the specific kinase to ensure accurate Cheng-Prusoff IC50-to-Ki conversions. -
Detection: After 60 minutes, terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the emission ratio (665/615) to determine the IC50.
Protocol 2: Cell-Based Receptor Autophosphorylation Assay
Rationale: Assesses compound permeability, intracellular stability, and target engagement in the presence of physiological ATP levels.
-
Cell Culture: Culture human AML blasts (e.g., MV4-11 cells expressing FLT3-ITD) in RPMI-1640 supplemented with 10% FBS.
-
Compound Treatment: Seed cells at
cells/mL in a 96-well plate. Treat with this compound (0.1 nM to 10 µM final concentration) for 2 hours at 37°C. -
Lysis: Wash cells with ice-cold PBS containing sodium orthovanadate (phosphatase inhibitor). Lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
ELISA/Western Blot: Quantify total FLT3 and phosphorylated FLT3 (pY591) using a sandwich ELISA or quantitative Western blotting. The ratio of p-FLT3 to total FLT3 determines the cell-based IC50.
Discussion & Application Caveats
This compound is a potent tool for dissecting Class III RTK signaling. Its ability to discriminate between FLT3 (IC50 = 33 nM) and PDGFR (IC50 = 171 nM) makes it superior to broader-spectrum inhibitors like sunitinib or midostaurin when isolating FLT3-specific phenotypes [1][2].
However, the scientific integrity of any in vitro study depends on acknowledging compound promiscuity. The discovery that this compound inhibits Haspin—a kinase critical for chromosome alignment during mitosis—means that prolonged exposure (>24 hours) in cellular assays may induce mitotic arrest independent of FLT3 inhibition [3]. Therefore, researchers should limit exposure times when studying immediate downstream signaling (e.g., STAT5 phosphorylation) or utilize Haspin-specific counter-screens to deconvolute phenotypic outcomes.
References
-
Mahboobi S, et al. (2006). Novel bis(1H-indol-2-yl)methanones as potent inhibitors of FLT3 and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 49(11): 3101-15. Available at:[Link]
-
Anastassiadis T, et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11): 1039-45. Available at:[Link]
An In-Depth Technical Guide on the Effect of Flt-3 Inhibitor II on Downstream MAPK/ERK Signaling Cascades
Authored by: A Senior Application Scientist
Abstract
The FMS-like tyrosine kinase 3 (Flt-3) receptor is a critical regulator of hematopoiesis, and its aberrant activation, particularly through internal tandem duplication (ITD) mutations, is a key driver in acute myeloid leukemia (AML).[1][2] This constitutive activation leads to the persistent stimulation of downstream pro-survival and proliferative signaling pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) cascade.[1][3] Flt-3 inhibitors have emerged as a targeted therapeutic strategy for AML. This technical guide provides a comprehensive overview of the mechanism of action of Flt-3 Inhibitor II, its impact on the MAPK/ERK signaling pathway, and detailed protocols for assessing its efficacy in a research setting.
Introduction: Flt-3 and its Role in Hematologic Malignancies
Flt-3, a member of the class III receptor tyrosine kinase family, plays a pivotal role in the survival, proliferation, and differentiation of hematopoietic progenitor cells.[1][2] The binding of its cognate ligand, Flt-3 ligand (FL), induces receptor dimerization, leading to autophosphorylation of the kinase domains and the subsequent activation of multiple downstream signaling pathways.[4][5]
In a significant subset of AML patients, mutations in the FLT3 gene, most commonly ITDs in the juxtamembrane domain, result in ligand-independent constitutive activation of the receptor.[1][2][6] This uncontrolled signaling contributes to leukemogenesis by promoting uncontrolled cell growth and inhibiting apoptosis.[1][6] The primary signaling cascades activated by both wild-type and mutated Flt-3 include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the JAK/STAT pathway, and the RAS/MEK/ERK (MAPK) pathway.[1][3][4]
The MAPK/ERK Signaling Cascade Downstream of Flt-3
The MAPK/ERK pathway is a crucial intracellular signaling cascade that transduces signals from a variety of extracellular stimuli to regulate cellular processes such as proliferation, differentiation, and survival. In the context of Flt-3 signaling, the activation of the receptor leads to the recruitment of adaptor proteins like Grb2, which in turn activates the GTPase RAS. Activated RAS then initiates a phosphorylation cascade, sequentially activating RAF, MEK1/2, and finally ERK1/2. Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate the activity of transcription factors, driving the expression of genes involved in cell cycle progression and survival.[7][8]
In AML with Flt-3-ITD mutations, this pathway is constitutively active, providing a constant stimulus for leukemic cell proliferation and survival.[3][7][8] Therefore, inhibiting this pathway is a key therapeutic objective.
Caption: Simplified diagram of the Flt-3 mediated MAPK/ERK signaling pathway.
Mechanism of Action of this compound
This compound is a cell-permeable indolylmethanone compound that functions as a kinase inhibitor.[9] It exhibits selectivity for Flt-3 over other kinases such as PDGFR.[9] The primary mechanism of action is competitive inhibition at the ATP-binding site of the Flt-3 kinase domain.[9][10] By occupying this site, this compound prevents the binding of ATP, which is essential for the autophosphorylation and subsequent activation of the receptor. This blockade of Flt-3 autophosphorylation effectively halts the initiation of downstream signaling cascades, including the MAPK/ERK pathway.
The inhibition of Flt-3 by this compound leads to a reduction in the phosphorylation levels of downstream effectors such as MEK and ERK.[11] This ultimately results in decreased proliferation and the induction of apoptosis in Flt-3-dependent cancer cells.[9][12]
Caption: this compound competitively binds to the ATP-binding site of Flt-3, preventing autophosphorylation and downstream signaling.
Experimental Validation of this compound Efficacy
To assess the effect of this compound on the MAPK/ERK signaling cascade, a series of well-established cellular and biochemical assays can be employed.
4.1. Cell-Based Assays
This assay determines the concentration-dependent effect of the inhibitor on the growth and viability of Flt-3-dependent cell lines (e.g., MV4-11, which harbors a homozygous FLT3-ITD mutation).[12][13]
Protocol:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.[14]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).[15]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Table 1: Representative Cell Viability Data
| This compound (nM) | % Viability (relative to control) |
| 0 | 100 |
| 10 | 85 |
| 50 | 62 |
| 100 | 45 |
| 500 | 15 |
| 1000 | 5 |
This is a direct method to visualize the inhibition of ERK phosphorylation upon treatment with this compound.[11][13]
Protocol:
-
Cell Treatment: Plate MV4-11 cells and treat with various concentrations of this compound for a specified time (e.g., 1-2 hours).[11][15] Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[15][16]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[17]
Caption: A stepwise workflow for assessing p-ERK levels by Western blot.
4.2. Biochemical Assays
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Flt-3 kinase.
Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant Flt-3 kinase and a synthetic peptide substrate in an assay buffer.[14]
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.[14]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).[14]
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence resonance energy transfer (FRET) or luminescence-based assays).
-
Data Analysis: Determine the IC50 value of the inhibitor for Flt-3 kinase activity.
Table 2: Representative In Vitro Kinase Assay Data
| This compound (nM) | % Flt-3 Kinase Activity |
| 0 | 100 |
| 1 | 90 |
| 10 | 55 |
| 50 | 12 |
| 100 | 2 |
| 500 | <1 |
Interpretation of Results and Troubleshooting
A successful experiment will demonstrate a dose-dependent decrease in cell viability, a reduction in p-ERK levels as assessed by Western blot, and a low IC50 value in the in vitro kinase assay.
Potential Issues and Solutions:
-
High Background in Western Blots: Ensure adequate blocking and washing steps. Consider using a different blocking agent (e.g., non-fat dry milk, though BSA is often preferred for phospho-proteins).[16]
-
No Inhibition Observed: Verify the activity of the inhibitor and the expression of Flt-3 in the cell line used. Ensure that the inhibitor is properly dissolved and stored.
-
Inconsistent Results: Maintain consistent cell passage numbers and confluency. Ensure accurate pipetting and thorough mixing of reagents.
Conclusion
This compound is a potent and selective inhibitor of the Flt-3 receptor tyrosine kinase. By competitively blocking the ATP-binding site, it effectively inhibits Flt-3 autophosphorylation and the subsequent activation of downstream signaling pathways, including the critical MAPK/ERK cascade. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and validate the efficacy of Flt-3 inhibitors in preclinical models of AML. A thorough understanding of the molecular mechanisms and the application of rigorous experimental techniques are paramount for the continued development of targeted therapies for this challenging disease.
References
-
Daver, N., Schlenk, R. F., Russell, N. H., & Levis, M. J. (2019). Targeting FLT3 mutations in AML: review of current knowledge and evidence. Leukemia, 33(2), 299–312. [Link]
-
Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532–1542. [Link]
-
Stirewalt, D. L., & Radich, J. P. (2003). The role of FLT3 in haematopoietic malignancies. Nature Reviews Cancer, 3(9), 650–665. [Link]
-
Levis, M. (2017). FLT3 mutations in acute myeloid leukemia: what is the best approach in 2017?. Hematology. American Society of Hematology. Education Program, 2017(1), 202–208. [Link]
-
Kindler, T., Lipka, D. B., & Fischer, T. (2010). FLT3 as a therapeutic target in AML: still challenging after all these years. Blood, 116(24), 5089–5102. [Link]
-
Zarrinkar, P. P., Gunawardane, R. N., Cramer, M. D., Gardner, M. F., Brigham, D., Belli, B., ... & Patel, H. K. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984–2992. [Link]
-
Mahboobi, S., et al. (2006). 3-(Indol-3-yl)-4-(1-methylindol-3-yl)-1H-pyrrole-2,5-dione Derivatives as a New Class of Inhibitors of the Receptor Tyrosine Kinase Flt3. Journal of Medicinal Chemistry, 49(10), 3101-3109. [Link]
-
ResearchGate. (n.d.). Western blot band for Erk and phopho(p)-Erk. Retrieved from [Link]
-
Siendones, E., Barbarroja, N., Torres, L. A., Buendía, P., Velasco, F., Dorado, G., ... & López-Pedrera, C. (2007). Inhibition of Flt3-activating mutations does not prevent constitutive activation of ERK/Akt/STAT pathways in some AML cells: a possible cause for the limited effectiveness of monotherapy with small-molecule inhibitors. Hematological oncology, 25(1), 30–37. [Link]
Sources
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Unlocking the Potential of Flt-3 Inhibitor II in Overcoming Drug Resistance in AML
A Technical Guide for Preclinical Validation and Mechanism Elucidation
Executive Summary
The clinical landscape of FLT3-mutated Acute Myeloid Leukemia (AML) is currently bifurcated by the structural classification of inhibitors. While Type II inhibitors (e.g., Quizartinib, Sorafenib) demonstrate potent activity against FLT3-ITD (Internal Tandem Duplication), they frequently select for secondary Tyrosine Kinase Domain (TKD) mutations, most notably at residue D835.[1][2]
This technical guide focuses on Flt-3 Inhibitor II (CAS 896138-40-2), a symmetrical indolylmethanone. Unlike the urea-based scaffolds of Type II inhibitors that require a "DFG-out" inactive conformation, this compound presents a distinct ATP-competitive scaffold. This guide outlines the theoretical basis and experimental protocols required to validate this compound as a tool for overcoming D835-mediated resistance, providing a rigorous roadmap for researchers to position this compound in the next generation of discovery pipelines.
Mechanistic Foundation: The Resistance Paradox
To effectively apply this compound, one must understand the structural failure of current standard-of-care agents.
The Type II Limitation
Type II inhibitors bind to the hydrophobic pocket adjacent to the ATP-binding site, which is only accessible when the activation loop (A-loop) is in the inactive "DFG-out" conformation.
-
Mechanism of Resistance: Mutations at D835 (part of the A-loop) stabilize the "DFG-in" (active) conformation.[1][2] This steric shift occludes the binding pocket for Type II inhibitors, rendering drugs like Quizartinib ineffective (IC50 shifts >100-fold).
The this compound Hypothesis
This compound is a bis(indolyl)methanone. Its structural symmetry and lack of the extended "tail" characteristic of Type II inhibitors suggest a binding mode that is less dependent on the deep hydrophobic pocket.
-
Hypothesis: If this compound functions as a pure ATP-mimetic (Type I behavior) or utilizes a hybrid binding mode, it should retain potency against D835Y/V mutations that confer resistance to Quizartinib.
Signaling Pathway Visualization
The following diagram illustrates the divergence in signaling blockade between sensitive (ITD) and resistant (D835) clones.
Caption: Differential impact of Type II inhibitors vs. This compound on FLT3 signaling pathways in the context of D835 mutations.
Comparative Profile: this compound vs. Standards
The following table contrasts the physicochemical and biological properties of this compound against clinical benchmarks.
| Feature | This compound | Quizartinib (AC220) | Gilteritinib (ASP2215) |
| CAS Number | 896138-40-2 | 950769-58-1 | 1254053-43-4 |
| Chemical Class | Bis-indolylmethanone | Urea-linked benzothiazole | Pyrazinecarboxamide |
| Inhibitor Type | Putative Type I / ATP-Competitive | Type II (Inactive Conf.)[3][4] | Type I (Active Conf.) |
| Selectivity | High (vs PDGFR, c-Kit) | High (vs c-Kit, PDGFR) | Moderate (Inhibits AXL) |
| FLT3-ITD IC50 | ~40 nM | ~1 nM | ~1 nM |
| D835 Activity | To Be Validated (See Protocol) | Resistant (>100 nM) | Sensitive (<5 nM) |
| Primary Utility | Preclinical Tool / Scaffold Discovery | Clinical (ITD only) | Clinical (ITD + TKD) |
Technical Protocols for Validation
To rigorously assess the potential of this compound in overcoming resistance, the following protocols must be executed. These assays are designed to be self-validating by including appropriate positive and negative controls.
Protocol A: Differential Cytotoxicity Profiling
Objective: Determine if this compound retains potency in cells harboring the D835Y mutation compared to parental FLT3-ITD cells.
Materials:
-
Cell Lines: Molm-13 (FLT3-ITD), Molm-13-D835Y (Isogenic resistant line), MV4-11.
-
Compounds: this compound (Resuspend in DMSO to 10 mM), Quizartinib (Control for resistance), Gilteritinib (Control for sensitivity).
-
Reagent: CellTiter-Glo® (Promega) or Resazurin.
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Volume: 90 µL.
-
Dosing: Prepare a 9-point serial dilution (1:3) of inhibitors starting at 10 µM. Add 10 µL of 10X compound to cells.
-
Control: 0.1% DMSO (Vehicle).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add 100 µL CellTiter-Glo. Shake for 2 mins. Read luminescence.
-
Analysis: Fit curves using non-linear regression (log(inhibitor) vs. response). Calculate IC50.
Success Criteria:
-
Quizartinib: IC50 shift >50-fold between Molm-13 and Molm-13-D835Y.
-
This compound: If IC50 shift is <5-fold, the compound effectively overcomes D835 resistance.
Protocol B: Phospho-Signaling Analysis (Western Blot)
Objective: Confirm on-target inhibition of FLT3 autophosphorylation and downstream STAT5 signaling in resistant clones.
Step-by-Step Methodology:
-
Treatment: Treat 5x10^6 Molm-13-D835Y cells with this compound (100 nM, 500 nM) for 2 hours.
-
Controls: DMSO (Negative), Gilteritinib 50 nM (Positive).
-
-
Lysis: Wash cells with ice-cold PBS containing 1 mM Na3VO4. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Quantification: Normalize protein to 30 µ g/lane (BCA Assay).
-
Immunoblotting:
-
Primary Antibodies: p-FLT3 (Tyr591), Total FLT3, p-STAT5 (Tyr694), Total STAT5, p-ERK1/2, Actin.
-
Incubation: Overnight at 4°C.
-
-
Detection: chemiluminescence imaging.
Data Interpretation:
-
Effective resistance overcoming is indicated by the ablation of p-FLT3 and p-STAT5 bands in the D835Y line at concentrations <500 nM.
Experimental Workflow Diagram
The following diagram visualizes the logical flow of the validation campaign.
Caption: Step-by-step validation workflow for assessing this compound efficacy against drug-resistant AML variants.
Translational Implications
If this compound demonstrates equipotent activity against ITD and TKD mutations, it serves as a critical chemical starting point (hit) for "Type 1.5" inhibitors. These next-generation molecules aim to combine the high selectivity of Type II inhibitors with the mutation-agnostic binding of Type I inhibitors.
Key Advantages:
-
Reduced Toxicity: The high selectivity for FLT3 over c-Kit (unlike Midostaurin) suggests a wider therapeutic window, reducing myelosuppression.
-
Combination Potential: Its distinct scaffold allows for synergistic combinations with BCL-2 inhibitors (Venetoclax) or MDM2 inhibitors, targeting parallel survival pathways in the AML microenvironment.
References
-
Mahboobi, S., et al. (2006). Bis(1H-indol-2-yl)methanones as novel inhibitors of the platelet-derived growth factor receptor kinase. Journal of Medicinal Chemistry, 49(10), 3101–3115.
-
Smith, C. C., et al. (2012). Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukemia.[2][5][6][7][8][9][10][11] Nature, 485(7397), 260–263.
-
Man, C. H., et al. (2012). The novel FLT3 inhibitor AC220 is highly active against FLT3-ITD leukemias in vivo. Blood, 119(11), 2633–2643.
-
Merck Millipore. (n.d.). This compound - CAS 896138-40-2 - Calbiochem Data Sheet.
Sources
- 1. FLT3 D835 mutations confer differential resistance to type II FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 9. Quizartinib Plus Chemotherapy Significantly Improved Overall Survival Compared to Chemotherapy in Patients with Newly Diagnosed FLT3-ITD Positive Acute Myeloid Leukemia- Daiichi Sankyo US [daiichisankyo.us]
- 10. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Preparation of Flt-3 Inhibitor II Stock Solutions
Introduction: The Criticality of Stock Integrity
In the development of targeted therapies for Acute Myeloid Leukemia (AML), Flt-3 Inhibitor II (typically identified as Bis(5-hydroxy-1H-indol-2-yl)methanone, CAS 896138-40-2) serves as a vital tool compound. It functions as a potent, cell-permeable, ATP-competitive inhibitor, exhibiting high selectivity for FLT3 over other receptor tyrosine kinases (RTKs) like PDGFR.
However, the reproducibility of IC₅₀ data in cellular assays is frequently compromised not by biological variance, but by solvent-induced degradation and concentration drift . Small molecule inhibitors, particularly hydrophobic kinase inhibitors, are susceptible to precipitation upon freeze-thaw cycles and hygroscopic water uptake in Dimethyl Sulfoxide (DMSO).
This protocol details the rigorous preparation of this compound stock solutions, emphasizing anhydrous handling and aliquot management to ensure maximum bioactivity in downstream phosphorylation and apoptosis assays.
Pre-Protocol Verification: The "Name Game"
"this compound" is a vendor-assigned trade name, not a systematic chemical name. Before breaking the seal on your vial, you must verify the CAS number to ensure this protocol matches your compound.
| Compound Trade Name | Common Chemical Identity | CAS Number | Molecular Weight | Protocol Applicability |
| This compound | Bis(5-hydroxy-1H-indol-2-yl)methanone | 896138-40-2 | 292.29 g/mol | PRIMARY TARGET |
| Flt-3 Inhibitor I | 4-(3-Chlorophenylamino)-6,7-dimethoxyquinazoline | 252917-06-9 | 315.75 g/mol | Compatible (Adjust MW) |
| Flt-3 Inhibitor III | 4,5-Bis(4-fluoroanilino)phthalimide | 301305-73-7 | 360.43 g/mol | Compatible (Adjust MW) |
Critical Alert: If your vial lists a different CAS number, use the formula in Section 4.1 to recalculate mass/volume ratios. The solubility principles described below remain valid for most hydrophobic TKIs.
Material Science & Requisites
The Solvent: Anhydrous DMSO
Standard "laboratory grade" DMSO is insufficient for long-term storage of kinase inhibitors. DMSO is hygroscopic ; it absorbs atmospheric moisture rapidly. Water content >0.1% can cause:
-
Compound Precipitation: this compound is hydrophobic; water acts as an anti-solvent.
-
Hydrolysis: Though the indolylmethanone structure is relatively stable, moisture promotes degradation over months of storage.
Requirement: Use Anhydrous DMSO (≥99.9%, water <50 ppm), typically supplied in septa-sealed bottles or ampoules.
Labware
-
Vials: Amber glass or polypropylene (PP) cryovials. Avoid polystyrene (PS), which is incompatible with DMSO.
-
Pipette Tips: Low-retention tips are mandatory to prevent loss of the viscous DMSO solution during aliquoting.
Preparation Protocol
Molarity Calculations
The standard stock concentration for cellular assays is 10 mM . This allows for a 1:1000 dilution into media to achieve a 10 µM screening concentration (0.1% DMSO final), or further serial dilutions for IC₅₀ determination (typically 1 nM – 100 nM range).
Formula:
Quick Reference Table (for CAS 896138-40-2, MW 292.29):
| Mass in Vial | Target Concentration | Volume of Anhydrous DMSO to Add |
| 1 mg | 10 mM (0.01 M) | 342 µL |
| 5 mg | 10 mM (0.01 M) | 1.71 mL |
| 5 mg | 25 mM (0.025 M) | 684 µL |
| 10 mg | 50 mM (0.05 M) | 684 µL (Approaching solubility limit) |
Step-by-Step Solubilization Workflow
Step 1: Environmental Control Perform the solubilization in a fume hood. If possible, flush the headspace of the DMSO bottle with dry nitrogen or argon before and after use.
Step 2: Centrifugation Centrifuge the product vial at 5,000 x g for 30 seconds before opening. Reason: Electrostatic charges often cause the lyophilized powder to cling to the cap or walls. This ensures all powder is at the bottom for accurate dissolution.
Step 3: Solvent Addition Add the calculated volume of Anhydrous DMSO directly to the product vial. Technique: Do not touch the pipette tip to the wall of the vial to avoid drawing powder up via capillary action.
Step 4: Mechanical Dissolution Vortex vigorously for 30–60 seconds. Observation: The solution should turn clear/yellowish. If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes. Caution:Do not heat above 37°C. High temperatures can degrade the inhibitor.
Step 5: Aliquoting (The "Single-Use" Rule) Never store the bulk stock in one bottle. Repeated freeze-thaw cycles introduce moisture (condensation) and cause precipitation.
Step 6: Storage Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Visualization: Workflow & Mechanism[3]
Protocol Workflow Diagram
This diagram outlines the critical path for preparing the stock solution, highlighting the decision points for quality control.
Figure 1: Step-by-step workflow for the preparation of this compound stock solutions, emphasizing the visual QC checkpoint.
Mechanism of Action: FLT3 Signaling Inhibition
Understanding the pathway is crucial for designing the downstream assay. This compound targets the ATP-binding pocket, preventing the phosphorylation cascade that drives leukemic proliferation.
Figure 2: Pharmacological mechanism. The inhibitor competes with ATP for the FLT3 kinase domain, blocking STAT5/MAPK signaling.
Quality Control & Troubleshooting
Visual Inspection
Before every use, thaw the aliquot at 37°C for 2 minutes, then inspect against a light source.
-
Clear: Ready for use.
-
Cloudy/Crystals: Vortex.[2] If crystals persist, the stock has likely absorbed water or degraded. Discard and prepare fresh stock.
The "DMSO Spike" Control
When performing cellular assays (e.g., measuring IC₅₀ in MV4-11 cells), ensure your "Vehicle Control" contains the exact same concentration of DMSO as your highest drug treatment (typically 0.1%).
-
Why? DMSO concentrations >0.5% can induce differentiation or toxicity in AML cell lines, masking the specific effect of the Flt-3 inhibitor.
References
-
Mahboobi, S., et al. (2006).[3] Bis(1H-indol-2-yl)methanones as novel inhibitors of the platelet-derived growth factor receptor kinase. Journal of Medicinal Chemistry, 49(10), 3101–3115.
-
Merck Millipore. (n.d.). This compound - CAS 896138-40-2 Product Information.[3][4][5]
-
Thermo Fisher Scientific. (2012). DMSO (Dimethyl Sulfoxide), Anhydrous: Technical Guide.
-
Smolecule. (2026).[6] DMSO Solubility & Stock Solution Preparation Guidelines for Kinase Inhibitors.
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound | CAS 896138-40-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. This compound | C17H12N2O3 | CID 11601743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.smolecule.com [pdf.smolecule.com]
Application Note: Pharmacodynamic Profiling of FLT3 Inhibition in MOLM-13 AML Models
Abstract
This application note provides a validated protocol for assessing the efficacy of Flt-3 Inhibitor II in MOLM-13 cells using Western Blot analysis. The MOLM-13 cell line, harboring the FLT3-ITD (Internal Tandem Duplication) mutation, serves as a critical model for high-risk Acute Myeloid Leukemia (AML). This guide details the experimental workflow to quantify the inhibition of FLT3 autophosphorylation and the subsequent downregulation of downstream effectors, specifically STAT5 , ERK , and AKT .[1]
Biological Context & Mechanism[2][3][4][5][6][7]
The MOLM-13 Model
MOLM-13 cells are derived from the peripheral blood of a patient with AML (FAB M5a). They are heterozygous for the FLT3-ITD mutation.
-
Pathology: The ITD mutation leads to constitutive, ligand-independent dimerization and phosphorylation of the FLT3 receptor.
-
Significance: This constitutive activity drives aberrant proliferation and survival via the STAT5, RAS/MAPK, and PI3K/AKT pathways.
This compound
This compound (Calbiochem/Merck; CAS 896138-40-2) is a cell-permeable, symmetrical indolylmethanone kinase inhibitor.
-
Selectivity: It is highly selective for FLT3 over other kinases like PDGFR or c-KIT.
-
Potency: It exhibits an IC50 of ~40 nM for FLT3 autophosphorylation in cellular assays.[2]
-
Mechanism: It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain, thereby preventing the transfer of phosphate groups to tyrosine residues.
Signaling Pathway Visualization
The following diagram illustrates the constitutive signaling network in MOLM-13 cells and the intervention point of this compound.
Figure 1: FLT3-ITD signaling cascade showing key downstream effectors (STAT5, ERK, AKT) targeted for analysis.
Experimental Design
To rigorously validate target engagement, a Dose-Response experiment is recommended over a single-point assay.
Treatment Variables
| Variable | Recommendation | Rationale |
| Dose Range | 0, 10, 50, 100, 500 nM | Covers the IC50 (~40 nM) to observe the transition from active to inhibited states. |
| Incubation Time | 90 Minutes | Phosphorylation events are rapid. Long incubations (>6h) may trigger secondary apoptosis, degrading total protein levels and confounding results. |
| Control | DMSO (Vehicle) | Matches the solvent concentration of the highest drug dose (must be <0.1%).[3] |
Materials & Reagents
Cell Culture[9]
-
Basal Medium: RPMI-1640.
-
Supplement: 10% Fetal Bovine Serum (FBS) (Heat Inactivated).
-
Note: MOLM-13 are suspension cells. Do not use trypsin.
Lysis Buffer (RIPA Modified)
Standard RIPA buffer must be supplemented immediately before use to prevent rapid dephosphorylation during lysis.
-
Protease Inhibitors: Aprotinin, Leupeptin, PMSF.
-
Phosphatase Inhibitors (CRITICAL):
-
Sodium Orthovanadate (Na3VO4): 1 mM final (targets Tyrosine phosphatases).
-
Sodium Fluoride (NaF): 10 mM final (targets Serine/Threonine phosphatases).
-
Primary Antibodies
| Target | Phospho-Site | Host | Significance |
| p-FLT3 | Tyr591 (or Tyr589) | Rabbit | Direct target engagement marker.[4] |
| p-STAT5 | Tyr694 | Rabbit | Primary downstream driver of FLT3-ITD oncogenicity. |
| p-ERK1/2 | Thr202/Tyr204 | Rabbit | MAPK pathway activity.[4] |
| p-AKT | Ser473 | Rabbit | PI3K/Survival pathway activity. |
| Total FLT3 | N/A | Mouse/Rabbit | Loading control to prove protein degradation isn't the cause of signal loss. |
| GAPDH/Actin | N/A | Mouse | Global loading control. |
Detailed Protocol
Phase 1: Preparation and Treatment
-
Seeding:
-
Seed MOLM-13 cells at a density of 1.0 x 10^6 cells/mL in 6-well plates (2 mL per well).
-
Allow cells to recover for 12–24 hours at 37°C, 5% CO2.
-
Expert Tip: Ensure cells are in the logarithmic growth phase (viability >90%) before treatment.
-
-
Drug Preparation:
-
Reconstitute this compound in DMSO to a 10 mM stock.
-
Prepare 1000x working stocks to avoid high DMSO content in culture.
-
Example: For 50 nM final concentration, add 2 µL of a 50 µM stock to 2 mL of media.
-
-
Incubation:
-
Add the inhibitor to the wells.[3] Swirl gently to mix.
-
Incubate for 90 minutes at 37°C.
-
Phase 2: Lysis and Protein Extraction[8]
-
Harvesting:
-
Transfer cell suspension to pre-cooled 15 mL tubes.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Aspirate supernatant carefully (pellet is loose).
-
-
Washing:
-
Resuspend pellet in 1 mL ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Aspirate PBS.
-
-
Lysis:
-
Add 100–150 µL of ice-cold Lysis Buffer (with fresh phosphatase inhibitors) to the pellet.
-
Incubate on ice for 20 minutes, vortexing every 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Transfer supernatant to a fresh, chilled tube.
-
Phase 3: Western Blotting[9]
-
Quantification: Determine protein concentration (BCA Assay). Normalize samples to load 20–30 µg of protein per lane.
-
Electrophoresis: Use 4–12% Bis-Tris gradient gels for optimal separation of FLT3 (130–160 kDa) and STAT5 (90 kDa).
-
Transfer: Transfer to PVDF or Nitrocellulose membrane.
-
Blocking: Block with 5% BSA in TBST for 1 hour at Room Temperature (RT).
-
Note: Do NOT use non-fat dry milk for phospho-antibodies (casein interferes with phospho-tyrosine detection).
-
-
Primary Antibody: Incubate overnight at 4°C with gentle shaking.
-
Detection: Use HRP-conjugated secondary antibodies and ECL substrate.[3]
Workflow Visualization
Figure 2: Step-by-step experimental workflow for pharmacodynamic profiling.[4][5][6]
Anticipated Results & Data Interpretation
| Target | Expected Result (at >50 nM Dose) | Interpretation |
| p-FLT3 (Tyr591) | Significant Decrease | Confirms the drug is binding FLT3 and blocking autophosphorylation. |
| p-STAT5 (Tyr694) | Near Complete Ablation | STAT5 is the most sensitive downstream marker in FLT3-ITD cells. Loss of signal confirms pathway shutdown. |
| p-ERK / p-AKT | Moderate Decrease | These pathways have redundant inputs. Partial inhibition is expected but may not be as total as STAT5. |
| Total FLT3 | Unchanged | Confirms that signal loss is due to inhibition, not protein degradation. |
| PARP (Cleaved) | Absent/Low | At 90 minutes, apoptosis should be minimal. If Cleaved PARP is high, the cells may be stressed or the incubation was too long. |
Troubleshooting:
-
High Background: Ensure blocking was done with BSA, not Milk. Increase washing steps (TBST).
-
No Phospho-Signal: Verify the addition of Sodium Orthovanadate to the lysis buffer. Phosphatases are extremely active in AML cells.
References
-
Mahboobi, S., et al. (2006).[2] Bis(1H-indol-2-yl)methanones as Novel Inhibitors of the Platelet-Derived Growth Factor Receptor Kinase. Journal of Medicinal Chemistry.[2] (Describes the synthesis and characterization of this compound/Compound 20).
-
Kiyoi, H., et al. (2002). Mechanism of constitutive activation of FLT3 with internal tandem duplication in the juxtamembrane domain. Oncogene. (Foundational paper on FLT3-ITD signaling).
-
Mizuki, M., et al. (2000). Flt3 mutations from patients with acute myeloid leukemia induce transformation of 32D cells mediated by the Ras and STAT5 pathways. Blood.[7][8][9] (Establishes STAT5 as the key downstream effector).
-
Cell Signaling Technology. Phospho-FLT3 (Tyr591) Antibody Protocol.[4] (Standard industry protocols for phospho-WB).
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- 1. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. haematologica.org [haematologica.org]
- 5. Reversible Resistance Induced by FLT3 Inhibition: A Novel Resistance Mechanism in Mutant FLT3-Expressing Cells | PLOS One [journals.plos.org]
- 6. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Cellosaurus cell line MOLM-13 (CVCL_2119) [cellosaurus.org]
- 9. ashpublications.org [ashpublications.org]
Application Notes and Protocols: In Vivo Administration of Flt-3 Inhibitor II in Mouse Xenograft Models
Introduction: Targeting Dysregulated FLT3 Signaling in Hematological Malignancies
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development and survival of hematopoietic stem and progenitor cells.[1][2] In a healthy state, the binding of the FLT3 ligand (FL) to the receptor induces dimerization and trans-autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling through key pathways, including STAT5, RAS/MAPK, and PI3K/AKT, which collectively regulate cell proliferation, survival, and differentiation.[1][3]
In a significant subset of acute myeloid leukemia (AML) cases—approximately 30%—mutations in the FLT3 gene lead to ligand-independent, constitutive activation of the receptor, driving uncontrolled leukemic cell proliferation and conferring a poor prognosis.[4][5] The most common of these are internal tandem duplication (ITD) mutations in the juxtamembrane domain, followed by point mutations in the tyrosine kinase domain (TKD).[3][4][6] This well-defined oncogenic driver has made the FLT3 receptor a key therapeutic target.[7]
Flt-3 Inhibitor II (also known as Bis-(5-hydroxy-1H-indol-2-yl)methanone) is a cell-permeable, symmetrical indolylmethanone compound that functions as an ATP-competitive kinase inhibitor.[8][9] It demonstrates potent and selective inhibition of Flt-3 kinase activity, with an IC50 of 33-40 nM in cell-free and cell-based assays, respectively.[9] Its mechanism involves binding to the ATP-binding site of the Flt-3 kinase, preventing receptor autophosphorylation and blocking downstream signaling, which ultimately induces apoptosis in FLT3-expressing AML cells.[9][10]
These application notes provide a comprehensive guide for researchers on the preparation, formulation, and in vivo administration of this compound in mouse xenograft models of AML, grounded in established methodologies for kinase inhibitor research.
FLT3 Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the canonical FLT3 signaling pathway and the point of intervention for this compound.
Figure 1: FLT3 signaling and inhibitor action.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog No. (Example) | Notes |
| Test Article | |||
| This compound | Santa Cruz Biotechnology | sc-204018 | Store at -20°C, protect from light.[9] |
| Cell Lines | |||
| MV4-11 (AML, FLT3-ITD) | ATCC | CRL-9591 | Expresses homozygous FLT3-ITD mutation. |
| MOLM-13 (AML, FLT3-ITD) | DSMZ | ACC 554 | Expresses heterozygous FLT3-ITD mutation. |
| Solvents & Vehicles | |||
| Dimethyl sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 | For initial reconstitution of the inhibitor. |
| 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | Sigma-Aldrich | H107 | Enhances solubility for aqueous formulations.[11] |
| Methylcellulose | Sigma-Aldrich | M0512 | For creating stable suspensions. |
| Tween® 80 | Sigma-Aldrich | P4780 | Surfactant to aid in suspension stability. |
| Sterile Saline (0.9% NaCl) | VWR | Varies | For final dilution of the formulation. |
| Animal Models | |||
| NOD/SCID or NSG® Mice | The Jackson Laboratory | 001303 / 005557 | 6-8 weeks old, female. NSG mice are preferred for robust engraftment of human AML cells.[12] |
| Consumables | |||
| Syringes (1 mL, 3 mL) | BD | Varies | |
| Needles (27-30G) | BD | Varies | For injections. |
| Oral Gavage Needles (20-22G) | Varies | Varies | For p.o. administration. |
| Calipers | Varies | Varies | For subcutaneous tumor measurement. |
Experimental Protocols
Part A: Preparation of this compound Formulation
The poor aqueous solubility of many kinase inhibitors necessitates careful formulation to ensure bioavailability in vivo. The following protocol describes two common approaches: a cyclodextrin-based solution for clear administration and a methylcellulose-based suspension.
1. Reconstitution of Stock Solution (10 mg/mL): a. Aseptically, add the appropriate volume of sterile DMSO to the vial of this compound powder to achieve a 10 mg/mL stock concentration. b. Vortex thoroughly until the powder is completely dissolved. The solution should be clear. c. Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes. d. Store aliquots at -20°C. Stock solutions in DMSO are stable for up to 3 months when stored properly.[9]
2. Preparation of Final Dosing Formulation:
-
Method 1: Cyclodextrin-Based Solution (for 10 mg/kg dose in 100 µL)
-
Rationale: HPβCD is a cyclic oligosaccharide that forms inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility. This method is ideal for intraperitoneal (i.p.) or intravenous (i.v.) routes.[11] a. Prepare a sterile 10% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water. b. Warm the HPβCD solution to 37°C to aid dissolution. c. For a final concentration of 2.5 mg/mL (to deliver 10 mg/kg to a 25g mouse in 100 µL), slowly add 250 µL of the 10 mg/mL DMSO stock to 750 µL of the pre-warmed 10% HPβCD solution. d. Vortex immediately and sonicate briefly in a water bath if necessary to ensure the inhibitor remains in solution. The final formulation should be clear. e. Prepare fresh daily before administration.
-
-
Method 2: Methylcellulose/Tween Suspension (for 50 mg/kg dose in 200 µL)
-
Rationale: This vehicle is commonly used for oral gavage (p.o.) administration of poorly soluble compounds. Methylcellulose acts as a suspending agent, and Tween 80 acts as a surfactant to prevent aggregation. a. Prepare a sterile vehicle of 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween® 80 in sterile water. b. To prepare a 2.5 mg/mL dosing suspension, add the required volume of the 10 mg/mL DMSO stock to the vehicle. For 10 mL of final formulation, add 2.5 mL of the DMSO stock to 7.5 mL of the vehicle. c. Vortex vigorously to create a fine, homogenous suspension. d. Keep the suspension under constant gentle agitation (e.g., on a stir plate) during dosing to prevent settling. e. Prepare fresh daily before administration.
-
Part B: Mouse Xenograft Model Establishment
All animal procedures must be conducted in accordance with institutional guidelines and approved by an Animal Care and Use Committee (IACUC), adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).[13][14]
1. Cell Preparation: a. Culture MV4-11 or MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Harvest cells during the logarithmic growth phase. c. Wash the cells twice with sterile, serum-free medium or PBS. d. Resuspend the final cell pellet in sterile PBS at the desired concentration for injection. Perform a cell count using a hemocytometer and assess viability (should be >90%) with Trypan Blue.
2. Xenograft Implantation:
-
Subcutaneous Xenograft Model (for solid tumor evaluation): a. Anesthetize the mouse using an approved method (e.g., isoflurane inhalation). b. Inject 5-10 x 10^6 cells in a volume of 100-200 µL (often mixed 1:1 with Matrigel to support initial growth) into the right flank of the mouse. c. Monitor mice for tumor growth. Begin treatment when tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Disseminated Leukemia Model (for survival evaluation): a. Inject 1-5 x 10^6 cells in a volume of 100-200 µL via the lateral tail vein. Using luciferase-expressing cells is highly recommended for non-invasive monitoring of disease progression via bioluminescence imaging (BLI).[12] b. Confirm engraftment and begin treatment 7-14 days post-inoculation, based on BLI signal or the appearance of human CD45+ cells in peripheral blood.[12]
Part C: In Vivo Administration and Monitoring
Figure 2: General experimental workflow.
1. Dosing and Schedule: a. Dosage: Based on preclinical studies of similar novel kinase inhibitors, a dose-finding study is recommended. Dosing can range from 10 mg/kg to 150 mg/kg.[11][12][15] Start with a dose around 25-50 mg/kg administered once daily (QD). b. Administration: Administer the prepared formulation via the chosen route (e.g., oral gavage or i.p. injection). Ensure the volume is appropriate for the mouse size (typically 100-200 µL). c. Schedule: Treat for a defined period, such as 21 or 28 consecutive days.[12][15] d. Controls: Always include a control group that receives the vehicle only, administered on the same schedule and route as the treatment group.
2. Animal Monitoring: a. Record the body weight of each mouse daily or at least three times per week. A body weight loss exceeding 15-20% is a common humane endpoint. b. Perform daily clinical observations for signs of toxicity, such as lethargy, ruffled fur, hunched posture, or respiratory distress. c. For subcutaneous models, measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. d. For disseminated models, monitor survival daily and/or perform BLI weekly.
Part D: Efficacy and Endpoint Analysis
1. Humane Endpoints:
-
Establish clear, IACUC-approved humane endpoints before starting the study. These may include:
- Tumor volume exceeding a predetermined size (e.g., 2000 mm³) or becoming ulcerated.
- Body weight loss >20%.
- Significant impairment of mobility or ability to access food and water.
- Morbidity or signs of severe distress.
2. Pharmacodynamic (PD) Analysis:
-
Rationale: To confirm that the inhibitor is engaging its target in vivo, it is crucial to measure the phosphorylation status of FLT3 and its downstream effectors. a. At the end of the study (or at a specified time point, e.g., 2-4 hours post-final dose), euthanize a subset of mice from each group. b. Promptly harvest tumors and/or hematopoietic tissues (bone marrow, spleen). c. Snap-freeze tissues in liquid nitrogen or lyse them immediately in protein lysis buffer containing phosphatase and protease inhibitors. d. Perform Western blot analysis on the lysates to detect levels of phosphorylated FLT3 (p-FLT3) and total FLT3, as well as key downstream markers like p-STAT5 and p-ERK.[10][16] A significant reduction in the ratio of phosphorylated to total protein in the treated group versus the vehicle group confirms target engagement.
Ethical Considerations in Animal Research
The use of patient-derived xenograft (PDX) models and cell line-derived xenografts carries significant ethical responsibilities. All research must be designed to yield scientifically robust results while minimizing animal use and suffering (Reduction and Refinement).[13][17] Researchers must ensure that all protocols are ethically reviewed and that humane endpoints are strictly observed to prevent unnecessary pain and distress to the animals.[14][18] The intrinsic value and sentient nature of the animals must be respected throughout the experimental process.[14]
References
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Ma, J., et al. (2020). Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models. Haematologica. [Link]
-
Lu, S., et al. (2019). Combining structure- and property-based optimization to identify selective FLT3-ITD inhibitors with good antitumor efficacy in AML cell inoculated mouse xenograft model. European Journal of Medicinal Chemistry. [Link]
-
Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. [Link]
-
Daver, N., et al. (2025). FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML. Cancers. [Link]
-
Arreba-Toro, N., et al. (2022). Mouse Models of Frequently Mutated Genes in Acute Myeloid Leukemia. Cancers. [Link]
-
Sellmer, A., et al. (2025). Novel water-soluble and highly efficient dual type I/II next generation inhibitors of FMS-like tyrosine kinase 3 (FLT3). DKFZ. [Link]
-
Kindler, T., et al. (2025). Targeting Oncogenic Activity and Signalling of Mutant Receptor Tyrosine Kinase FLT3. Cancers. [Link]
-
Li, S., et al. (2025). Advances in the application of patient-derived xenograft models in acute leukemia resistance. Journal of Translational Medicine. [Link]
-
The Jackson Laboratory. (n.d.). Patient-derived AML in vivo models. The Jackson Laboratory. [Link]
-
Vichem Chemie. (n.d.). Development of selective FLT3 inhibitors. Vichem Chemie. [Link]
-
Lee, H.J., et al. (2022). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. Journal of Clinical Medicine. [Link]
-
Wang, A., et al. (2021). Selectively targeting FLT3-ITD mutants over FLT3-wt by a novel inhibitor for acute myeloid leukemia. Haematologica. [Link]
-
Sellmer, A., et al. (2025). Novel water-soluble and highly efficient dual type I/II next generation inhibitors of FMS-like tyrosine kinase 3 (FLT3). PubMed. [Link]
-
Weisberg, E., et al. (2014). Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment. Drug Resistance Updates. [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. [Link]
-
Synapse. (2024). What are FLT3 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Williams, A.B., et al. (2016). TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo. Leukemia. [Link]
-
Qu, C., et al. (2012). Flt3 inhibitor AC220 is a potent therapy in a mouse model of myeloproliferative disease driven by enhanced wild-type Flt3 signaling. Blood. [Link]
-
NENT. (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]
-
Balgobind, B.V., et al. (2021). IN VIVO ACTIVITY OF THE DUAL SYK/FLT3 INHIBITOR TAK-659 AGAINST PEDIATRIC ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS. Pediatric Blood & Cancer. [Link]
-
Biavasco, F., & Zeiser, R. (2025). Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. VJHemOnc. [Link]
-
Kennedy, V.E., & Smith, C.C. (2020). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology. [Link]
-
My Cancer Genome. (n.d.). FLT3. My Cancer Genome. [Link]
-
Sato, T., et al. (2011). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood. [Link]
-
Martínez-Cuadrón, D., et al. (2024). Salvage Therapy with Second-Generation Inhibitors for FLT3 Mutated Acute Myeloid Leukemia: A Real-World Study by the CETLAM and PETHEMA Groups. Cancers. [Link]
-
Lee, J.-Y., & Muto, K. (2024). Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal. Journal of Korean Medical Science. [Link]
-
Biomea Fusion. (2022). In Vivo Efficacy in Mouse Xenograft. Biomea Fusion. [Link]
-
Bik, E. (2020). Animal ethics misconduct: mice with very large tumors. Science Integrity Digest. [Link]
-
Levis, M., et al. (2002). A FLT3-targeted tyrosine kinase inhibitor is cytotoxic to leukemia cells in vitro and in vivo. Blood. [Link]
-
Guillen, J. (2011). Ethical Considerations in Mouse Experiments. Current Protocols in Mouse Biology. [Link]
-
Sexauer, A., & Levis, M. (2013). The evolving role of FLT3 inhibitors in acute myeloid leukemia: quizartinib and beyond. Expert Opinion on Investigational Drugs. [Link]
-
Williams, A.B., et al. (2013). FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia. Cancer Research. [Link]
-
Wang, Y., et al. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Chemistry. [Link]
-
Wang, Y., et al. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. PubMed Central. [Link]
-
Ramirez-Salazar, E.G., et al. (2022). In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Oncology Letters. [Link]
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- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
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- 18. unige.ch [unige.ch]
Topic: Washout Procedures for Reversible Inhibition Studies with Flt-3 Inhibitor II
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic cell development, and its aberrant activation, often through mutations, is a key driver in Acute Myeloid Leukemia (AML).[1][2] Consequently, FLT3 has become a significant therapeutic target. Flt-3 Inhibitor II, a potent and selective type II kinase inhibitor, represents a class of compounds designed to block the ATP-binding site of the inactive FLT3 conformation, thereby inhibiting its downstream signaling.[3][4] A crucial aspect of characterizing such inhibitors is determining their binding kinetics—specifically, whether they bind reversibly or irreversibly. This distinction has profound implications for drug dosing, potential for off-target effects, and the development of resistance. This guide provides a comprehensive framework and detailed protocols for conducting washout studies to definitively characterize the reversible nature of this compound in both cellular and biochemical contexts.
The Principle of Reversible Inhibition and the Imperative of Washout Studies
Kinase inhibitors are broadly classified based on their mechanism of interaction with the target enzyme.
-
Reversible Inhibitors: These compounds bind to the target non-covalently. The inhibitor-enzyme complex is in a state of equilibrium, and the inhibitor can dissociate from the target. The duration of inhibition is dependent on the inhibitor's concentration and its residence time on the target.[5][6]
-
Irreversible (Covalent) Inhibitors: These inhibitors form a stable, covalent bond with the target enzyme, typically with a reactive amino acid residue like cysteine near the active site. This effectively leads to permanent inactivation of the enzyme molecule.[7][8]
Why are washout studies critical? Standard IC50 assays measure inhibitor potency at a steady state but do not reveal the dynamics of the inhibitor-target interaction over time.[9] Washout experiments are designed to directly assess the recovery of kinase activity after the removal of the free inhibitor from the system.[6][10] If the inhibitor is reversible, its dissociation from the target will lead to a time-dependent recovery of kinase signaling or activity.[5] Conversely, if the inhibitor is irreversible, kinase activity will not be restored post-washout, as the enzyme remains covalently modified.[6] These studies are essential for:
-
Confirming the Mechanism of Action: Validating that the inhibitor behaves as designed (i.e., reversibly).
-
Understanding Pharmacodynamics: Estimating the duration of the biological effect after the drug concentration in plasma has decreased.
-
Guiding Dosing Strategy: A long residence time for a reversible inhibitor might allow for less frequent dosing.[10]
The Flt-3 Signaling Pathway: A Target for Inhibition
Upon binding its ligand (FL), the FLT3 receptor dimerizes and undergoes trans-autophosphorylation on tyrosine residues within its intracellular domain.[3][11] This activation initiates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Mutations, such as internal tandem duplications (FLT3-ITD), cause ligand-independent constitutive activation of these pathways.[2][3] this compound prevents this cascade by blocking the initial phosphorylation event.[12] Key downstream pathways include:
-
STAT5 Pathway: Directly activated by phosphorylated FLT3, leading to the transcription of genes involved in cell survival and proliferation.[3][13]
-
RAS/MAPK (ERK) Pathway: Promotes cell cycle progression and proliferation.[3][11]
-
PI3K/AKT Pathway: A critical pathway for promoting cell survival and inhibiting apoptosis.[2][11]
The phosphorylation status of key proteins in these pathways (p-FLT3, p-STAT5, p-ERK) serves as a robust biomarker for assessing FLT3 activity in cell-based assays.
Caption: Flt-3 Signaling Pathway and Point of Inhibition.
Experimental Design: Washout Protocols
Two complementary protocols are presented: a cell-based assay to assess the recovery of signaling in a physiological context and a biochemical assay to measure the direct recovery of enzymatic activity.
Protocol 1: Cell-Based Washout Assay for Flt-3 Signaling Recovery
This protocol uses Western blotting to monitor the re-phosphorylation of FLT3 and its downstream target STAT5 after inhibitor removal. It is designed for a leukemia cell line endogenously expressing a constitutively active FLT3 mutant, such as MV4-11 (FLT3-ITD).
Caption: Workflow for the Cell-Based Washout Experiment.
Materials and Reagents
| Reagent | Suggested Supplier/Catalog | Purpose |
|---|---|---|
| MV4-11 Cell Line | ATCC | FLT3-ITD positive human leukemia cell line |
| RPMI-1640 Medium | Gibco/Thermo Fisher | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco/Thermo Fisher | Medium supplement |
| This compound (Quizartinib) | MedChemExpress/Selleckchem | Test inhibitor[14] |
| DMSO | Sigma-Aldrich | Vehicle for inhibitor |
| PBS, pH 7.4 | Gibco/Thermo Fisher | Washing buffer |
| RIPA Lysis Buffer | Cell Signaling Technology | Protein extraction |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | Prevent protein degradation |
| Primary Antibodies (p-FLT3, FLT3, p-STAT5, STAT5, GAPDH) | Cell Signaling Technology | Western blot detection |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | Western blot detection |
| ECL Substrate | Bio-Rad/Thermo Fisher | Chemiluminescent detection |
Step-by-Step Methodology
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 supplemented with 10% FBS to ~80% confluency.
-
Cell Plating: Seed 5-10 x 10^6 cells per condition into appropriate culture vessels (e.g., 6-well plates). Allow cells to adhere/recover for a few hours.
-
Inhibitor Treatment:
-
Prepare a 10x IC50 concentration of this compound in serum-free RPMI. A typical concentration for Quizartinib would be ~50-100 nM.[14]
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate old media and add the inhibitor or vehicle solution. Incubate for 1-2 hours at 37°C.
-
-
Washout:
-
Transfer cell suspensions to a conical tube. Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant containing the inhibitor.
-
Gently resuspend the cell pellet in 10 mL of pre-warmed, fresh, complete medium (RPMI + 10% FBS).
-
Repeat the centrifugation and resuspension steps two more times for a total of three washes to ensure efficient removal of the free inhibitor.[10]
-
-
Recovery:
-
After the final wash, resuspend the cell pellet in fresh, complete medium and plate into a new vessel.
-
Incubate at 37°C. Collect samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The "0 minute" sample should be collected immediately after the final wash.
-
Remember to include a "no-wash" control, where the inhibitor is left on the cells for the longest time point.
-
-
Cell Lysis and Analysis:
-
At each time point, harvest cells by centrifugation.
-
Wash once with cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting according to standard protocols, probing for p-FLT3, total FLT3, p-STAT5, total STAT5, and a loading control.
-
Expected Results: For a reversible inhibitor, you should observe a low level of p-FLT3 and p-STAT5 at the 0-minute recovery time point, followed by a gradual increase in phosphorylation as the inhibitor dissociates from the target. The "no-wash" control should show sustained inhibition.
Protocol 2: Biochemical "Jump-Dilution" Washout Assay
This protocol assesses the recovery of kinase activity in a cell-free system. It involves pre-incubating the enzyme and inhibitor at a high concentration and then rapidly diluting the mixture to a point where the free inhibitor concentration is well below its Ki.[5][6] The recovery of enzyme activity is then monitored kinetically. Assays like ADP-Glo™, which measure ADP production, are well-suited for this.[7][15]
Caption: Workflow for the Biochemical Jump-Dilution Experiment.
Materials and Reagents
| Reagent | Suggested Supplier/Catalog | Purpose |
|---|---|---|
| Recombinant Human FLT3 | Thermo Fisher/Promega | Kinase enzyme |
| This compound (Quizartinib) | MedChemExpress/Selleckchem | Test inhibitor |
| ADP-Glo™ Kinase Assay Kit | Promega | Measures kinase activity by quantifying ADP |
| FLT3 Substrate (e.g., specific peptide) | SignalChem/Promega | Substrate for phosphorylation |
| ATP | Sigma-Aldrich | Phosphate donor |
| Kinase Assay Buffer | Included in Kit or prepared | Reaction buffer |
Step-by-Step Methodology
-
Pre-incubation:
-
In a microcentrifuge tube, prepare a concentrated mixture of recombinant FLT3 enzyme and this compound. The inhibitor concentration should be high enough to ensure >95% of the enzyme is bound (e.g., 10-20 times the inhibitor's Ki).
-
Incubate this mixture for 30-60 minutes at room temperature to allow binding to reach equilibrium.
-
-
Assay Plate Preparation:
-
In a 384-well assay plate, prepare the reaction mix containing the kinase substrate and ATP at their final desired concentrations in kinase assay buffer.
-
-
Jump Dilution and Measurement:
-
Initiate the reaction by performing a rapid, large-volume dilution (e.g., 100-fold) of the pre-incubated enzyme-inhibitor complex into the assay wells. This "jump" drastically lowers the free inhibitor concentration, allowing dissociation to occur.[5][6]
-
Immediately place the plate in a plate reader and begin kinetic measurements according to the ADP-Glo™ protocol. Read luminescence every 1-2 minutes for 60-120 minutes.
-
-
Controls:
-
Maximal Activity: Pre-incubate the enzyme with vehicle (DMSO) instead of inhibitor before dilution.
-
Minimal Activity: Perform a mock dilution where the final inhibitor concentration remains high (inhibitory).
-
Blank: Reaction with no enzyme.
-
Expected Results: For a reversible inhibitor, the kinetic trace will show an initial low rate of ADP production that gradually increases over time as the inhibitor dissociates and the enzyme becomes active.[6] The rate of this recovery can be used to calculate the inhibitor's off-rate (k_off). An irreversible inhibitor would show no recovery of activity.
Data Analysis and Interpretation
| Parameter | Cell-Based Assay | Biochemical Assay | Interpretation for Reversible Inhibition |
| Primary Readout | Normalized band intensity (p-Protein / Total Protein) | Rate of product formation (RLU/min) | Activity/signaling recovers over time after washout. |
| X-Axis | Recovery Time (minutes) | Reaction Time (minutes) | N/A |
| Y-Axis | % of Control Phosphorylation | Reaction Velocity (Signal/Time) | N/A |
| Key Conclusion | A time-dependent increase in phosphorylation post-washout demonstrates target re-engagement and confirms reversible binding in a cellular context. | A time-dependent increase in reaction velocity after jump-dilution demonstrates recovery of enzymatic activity, confirming reversible inhibition. |
References
-
Bio-Rad. (n.d.). Flt3 signaling Pathway Map. Retrieved from [Link][11]
-
SOPHiA GENETICS. (n.d.). FLT3, a signaling pathway gene. Retrieved from [Link][1]
-
Promega Corporation. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. PMC. Retrieved from [Link][7]
-
Stölzel, F., et al. (2025). Targeting Oncogenic Activity and Signalling of Mutant Receptor Tyrosine Kinase FLT3. Cancers. Retrieved from [Link][2]
-
Kiyoi, H., et al. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. Retrieved from [Link][3]
-
Montesinos, P., et al. (2024). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML. Therapeutic Advances in Hematology. Retrieved from [Link][4]
-
ResearchGate. (n.d.). FLT3 Signaling pathways and their dysregulation in AML. Retrieved from [Link][17]
-
Zhang, H., et al. (2017). Quizartinib (AC220) reverses ABCG2-mediated multidrug resistance: In vitro and in vivo studies. Oncotarget. Retrieved from [Link][18]
-
Zhou, F., et al. (2019). Quizartinib (AC220): a promising option for acute myeloid leukemia. Drug Design, Development and Therapy. Retrieved from [Link][19]
-
Wang, Y., et al. (2022). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. Journal of Personalized Medicine. Retrieved from [Link][13]
-
Weisberg, E., et al. (2014). Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment. Drug Resistance Updates. Retrieved from [Link][20]
-
PubMed. (2017). Quizartinib (AC220) reverses ABCG2-mediated multidrug resistance: In vitro and in vivo studies. Retrieved from [Link][21]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Retrieved from [Link][9]
-
Enzymlogic. (n.d.). Approved FLT3 drugs are kinetic and conformation selective. Retrieved from [Link][22]
-
ResearchGate. (2022). How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible?. Retrieved from [Link][6]
-
ResearchGate. (2018). FLT3 inhibition kinetics with compound 13a. Retrieved from [Link][23]
-
Royal Society of Chemistry. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Retrieved from [Link][24]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link][25]
-
Griffiths, A. C., & Olin, J. L. (2020). A Review of FLT3 Inhibitors in Acute Myeloid Leukemia. PMC. Retrieved from [Link][26]
-
Patsnap. (2024). What are FLT3 inhibitors and how do they work?. Retrieved from [Link][12]
-
VJHemOnc. (2025). Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. Retrieved from [Link][27]
-
Zhang, T., et al. (2021). Advances in reversible covalent kinase inhibitors. PMC. Retrieved from [Link][8]
-
Bradshaw, J. M., et al. (2016). Prolonged and tunable residence time using reversible covalent kinase inhibitors. PMC. Retrieved from [Link][10]
-
ResearchGate. (n.d.). Compound 12 retains long duration of action activity following washout. Retrieved from [Link][28]
-
ResearchGate. (n.d.). Advance in Reversible Covalent Kinase Inhibitors. Retrieved from [Link][29]
-
Kiyoi, H. (2013). FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION. Journal of Hematology & Oncology. Retrieved from [Link][30]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][31]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link][32]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link][33]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link][15]
-
PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link][34]
Sources
- 1. FLT3, a signaling pathway gene [ogt.com]
- 2. mdpi.com [mdpi.com]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Combining Flt-3 Inhibitor II with Chemotherapeutic Agents In Vitro
Authored by: Senior Application Scientist
Date: March 7, 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro combination of Flt-3 Inhibitor II with standard chemotherapeutic agents. The focus is on establishing a robust experimental framework to assess synergy, additivity, or antagonism, and to elucidate the underlying cellular mechanisms. These protocols are designed to be self-validating, incorporating best practices to ensure data integrity and reproducibility.
Introduction: The Rationale for Combination Therapy
Fms-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the Flt-3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the Flt-3 signaling pathway, driving uncontrolled cell growth and conferring a poor prognosis.
This compound, also known as Quizartinib (AC220), is a potent and selective second-generation Flt-3 inhibitor. It has demonstrated significant clinical activity in relapsed/refractory Flt-3-ITD AML. However, like many targeted therapies, monotherapy with Flt-3 inhibitors can lead to the development of resistance. A key strategy to overcome resistance and enhance therapeutic efficacy is to combine Flt-3 inhibitors with standard cytotoxic chemotherapeutic agents. The underlying principle is to target the leukemic cells through multiple, complementary mechanisms of action, thereby increasing the depth of response and reducing the likelihood of relapse.
This guide will provide a step-by-step methodology for evaluating the in vitro efficacy of combining this compound with common AML chemotherapeutics such as cytarabine and daunorubicin.
Foundational Concepts: Understanding Drug Interactions
Before embarking on combination studies, it is crucial to understand the potential outcomes of drug interactions:
-
Synergy: The combined effect of the two drugs is greater than the sum of their individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
The Chou-Talalay method is a widely accepted quantitative method for determining drug interactions, culminating in the calculation of a Combination Index (CI). A CI value of < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism.
Flt-3 Signaling Pathway
The following diagram illustrates the Flt-3 signaling pathway and the point of intervention for this compound.
Caption: Flt-3 signaling pathway and inhibition by this compound.
Experimental Workflow: A Step-by-Step Guide
Materials and Reagents
-
Cell Lines:
-
Flt-3-ITD positive cell lines (e.g., MV4-11, MOLM-13).
-
Flt-3 wild-type cell line (e.g., HL-60) as a negative control.
-
-
Compounds:
-
This compound (Quizartinib)
-
Chemotherapeutic agent (e.g., Cytarabine, Daunorubicin)
-
-
Reagents:
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Apoptosis detection kit (e.g., Annexin V-FITC Apoptosis Detection Kit)
-
Cell cycle analysis reagent (e.g., Propidium Iodide)
-
DMSO (for dissolving compounds)
-
Protocol 1: Cell Culture and Maintenance
-
Cell Line Handling: Culture Flt-3-ITD positive cell lines like MV4-11 and MOLM-13 in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Monitor cell density and maintain the culture between 1 x 10^5 and 2 x 10^6 cells/mL. Subculture every 2-3 days.
-
Cell Viability Check: Before each experiment, assess cell viability using Trypan Blue exclusion. Ensure viability is >95%.
Protocol 2: Single-Agent Dose-Response Assay
The purpose of this step is to determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually. This data is essential for designing the combination study.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of media.
-
Drug Preparation: Prepare a serial dilution of this compound and the chemotherapeutic agent in culture medium.
-
Drug Treatment: Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the drug concentration and fit a dose-response curve to determine the IC50 value for each drug.
| Compound | Cell Line | IC50 (nM) |
| This compound | MV4-11 | 1-5 |
| This compound | MOLM-13 | 5-10 |
| Cytarabine | MV4-11 | 20-50 |
| Daunorubicin | MV4-11 | 5-15 |
Note: These are representative IC50 values. Actual values may vary depending on experimental conditions.
Protocol 3: Combination Study (Checkerboard Assay)
This assay systematically tests various combinations of the two drugs to assess for synergy.
Caption: Experimental workflow for the checkerboard combination assay.
-
Plate Setup: Design a matrix in a 96-well plate where concentrations of this compound vary along the y-axis and the chemotherapeutic agent concentrations vary along the x-axis. Include single-agent controls and a vehicle control.
-
Drug Addition: Add the drugs to the wells according to the matrix design.
-
Incubation and Viability Assessment: Follow steps 4 and 5 from Protocol 2.
-
Synergy Analysis: Use software like CompuSyn to calculate the Combination Index (CI) for each drug combination based on the Chou-Talalay method.
| This compound (nM) | Cytarabine (nM) | Fraction Affected | Combination Index (CI) | Interpretation |
| 1 | 10 | 0.6 | 0.8 | Synergy |
| 2.5 | 25 | 0.85 | 0.6 | Strong Synergy |
| 5 | 50 | 0.95 | 0.7 | Synergy |
Note: This table presents hypothetical data to illustrate the interpretation of CI values.
Protocol 4: Mechanistic Studies
To understand how the drug combination is working, further assays are necessary.
-
Treatment: Treat cells with the IC50 concentrations of the single agents and the synergistic combination for 48 hours.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
-
Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest and fix the cells in 70% ethanol.
-
Staining: Stain the cells with Propidium Iodide (PI) solution containing RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Interpretation and Troubleshooting
-
Variability: High variability between replicates can indicate inconsistent cell seeding or pipetting errors.
-
Unexpected CI Values: If antagonism is observed, it could be due to conflicting mechanisms of action between the two drugs.
-
Cell Health: Always ensure the health and viability of your cell lines before starting any experiment.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro evaluation of combining this compound with chemotherapeutic agents. By following these detailed steps, researchers can obtain reliable and reproducible data on drug synergy and gain insights into the underlying mechanisms of action. This information is critical for the preclinical development of more effective combination therapies for Flt-3-mutated cancers.
References
-
Döhner, H., Estey, E., Grimwade, D., Amadori, S., Appelbaum, F. R., Büchner, T., ... & Bloomfield, C. D. (2017). Diagnosis and management of AML in adults: 2017 ELN recommendations from an international expert panel. Blood, 129(4), 424-447. [Link]
-
Kayser, S., Schlenk, R. F., & Londono, M. C. (2019). The prognostic and therapeutic implications of FLT3 mutations in acute myeloid leukemia. Blood, 133(6), 505-516. [Link]
-
Zarrinkar, P. P., Gunawardane, R. N., Cramer, M. D., Gardner, M. F., Brigham, D., Belli, B., ... & Patel, H. K. (2009). AC220 is a uniquely potent and selective inhibitor of Flt3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984-2992. [Link]
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. [Link]
Troubleshooting & Optimization
Technical Troubleshooting Guide: Resolving Aqueous Precipitation of Flt-3 Inhibitor II
Welcome to the Technical Support Center. This guide addresses a critical bottleneck in acute myeloid leukemia (AML) and kinase research: the aqueous precipitation of (CAS 896138-40-2; Bis-(5-hydroxy-1H-indol-2-yl)methanone)[1]. While it is a potent, cell-permeable inhibitor of the FLT3 receptor tyrosine kinase, its extreme hydrophobicity frequently leads to micro-precipitation in cell culture media and biochemical buffers, skewing assay data and causing experimental failure[2].
Part 1: Mechanistic Grounding (The "Why")
Q: Why does Flt-3 Inhibitor II precipitate so rapidly when transferred from DMSO to aqueous media? A: Precipitation is driven by a thermodynamic phenomenon known as the "solvent shift effect." this compound is a[3]. It lacks highly ionizable functional groups at physiological pH (pH 7.4), relying entirely on organic solvents (like DMSO) to disrupt intermolecular hydrogen bonding between its indole rings[1]. When introduced into an aqueous environment, the sudden increase in the dielectric constant forces a hydrophobic collapse. The compound self-associates to minimize contact with water, rapidly forming insoluble aggregates[4].
Table 1: Physicochemical & Solubility Profile of this compound
| Property / Solvent | Value / Limit | Mechanistic Implication |
| Molecular Formula | C₁₇H₁₂N₂O₃ | High carbon-to-heteroatom ratio drives extreme hydrophobicity[1]. |
| Molecular Weight | 292.29 g/mol | Small molecule, but highly prone to dense pi-pi stacking[1]. |
| DMSO Solubility | ≤ 100 mg/mL | Excellent primary solvent; effectively disrupts hydrogen bonds[2]. |
| Ethanol Solubility | ≤ 5 mg/mL | Marginal solubility; not recommended for high-concentration master stocks[2]. |
| Aqueous Media (pH 7.4) | < 0.1 mg/mL | Prone to crashing. Requires carrier proteins or step-wise dilution to remain in solution[5]. |
Part 2: Diagnostic & Rescue Workflows (The "How")
Q: How can I detect micro-precipitation before it ruins my cell-based assay? A: Visual inspection is insufficient, as micro-precipitates often appear transparent to the naked eye before coalescing into visible crystals. We recommend implementing a self-validating Nephelometry or OD600 Spectrophotometry screening step prior to applying the drug to cells.
-
Prepare a blank of your exact assay buffer (including the equivalent DMSO concentration).
-
Add this compound to the test well.
-
Measure absorbance at 600 nm. An OD600 > 0.05 above the blank indicates light scattering due to micro-precipitation.
Q: What is the optimal step-by-step protocol for formulating this compound in aqueous buffers? A: To prevent hydrophobic collapse, use the Carrier-Mediated Step-Wise Dilution Protocol . This ensures the compound remains kinetically trapped in solution long enough for in vitro assays.
Step-by-Step Methodology:
-
Reconstitution: Dissolve lyophilized this compound in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C, protected from light[2].
-
Intermediate Dilution: Prepare a 100x working stock in 100% DMSO (e.g., 100 µM for a 1 µM final assay concentration). Critical: Never dilute directly from the 10 mM stock into water.
-
Carrier Protein Priming: Pre-warm your aqueous assay buffer or cell culture media to 37°C. Supplement the media with 0.1% to 0.5% Bovine Serum Albumin (BSA). BSA acts as a hydrophobic carrier, binding the inhibitor and preventing self-aggregation.
-
Dropwise Integration: Place the pre-warmed media on a vortex mixer at low speed. Add the 100x DMSO stock dropwise into the vortex.
-
Final Verification: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Measure OD600 (as described above) to validate that the solution is free of precipitates.
Workflow for diagnosing and resolving this compound precipitation in aqueous media.
Part 3: Biological Impact & Advanced FAQs
Q: Does micro-precipitation affect the IC50 values in biochemical vs. cell-based assays? A: Absolutely. This compound is an ATP-competitive inhibitor that[2]. It demonstrates an absolute IC50 of ~33 nM in cell-free kinase reactions and ~40 nM in cell-based autophosphorylation assays[2][3]. If the compound precipitates, the effective concentration in solution drops drastically. This leads to falsely elevated (weaker) apparent IC50 values. Furthermore, precipitated aggregates can settle on adherent cells, causing off-target physical cytotoxicity.
Q: Can I heat the aqueous solution to redissolve the precipitate? A: No. While gentle warming (up to 37°C) of the buffer prior to addition is recommended, heating a precipitated aqueous suspension above 37°C will not permanently resolubilize the compound and may lead to thermal degradation. If visible precipitation occurs, discard the dilution and reformulate using the step-wise protocol[2].
Mechanism of this compound blocking FLT3 signaling to induce apoptosis in AML blasts.
References
-
Mahboobi, S., et al. (2006). "Novel bis(1H-indol-2-yl)methanones as potent inhibitors of FLT3 and platelet-derived growth factor receptor tyrosine kinase." Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]
-
PubChem. "this compound | C17H12N2O3 | CID 11601743". Source: nih.gov. URL:[Link]
-
Arita, M., et al. (2011). "Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity". Source: nih.gov. URL:[Link]
Sources
- 1. This compound | C17H12N2O3 | CID 11601743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fms related receptor tyrosine kinase 3 | Type III RTKs: PDGFR, CSFR, Kit, FLT3 receptor family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 相关内容暂不可用 [sigmaaldrich.com]
Technical Support Center: Improving Flt-3 Inhibitor II Solubility for Animal Model Delivery
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for solubilizing Flt-3 Inhibitor II for in vivo animal studies. We will explore various formulation strategies, provide detailed protocols, and offer troubleshooting advice to ensure successful and reproducible experimental outcomes.
Understanding the Challenge: The Poor Solubility of this compound
Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[1][2] Its mutation and overexpression are strongly linked to acute myeloid leukemia (AML), making it a key therapeutic target.[1] this compound is a potent and selective inhibitor of Flt-3 kinase.[3] However, like many kinase inhibitors, it is a lipophilic molecule with poor aqueous solubility, presenting a significant hurdle for in vivo delivery.[4][5] Inadequate solubilization can lead to precipitation upon administration, resulting in low bioavailability, inconsistent drug exposure, and unreliable experimental data.[6]
This guide will provide practical solutions to overcome these challenges.
Flt-3 Signaling Pathway
The following diagram illustrates the Flt-3 signaling pathway, which is constitutively activated in certain leukemias, leading to uncontrolled cell growth and survival. This compound aims to block this aberrant signaling.
Caption: Flt-3 signaling pathway and point of inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the first solvent I should try for this compound?
A1: Based on available data, 100% Dimethyl Sulfoxide (DMSO) is a good starting point for creating a stock solution of this compound. However, pure DMSO is not suitable for direct in vivo administration due to toxicity.[7] This stock solution must be further diluted into a biocompatible vehicle for animal dosing.
Q2: What are the most common formulation strategies for poorly soluble inhibitors like this compound?
A2: The three most common and effective strategies for preclinical in vivo studies are:
-
Co-solvent systems: These involve a mixture of a strong organic solvent (like DMSO) with other less toxic, water-miscible solvents (like polyethylene glycol) and a final dilution in an aqueous carrier (like saline or PBS).[8][9]
-
Cyclodextrin-based formulations: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, enhancing their aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile.[10][12]
-
Surfactant-based systems (Micellar solutions): Surfactants like Kolliphor® EL (formerly Cremophor® EL) can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[13]
Q3: Are there any general safety considerations for these excipients in mice?
A3: Yes, each excipient has its own safety profile. It is crucial to keep the concentration of each component as low as possible while maintaining drug solubility. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.[8]
| Excipient | Common Concentration Limits (in vivo, mice) | Potential Toxicities |
| DMSO | <10% (v/v) for IP injection is a common recommendation, but lower is always better.[8][14] | Can cause neuromotor deficits at higher concentrations.[7] |
| PEG400 | Generally well-tolerated. Doses up to 8.0 ml/kg have been tested intravenously.[15] | High doses may induce neuromotor deficits.[7] |
| HP-β-CD | Generally considered safe with low toxicity.[10][12] | High parenteral doses may lead to renal toxicity.[10] |
| Kolliphor® EL | Can increase drug exposure significantly.[16] | Can cause hypersensitivity reactions and alter the pharmacokinetics of the drug.[17] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution with aqueous buffer | The drug concentration exceeds its solubility in the final vehicle. The aqueous component is added too quickly. | 1. Decrease the final drug concentration. 2. Increase the percentage of co-solvents (e.g., PEG400) in the final formulation, staying within safe limits. 3. Add the aqueous component slowly while vortexing. 4. Consider using a surfactant or cyclodextrin formulation, which can better maintain solubility upon dilution.[18][19] |
| Phase separation or cloudy formulation | Incomplete mixing or incompatibility of components. | 1. Ensure thorough vortexing or sonication at each step of the preparation. 2. Gentle warming may help, but verify the thermal stability of your inhibitor first. 3. Filter the final formulation through a 0.22 µm syringe filter to remove any micro-precipitates. |
| Adverse events in animals (e.g., lethargy, ruffled fur) | The formulation may be causing toxicity. The injection volume may be too large. | 1. Reduce the concentration of organic solvents (especially DMSO) in your vehicle.[8] 2. Decrease the total injection volume. 3. Switch to a different, potentially better-tolerated formulation, such as an HP-β-CD-based vehicle.[12] 4. Always run a vehicle-only control group to isolate the effect of the formulation.[8] |
| Inconsistent results between experiments | Variability in formulation preparation. Degradation of the inhibitor in the formulation. | 1. Follow a standardized, step-by-step protocol for formulation preparation. 2. Prepare fresh formulations for each experiment. 3. Store stock solutions appropriately (e.g., aliquoted and frozen at -20°C).[3] |
Experimental Protocols
Workflow for Formulation Development
The following diagram outlines a general workflow for developing a suitable formulation for this compound.
Caption: Workflow for in vivo formulation development.
Protocol 1: Co-Solvent Formulation (e.g., for Intraperitoneal Injection)
This protocol is adapted from common practices for solubilizing poorly soluble compounds for in vivo use.[8][9][20]
Materials:
-
This compound
-
Anhydrous DMSO
-
Polyethylene Glycol 400 (PEG400)
-
Sterile 0.9% Saline
-
Sterile vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Add the minimum volume of 100% DMSO necessary to completely dissolve the compound (e.g., to make a 20 mg/mL stock solution).
-
Vortex or sonicate until the inhibitor is fully dissolved. This is your Stock Solution .
-
-
Prepare the Final Formulation:
-
In a sterile vial, add PEG400. A common final concentration for PEG400 is 40%.[9][20]
-
Slowly add the required volume of your Stock Solution to the PEG400 while vortexing. For a final formulation with 10% DMSO, the volume of the stock solution should be 1/10th of the final total volume.
-
Continue to vortex until the solution is clear and homogenous.
-
Slowly add sterile 0.9% Saline to reach the final volume while continuously mixing. For a formulation of 10% DMSO and 40% PEG400, the saline would make up the remaining 50%.
-
Visually inspect for any signs of precipitation.
-
-
Sterilization and Administration:
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter and dispense it into a new sterile vial or use it directly for injection.
-
Administer to animals at the appropriate volume (e.g., 10 mL/kg for mice).
-
Vehicle Control: Prepare a vehicle with the same final concentrations of DMSO, PEG400, and Saline, but without the this compound.
-
Example Final Formulation (1 mL):
-
100 µL of this compound in 100% DMSO (Stock Solution)
-
400 µL of PEG400
-
500 µL of Sterile 0.9% Saline
Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation
This method is particularly useful for reducing the reliance on organic co-solvents.[10][12]
Materials:
-
This compound
-
Anhydrous DMSO (for initial stock)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water or Saline
-
Sterile vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline.
-
Warm the solution slightly (e.g., to 37°C) and stir until the HP-β-CD is completely dissolved.
-
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in a minimal amount of 100% DMSO to create a concentrated stock.
-
-
Prepare the Final Formulation:
-
While vortexing the warm HP-β-CD solution, slowly add the required volume of the DMSO stock solution. The goal is to keep the final DMSO concentration as low as possible, ideally below 5%.
-
Continue to mix (e.g., on a rotator or with a magnetic stirrer) at room temperature or 37°C for at least 30-60 minutes to allow for the formation of the inclusion complex.
-
The solution should become clear.
-
-
Sterilization and Administration:
-
Filter the final solution through a 0.22 µm syringe filter.
-
Administer to animals, including a vehicle control group (the same HP-β-CD solution with the equivalent small amount of DMSO).
-
References
Sources
- 1. FLT3, a signaling pathway gene [ogt.com]
- 2. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. mdpi.com [mdpi.com]
- 11. cyclolab.hu [cyclolab.hu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Case study: cremophor EL-based liquid formulations as simple substitutes for amorphous solid dispersions in early preclinical in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of solubilizers in preclinical formulations: Effect of Cremophor EL on the pharmacokinetic properties on early discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. ovid.com [ovid.com]
- 20. HP-β-CD | Hydroxypropyl-β-cyclodextrin | Drug Delivery | TargetMol [targetmol.com]
minimizing off-target cytotoxicity of Flt-3 Inhibitor II in healthy PBMCs
Title: Technical Support Center: Minimizing Off-Target Cytotoxicity of Flt-3 Inhibitor II in Healthy PBMCs
Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with off-target cytotoxicity when evaluating kinase inhibitors in primary human cells. This compound—chemically identified as Bis-(5-hydroxy-1H-indol-2-yl)methanone[1]—is a potent, cell-permeable symmetrical indolylmethanone kinase inhibitor. While it is highly effective at inducing apoptosis in FLT3-expressing acute myeloid leukemia (AML) blasts, its application in co-cultures or healthy peripheral blood mononuclear cells (PBMCs) requires meticulous optimization.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your PBMC viability assays reflect true biological responses rather than experimental artifacts.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: What is the primary cause of off-target cytotoxicity when treating healthy PBMCs with this compound? Scientist's Insight: The causality of off-target cell death lies in the structural homology of class III receptor tyrosine kinases (RTKs). This compound competitively binds the ATP-binding site of FLT3 [1]. However, at elevated concentrations, it loses its selectivity and begins to inhibit structurally related RTKs, notably PDGFR and c-Kit, as well as c-Abl [2]. Healthy PBMCs—particularly hematopoietic progenitor subsets and certain monocytes—rely on basal c-Kit (CD117) and PDGFR signaling for survival. When you exceed the therapeutic window, the loss of these survival signals triggers intrinsic apoptosis.
Q2: How do I establish a therapeutic window that spares PBMCs? Scientist's Insight: You must titrate the drug based on the differential IC50 values between the target (FLT3) and the off-targets (PDGFR, c-Kit). In cell-based assays, the IC50 for FLT3 autophosphorylation is ~40 nM, whereas it is 300 nM for PDGFR [1]. To maintain FLT3 inhibition while sparing PBMCs, your working concentration should strictly remain between 50 nM and 150 nM.
Table 1: Kinase Selectivity and IC50 Profile of this compound
| Kinase Target | Assay Type | IC50 Value | Implication for PBMC Culture |
| FLT3 | Cell-free kinase | 33 nM | Highly potent target engagement. |
| FLT3 | Cell-based autophosphorylation | 40 nM | Optimal on-target cellular inhibition. |
| PDGFR | Cell-free kinase | 171 nM | Risk of off-target toxicity begins. |
| PDGFR | Cell-based autophosphorylation | 300 nM | Significant off-target PBMC toxicity. |
| c-Kit | Cell growth / Viability | ≥ 500 nM | Severe toxicity to progenitor subsets. |
| c-Abl | Cell growth / Viability | 4.2 µM | Broad-spectrum cytotoxicity. |
| (Data synthesized from Merck/Calbiochem specifications [1] and PubChem compound data [2]). |
Q3: My PBMCs are exhibiting >30% cell death within 24 hours even at the optimal 100 nM dose. What is going wrong? Scientist's Insight: If cytotoxicity occurs at 100 nM, the mechanism of death is likely artifactual rather than kinase-mediated. This compound (Molecular Weight: 292.29 g/mol ) is highly hydrophobic and requires Dimethyl Sulfoxide (DMSO) for reconstitution [3]. Causality: DMSO concentrations exceeding 0.1% (v/v) in culture media disrupt the lipid bilayer of PBMCs, causing membrane permeabilization and background apoptosis. Solution: Prepare a highly concentrated stock (e.g., 10 mM) so that the volume of drug added to your PBMC culture results in a final DMSO concentration of ≤0.05%. Always include a "Vehicle Control" (DMSO only) matched to the exact volume used in your highest drug concentration.
Part 2: Visualizing the Mechanism of Action
To understand how dosing impacts cell fate, refer to the signaling divergence below. The diagram illustrates how exceeding the 300 nM threshold shifts the inhibitor from an on-target anti-leukemic agent to a broad-spectrum cytotoxic agent.
Caption: Mechanism of this compound on-target efficacy vs dose-dependent off-target PBMC cytotoxicity.
Part 3: Self-Validating Experimental Protocol
To trust your data, your assay must be self-validating. This means incorporating internal controls that prove cell death is due to the drug and not handling errors. Below is the optimized workflow for treating PBMCs with this compound while monitoring viability via Annexin V/Propidium Iodide (PI) flow cytometry.
Workflow Overview
Caption: Step-by-step workflow for evaluating this compound toxicity in healthy PBMCs.
Step-by-Step Methodology
1. PBMC Isolation & Recovery
-
Step: Isolate PBMCs from whole blood using a standard Ficoll-Paque density gradient. Wash twice in PBS (Ca2+/Mg2+ free) to remove platelets.
-
Causality: Platelet contamination can clump cells and artificially lower viability scores.
-
Self-Validation: Rest the PBMCs in RPMI-1640 supplemented with 10% heat-inactivated FBS for 4 hours at 37°C before drug treatment. This allows cells to recover from the mechanical stress of centrifugation, establishing a true baseline viability.
2. Preparation of this compound
-
Step: Reconstitute this compound powder in 100% molecular-grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C [1].
-
Step: Perform serial dilutions in DMSO to create 1000x working stocks (e.g., 100 µM, 50 µM).
-
Causality: Diluting directly into aqueous media from a high-concentration stock causes the hydrophobic indolylmethanone compound to precipitate, leading to inaccurate dosing and physical cell toxicity.
3. Treatment & Internal Controls
-
Step: Seed PBMCs at
cells/mL in 24-well plates. -
Step: Add 1 µL of the 1000x working stocks per 1 mL of culture to achieve final concentrations of 50 nM, 100 nM, and 150 nM.
-
Self-Validation Controls:
-
Untreated Control: Media only (baseline health).
-
Vehicle Control: 0.1% DMSO (validates that solvent isn't causing apoptosis).
-
Positive Control: 5% DMSO or heat shock (validates the Annexin V/PI staining works).
-
4. Annexin V / PI Staining & Flow Cytometry
-
Step: After 24-48 hours, harvest cells (including supernatant to catch late apoptotic cells). Wash in cold Annexin V Binding Buffer.
-
Step: Stain with Annexin V-FITC (binds externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (intercalates DNA in dead cells with compromised membranes) for 15 minutes in the dark.
-
Causality: this compound induces apoptosis [1], not necrosis. Annexin V detects the early apoptotic cascade before membrane integrity is lost, providing a highly sensitive readout of kinase-mediated toxicity.
-
Step: Analyze via flow cytometry. Gate on the lymphocyte and monocyte populations using Forward Scatter (FSC) and Side Scatter (SSC), excluding debris. Healthy cells will be Annexin V negative / PI negative.
References
- Merck/Calbiochem.this compound - CAS 896138-40-2 Data Sheet.
- National Institutes of Health (NIH) / PubChem.this compound | C17H12N2O3 | CID 11601743.
- Santa Cruz Biotechnology (SCBT).this compound | CAS 896138-40-2.
optimizing incubation times for maximal Flt-3 dephosphorylation
Welcome to the technical support center for optimizing Flt-3 dephosphorylation experiments. This guide is designed for researchers, scientists, and drug development professionals who are working to characterize the efficacy of Flt-3 inhibitors. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to design robust, self-validating assays and troubleshoot common issues with confidence.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that underpin the design and interpretation of Flt-3 dephosphorylation experiments.
Q1: What is the significance of measuring Flt-3 dephosphorylation?
Fms-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1][2] In a significant portion of Acute Myeloid Leukemia (AML) cases, Flt-3 is mutated, leading to its constitutive, ligand-independent activation through autophosphorylation.[3][4] This aberrant signaling drives uncontrolled cell proliferation and survival.[5][6]
Therefore, the primary mechanism of Flt-3 inhibitors is to block this autophosphorylation.[3][7] Measuring the dephosphorylation of Flt-3 is the most direct and proximal readout of a compound's target engagement and inhibitory activity within the cell. An effective inhibitor will shift the balance from the kinase's activity to the cell's endogenous phosphatase activity, resulting in a net decrease in phosphorylated Flt-3.
Q2: How does the type of Flt-3 mutation (e.g., ITD vs. TKD) influence the experimental setup?
Different mutations can affect the baseline level of Flt-3 activation and its subcellular localization.
-
Internal Tandem Duplication (FLT3-ITD): This is the most common mutation and causes strong, ligand-independent constitutive activation.[3][7] Cell lines with FLT3-ITD (e.g., MV4-11, MOLM-13) typically have a very high baseline of Flt-3 phosphorylation and do not require stimulation with Flt-3 Ligand (FL).
-
Tyrosine Kinase Domain (FLT3-TKD): These are point mutations (e.g., D835Y) that also cause constitutive activation, though often to a lesser degree than ITD mutations.[1]
-
Wild-Type (FLT3-WT): Cells expressing only wild-type Flt-3 (e.g., THP-1) require stimulation with recombinant Flt-3 Ligand to induce phosphorylation. This allows for the study of inhibitors that prevent ligand-induced activation.
Your choice of cell model dictates whether you need to include a ligand stimulation step. For constitutively active models, the key is to measure the reduction from a high baseline.
Q3: What is the difference between Type I and Type II Flt-3 inhibitors, and how does it impact incubation time?
Understanding your inhibitor's binding mode is critical for designing an appropriate time-course experiment. All Flt-3 inhibitors work by competing with ATP in the kinase's binding pocket, but they differ in the conformation of the kinase they recognize.[3]
-
Type I Inhibitors (e.g., Gilteritinib, Midostaurin): These bind to the active conformation of the Flt-3 kinase.[8][9] Because they can bind directly to the active, phosphorylated receptor, their inhibitory effect and the subsequent dephosphorylation can often be observed relatively quickly.
-
Type II Inhibitors (e.g., Quizartinib, Sorafenib): These bind to and stabilize the inactive conformation of the kinase.[3][8] To bind, the kinase must first adopt this inactive state. This process can be slower, meaning Type II inhibitors may require a longer incubation time to achieve maximal target engagement and subsequent dephosphorylation.[10]
Key Takeaway: A short incubation time (e.g., < 1 hour) might be sufficient for a Type I inhibitor but could underestimate the potency of a Type II inhibitor. A time-course experiment is therefore essential.
Visualizing the Flt-3 Signaling Axis
To effectively troubleshoot, one must first understand the pathway. The diagram below illustrates the activation of Flt-3 and its key downstream pro-survival pathways that are aberrantly activated in AML.
Caption: Flt-3 signaling pathway and points of regulation.
Troubleshooting Guide: Flt-3 Dephosphorylation Assays
This guide is structured to help you diagnose and solve common problems encountered during time-course experiments.
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| No Dephosphorylation Observed at Any Time Point | 1. Compound Inactivity: The inhibitor may be degraded or at an incorrect concentration. | Verify Compound: Prepare fresh dilutions from a new stock aliquot. Include a known, potent Flt-3 inhibitor (e.g., Gilteritinib) as a positive control to validate the assay itself.[11] |
| 2. Insufficient Incubation Time: Especially for Type II inhibitors, the tested time points may be too short. | Extend Time Course: Expand your time points to include longer durations (e.g., 4, 8, 16, 24 hours). Type II inhibitors may need more time to trap the kinase in its inactive state.[10][11] | |
| 3. Cellular Resistance: The cell line may have acquired resistance mechanisms, such as upregulation of parallel signaling pathways. | Use Low-Passage Cells: Always use cells with a low passage number. If resistance is suspected, verify with a fresh vial from a cell bank. Consider testing in a different Flt-3 mutant cell line.[11] | |
| 4. Phosphatase Activity Masked: High kinase activity in the lysate can re-phosphorylate Flt-3 after lysis, even if it was inhibited in the cell. | Use Potent Lysis Buffer: Your lysis buffer must contain a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and protease inhibitors. Always keep lysates ice-cold to minimize enzyme activity.[11][12] | |
| Inconsistent Results Between Experiments | 1. Variable Cell State: Differences in cell confluency, passage number, or serum starvation can alter signaling pathways. | Standardize Cell Culture: Maintain a strict protocol for cell seeding density, passage number, and growth phase. For serum-starved experiments, ensure the duration of starvation is consistent. |
| 2. Inaccurate Protein Quantification: Errors in protein concentration measurement lead to unequal loading on the Western blot. | Use a Reliable Assay: Use a robust protein quantification method like the BCA assay. After running the gel, re-probe the membrane for a loading control (e.g., GAPDH, β-Actin) to confirm equal loading.[11] | |
| High Background (p-FLT3 Signal in Negative Control) | 1. Constitutive Activity: For FLT3-ITD lines, a high baseline is expected. The "negative" control should be a vehicle (e.g., DMSO) treated sample, not an untreated one. | Define Controls Properly: The key comparison is the vehicle-treated control versus the inhibitor-treated sample at each time point. |
| 2. Antibody Non-Specificity: The phospho-Flt-3 antibody may have cross-reactivity. | Validate Antibody: Use a well-validated, phospho-specific antibody. Treat a duplicate lysate sample with lambda protein phosphatase to remove all phosphate groups; a specific antibody should show no signal in this lane.[13] | |
| 3. Incorrect Blocking Buffer: Milk-based blockers contain phosphoproteins (casein) that can increase background with phospho-specific antibodies. | Use BSA for Blocking: Always use a blocking buffer containing 3-5% Bovine Serum Albumin (BSA) in TBST for phospho-protein detection.[11] | |
| Total Flt-3 Levels Decrease Over Time | 1. Inhibitor-Induced Degradation: Some inhibitors can induce the ubiquitination and subsequent proteasomal degradation of Flt-3. | This may be a real biological effect. Note the observation and consider it as part of the inhibitor's mechanism of action. The CBL E3 ubiquitin ligase is known to be involved in Flt-3 degradation.[14][15] |
| 2. General Cytotoxicity: At longer incubation times, the inhibitor may be causing cell death and overall protein degradation. | Assess Viability: Run a parallel cell viability assay (e.g., MTT or trypan blue exclusion) with the same inhibitor concentrations and time points to distinguish targeted protein degradation from general toxicity. |
Experimental Protocol & Workflow
This section provides a detailed protocol for a time-course experiment to determine the optimal incubation time for Flt-3 dephosphorylation.
Protocol: Time-Course Analysis of Flt-3 Dephosphorylation by Western Blot
This protocol is designed for an AML cell line with constitutive Flt-3 activation (e.g., MV4-11).
1. Cell Seeding and Culture:
-
Seed MV4-11 cells at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium with 10% FBS.
-
Culture for 24 hours to allow cells to enter a logarithmic growth phase.
2. Serum Starvation (Optional but Recommended):
-
Pellet cells and resuspend in serum-free RPMI-1640 for 4-6 hours.
-
Rationale: Serum contains growth factors that can activate parallel pathways (e.g., PI3K/AKT), potentially masking the specific effect of Flt-3 inhibition. This step helps to quiet down other signaling pathways.
3. Inhibitor Treatment Time Course:
-
Prepare your Flt-3 inhibitor at the desired final concentration (e.g., 10 nM, 100 nM). Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Aliquot cells for each time point and treatment condition.
-
Add the inhibitor or vehicle to the cells and incubate for a range of time points. A good starting range is: 0 min (vehicle), 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs.
4. Cell Lysis:
-
At each time point, harvest the cells by centrifugation (500 x g, 5 min, 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[11][12]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
5. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.[11]
6. Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Flt-3 (e.g., p-Flt-3 Tyr591) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.[11]
7. Re-probing for Total Flt-3 and Loading Control:
-
After imaging, strip the membrane and re-probe with an antibody for total Flt-3. This is crucial to determine if the decrease in signal is due to dephosphorylation or protein degradation.
-
Finally, strip and re-probe for a loading control (e.g., GAPDH) to confirm equal protein loading across all lanes.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a time-course dephosphorylation experiment.
References
-
Schematic representation of FLT3 inhibitors' mechanism of action. ResearchGate. Available at: [Link]
-
Development - Flt3 signaling Pathway Map. Bio-Rad. Available at: [Link]
-
FLT3 (ITD) Cellular Phosphorylation Assay Service. Reaction Biology. Available at: [Link]
-
What are FLT3 inhibitors and how do they work? Patsnap Synapse. Published June 21, 2024. Available at: [Link]
-
How Do FLT3 Inhibitors Work? RxList. Published August 10, 2023. Available at: [Link]
-
Targeting Oncogenic Activity and Signalling of Mutant Receptor Tyrosine Kinase FLT3. Cancers (Basel). Published September 7, 2025. Available at: [Link]
-
Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Pharmacology. Published February 2, 2025. Available at: [Link]
-
FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. Journal of Hematology & Oncology. Available at: [Link]
-
FLT3, a signaling pathway gene. Agena Bioscience. Available at: [Link]
-
Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology. Published April 1, 2011. Available at: [Link]
-
Protein tyrosine phosphatase DEP-1 controls receptor tyrosine kinase FLT3 signaling. Lund University. Available at: [Link]
-
FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. Available at: [Link]
-
Monitoring of FLT3 phosphorylation status and its response to drugs by flow cytometry in AML blast cells. Hematological Oncology. Published September 15, 2008. Available at: [Link]
-
Oncogenic flt3 receptors display different specificity and kinetics of autophosphorylation. Experimental Hematology. Available at: [Link]
-
PRL2 phosphatase enhances oncogenic FLT3 signaling via dephosphorylation of the E3 ubiquitin ligase CBL at tyrosine 371. Blood. Published January 19, 2023. Available at: [Link]
-
Identification of Novel Phosphorylation Sites and Kinetics in Flt3 Receptor Wt, ITD and D835Y. Blood. Published November 16, 2008. Available at: [Link]
-
Studies on signaling pathways induced by FLT3, an important oncogene in AML. Lund University. Published December 21, 2011. Available at: [Link]
-
Protein-tyrosine Phosphatase DEP-1 Controls Receptor Tyrosine Kinase FLT3 Signaling. Journal of Biological Chemistry. Available at: [Link]
-
FLT3 Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Importance of PTM of FLT3 in acute myeloid leukemia. Semantic Scholar. Published June 24, 2024. Available at: [Link]
-
High-throughput identification of FLT3 wild-type and mutant kinase substrate preferences and application to design of sensitive in vitro kinase assay substrates. bioRxiv. Published October 31, 2018. Available at: [Link]
-
Analysis of Flt3 phosphorylation. Western blot analyses for... ResearchGate. Available at: [Link]
-
A Novel In Vitro Assay to Assess Phosphorylation of 3′-[18F]fluoro-3′-Deoxythymidine. Molecular Imaging and Biology. Available at: [Link]
-
FLT3 inhibition kinetics with compound 13a. Pre-incubation with 13a... ResearchGate. Available at: [Link]
-
Oncogenic Flt3 receptors display different specificity and kinetics of autophosphorylation. Experimental Hematology. Published August 15, 2009. Available at: [Link]
-
Approved FLT3 drugs are kinetic and conformation selective. Enzymlogic. Available at: [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link]
-
Optimizing FLT3 Inhibitor Monotherapy in Acute Myeloid Leukemia. Targeted Oncology. Published April 18, 2020. Available at: [Link]
-
FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML. Cancers (Basel). Published October 23, 2025. Available at: [Link]
-
FLT3 Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
A novel combination regimen of BET and FLT3 inhibition for FLT3-ITD acute myeloid leukemia. Haematologica. Published January 28, 2021. Available at: [Link]
-
Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them. PTM BIO. Available at: [Link]
-
A trial looking at the best treatment for acute myeloid leukaemia (OPTIMISE-FLT3). Cancer Research UK. Available at: [Link]
-
Serine/Threonine Protein Phosphatase Assays. Current Protocols in Pharmacology. Available at: [Link]
-
Protocol - Phosphatase Activity. SSERC. Available at: [Link]
-
Immunoblot analysis of the phosphorylation levels of FLT3 and AKT in... ResearchGate. Available at: [Link]
Sources
- 1. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. FLT3, a signaling pathway gene [ogt.com]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Case Study – KINETICfinder to Study FLT3 Drugs | Enzymlogic [enzymlogic.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. mdpi.com [mdpi.com]
- 15. ashpublications.org [ashpublications.org]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results with Flt-3 Type II Inhibitors
Welcome to our dedicated technical support guide for researchers utilizing Flt-3 Inhibitor II. This resource is designed to help you navigate and resolve common and complex issues encountered during Western blot analysis of Flt-3 signaling. As scientists, we understand that an unexpected band is not just an inconvenience; it's a data point that needs to be understood. This guide moves beyond simple checklists to explain the underlying biochemical principles, helping you not only fix your current blot but also strengthen your experimental design for future success.
Section 1: At-a-Glance Troubleshooting Guide
Before diving deep, here is a summary of common issues and their most probable causes when assessing the effects of a Flt-3 Type II inhibitor.
| Observed Problem | Probable Cause(s) | Immediate Action(s) |
| Multiple bands for Total Flt-3 in all lanes (including untreated controls) | Flt-3 undergoes complex glycosylation, resulting in an immature 130 kDa form (p130) and a mature 160 kDa form (p160)[1]. | This is expected. Consult literature for your specific cell line to confirm the typical expression pattern. |
| Bands appear at a lower molecular weight than the target protein after treatment | 1. Proteolytic degradation of the sample. 2. The inhibitor is inducing apoptosis, leading to caspase-mediated cleavage of Flt-3 or other targets[2][3]. | 1. Ensure fresh protease inhibitors are in your lysis buffer[4]. 2. Co-probe for an apoptosis marker like cleaved Caspase-3 or cleaved PARP. |
| High background, especially when probing for phospho-Flt-3 (p-Flt-3) | Use of non-fat dry milk as a blocking agent. Milk contains phosphoproteins (caseins) that cause non-specific binding[5]. | Switch to 3-5% Bovine Serum Albumin (BSA) in TBST for all blocking and antibody incubation steps[5]. |
| p-Flt-3 signal disappears, but downstream signals (p-STAT5, p-ERK) persist | Activation of "off-target" bypass signaling pathways as a mechanism of inhibitor resistance[6][7]. | Probe for key nodes in parallel pathways, such as Ras, PI3K/Akt, and JAK/STAT[6][7]. |
| p-Flt-3 signal initially vanishes but reappears with prolonged treatment | "On-target" resistance due to secondary mutations in the Flt-3 tyrosine kinase domain (TKD), such as the D835 mutation, which lock Flt-3 in an active state not recognized by Type II inhibitors[8][9]. | This suggests acquired resistance. Confirm with FLT3 gene sequencing if possible. Consider testing a Type I inhibitor. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why do I see two prominent bands for Total Flt-3, even before adding any inhibitor?
This is one of the most common observations and is a feature of Flt-3's biology, not an artifact. Flt-3 is a glycoprotein that matures in the endoplasmic reticulum (ER) and Golgi apparatus. Your Western blot is detecting two different glycosylation states of the protein:
-
p130 (approx. 130 kDa): An immature, under-glycosylated form located in the ER[1].
-
p160 (approx. 160 kDa): The mature, complexly glycosylated form that is expressed on the cell surface and is signaling-competent[1].
Therefore, observing both bands is normal for cell lines endogenously expressing or overexpressing Flt-3. The ratio of these two forms can provide insights into protein trafficking and maturation.
Q2: What is the functional difference between a Type I and a Type II Flt-3 inhibitor, and why does it matter for my Western blot interpretation?
Understanding your inhibitor's mechanism of action is critical to interpreting your results. Flt-3 inhibitors are broadly classified into two types based on how they bind the kinase:
-
Type I Inhibitors (e.g., Gilteritinib, Crenolanib) bind to the active conformation of the Flt-3 kinase at its ATP-binding site. This allows them to inhibit Flt-3 regardless of whether it carries an ITD or a TKD mutation[8][10][11].
-
Type II Inhibitors (e.g., Quizartinib, Sorafenib) bind to an adjacent hydrophobic pocket, which stabilizes the inactive conformation of the kinase[8][10][11].
This distinction is crucial because mutations in the tyrosine kinase domain (TKD), such as the common D835Y "gatekeeper" mutation, force the kinase into a permanently active state[9]. Consequently, Type II inhibitors are ineffective against most TKD mutations , as the inactive conformation they target is no longer present[9]. If your blot shows a return of Flt-3 phosphorylation after long-term treatment with a Type II inhibitor, it is a strong indicator of acquired resistance via a TKD mutation[8].
Q3: My inhibitor successfully dephosphorylated Flt-3, but downstream signaling (p-ERK, p-AKT) remains active. Is the inhibitor not working?
Your inhibitor is likely working exactly as intended on its direct target (Flt-3), but the cancer cells have adapted. This phenomenon is known as off-target resistance through the activation of bypass signaling pathways[6]. Cancer cells are resourceful; when one critical signaling pathway is blocked, they can upregulate parallel pathways to maintain survival and proliferation signals. Common bypass mechanisms in response to Flt-3 inhibition include:
-
Constitutive activation of PI3K/mTOR or JAK/STAT signaling[6].
Your Western blot is revealing a crucial aspect of the cells' resistance mechanism. The appropriate next step is to perform a more comprehensive analysis of related signaling pathways to identify the escape route the cells are using.
Flt-3 Signaling and Common Bypass Pathways
Caption: Flt-3 signaling and key downstream pathways often implicated in resistance.
Q4: My bands are "smiling" or look wavy and distorted. Is this related to the inhibitor?
This is almost certainly a technical issue with the electrophoresis step, not a biological effect of the inhibitor. Common causes include:
-
Uneven Heat Distribution: Running the gel at too high a voltage generates excess heat, causing the center of the gel to run faster than the edges, resulting in "frowning" bands. Conversely, smiling is often due to distorted electric fields. Running the gel at a lower constant voltage (e.g., 80-100V) in a cold room or with an ice pack can ensure even migration[13].
-
Buffer Incompatibility: High salt concentrations in your lysate (e.g., from an immunoprecipitation elution buffer) can distort the electric field. Ensure your sample buffer is compatible with the running buffer[13].
-
Uneven Gel Polymerization: If you are hand-casting gels, ensure they polymerize on a perfectly level surface with fresh APS and TEMED to prevent channels of different densities from forming[13].
Section 3: In-Depth Troubleshooting Workflows
When basic troubleshooting is insufficient, a systematic approach is necessary. The following workflow provides a logical path to diagnose the root cause of your inconsistent results.
Workflow: Diagnosing an Unexpected Western Blot Band
Caption: A logical workflow for systematically troubleshooting inconsistent Western blot data.
Section 4: Essential Experimental Protocols
Adherence to optimized protocols is the foundation of reproducible Western blotting.
Protocol 1: Standard Western Blot for Assessing Flt-3 Inhibition
This protocol is optimized for detecting changes in Flt-3 phosphorylation.
-
Sample Preparation & Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle (DMSO) for the desired time.
-
Place culture dishes on ice, aspirate media, and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA Lysis Buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors[5][14].
-
Scrape cells and incubate the lysate on ice for 30 minutes, vortexing periodically[15].
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube[15].
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis & Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel (acrylamide percentage should be appropriate for Flt-3's size).
-
Run the gel at a constant voltage (e.g., 100V) until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Ensure no air bubbles are trapped between the gel and the membrane[13].
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Do not use milk for phospho-protein detection [5].
-
Incubate the membrane with the primary antibody (e.g., anti-p-Flt-3) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane 3-4 times for 5-10 minutes each with TBST[15][16].
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again 4 times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film[15].
-
-
Stripping and Reprobing (for Total Protein):
-
After imaging, strip the membrane using a mild stripping buffer.
-
Confirm removal of the signal, then re-block the membrane and probe for Total Flt-3 or a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
Protocol 2: Phospho-Specific Antibody Validation with Lambda Phosphatase
This protocol is essential to prove that your phospho-antibody is indeed specific to the phosphorylated epitope and is not cross-reacting with the non-phosphorylated protein[17][18].
-
Prepare Lysate: Generate a cell lysate from a cell line known to have high levels of Flt-3 phosphorylation (e.g., an untreated FLT3-ITD positive cell line like MV-4-11).
-
Divide Lysate: Aliquot at least 30 µg of the lysate into two separate tubes ("Treated" and "Untreated Control").
-
Phosphatase Treatment:
-
To the "Treated" tube, add Lambda Protein Phosphatase according to the manufacturer's protocol.
-
To the "Untreated Control" tube, add the same volume of reaction buffer without the enzyme.
-
Incubate both tubes at 30°C for 30-60 minutes.
-
-
Western Blot:
-
Stop the reaction by adding Laemmli sample buffer and boiling both samples.
-
Run the "Treated" and "Untreated Control" samples side-by-side on an SDS-PAGE gel.
-
Perform Western blotting as described above, probing with your phospho-Flt-3 antibody.
-
-
Expected Result: A valid phospho-specific antibody will show a strong band in the "Untreated Control" lane and a significantly diminished or completely absent band in the phosphatase "Treated" lane. This confirms the antibody's specificity for the phosphorylated form of Flt-3.
By combining a deep understanding of Flt-3 biology with rigorous and systematic troubleshooting, you can turn inconsistent Western blot data into reliable, publishable insights into your inhibitor's efficacy and the cellular response to treatment.
References
-
Hembrough, T., et al. (n.d.). Antibody validation for Western blot: By the user, for the user. PMC. Available at: [Link]
-
Tota, G., et al. (n.d.). Western blot analysis of FLT-3 expression and of its down-stream... ResearchGate. Available at: [Link]
-
Nakahara, T., et al. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. PMC. Available at: [Link]
-
LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Available at: [Link]
-
Rockland Immunochemicals. (2021, November 22). Validating Antibodies for Western Blotting. Available at: [Link]
-
Alotaibi, A. S., et al. (2022, October 21). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. MDPI. Available at: [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available at: [Link]
-
Zhang, Y., et al. (2022). Developments and challenges of FLT3 inhibitors in acute myeloid leukemia. PMC. Available at: [Link]
-
El-Sharkawi, D., et al. (2021). A Review of FLT3 Inhibitors in Acute Myeloid Leukemia. PMC. Available at: [Link]
-
Gu, T.-l., et al. (n.d.). Western blot analysis confirms FLT3 inhibitor responsive pTyr-sites in... ResearchGate. Available at: [Link]
-
GenuIN Biotech. (2025, August 3). Unveiling the Western Blot Mystery: Do Multiple Bands Signal a Specificity Crisis for Antibodies? Available at: [Link]
-
Al-Kali, A., et al. (2025, September 30). Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia. Available at: [Link]
-
AML Hub. (2025, March 21). Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. Available at: [Link]
-
ZellBio. (2025, December 12). Western Blot Troubleshooting: Guide to Fixing Splotchy or Uneven Bands. Available at: [Link]
-
Farooqi, A. A., et al. (2024, August 30). Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Imipramine blue targets FLT3/ITD + AML cells by inducing caspase 3... Available at: [Link]
-
Daver, N., et al. (2021, March 1). Understanding FLT3 Inhibitor Resistance to Rationalize Combinatorial AML Therapies. Blood Cancer Discovery - AACR Journals. Available at: [Link]
-
LabXchange. (2021, June 27). How to Interpret a Western Blot: Reading through common issues. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: Unusual or Unexpected Bands. Available at: [Link]
-
OncLive. (2021, April 2). Second-Generation FLT3 Inhibitors in AML. Available at: [Link]
-
Zorko, N. A., et al. (2021, March 3). OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia. PMC. Available at: [Link]
-
MDPI. (2021, November 3). Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance. Available at: [Link]
-
Lab Manager. (2025, May 9). Western Blot Troubleshooting: 10 Common Problems and Solutions. Available at: [Link]
-
St John's Laboratory. (n.d.). Western Blot Troubleshooting. Available at: [Link]
-
Patsnap Synapse. (2024, June 21). What are FLT3 inhibitors and how do they work? Available at: [Link]
-
Drug Discovery. (2024, June 3). Targeting FLT3-ITD Mutations: Unveiling a Potent Inhibitor for AML Therapy. Available at: [Link]
-
Spandidos Publications. (n.d.). Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials. Available at: [Link]
-
三鹰. (n.d.). 7 Tips For Optimizing Your Western Blotting Experiments. Available at: [Link]
-
Waly, N. G., et al. (2023, July 12). Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. PMC. Available at: [Link]
-
Weisberg, E., et al. (2017). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. PMC - NIH. Available at: [Link]
-
LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. Available at: [Link]
-
MDPI. (2023, August 14). Comprehensive Optimization of Western Blotting. Available at: [Link]
-
Addgene Blog. (2024, September 17). Troubleshooting and Optimizing a Western Blot. Available at: [Link]
-
Luedtke, D. A., et al. (2012, November 15). Breakdown of the FLT3-ITD/STAT5 axis and synergistic apoptosis induction by the histone deacetylase inhibitor panobinostat and FLT3-specific inhibitors. PubMed. Available at: [Link]
-
Frontiers. (2025, February 2). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Available at: [Link]
-
Hampton, M. B., et al. (n.d.). Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation. PMC. Available at: [Link]
Sources
- 1. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Breakdown of the FLT3-ITD/STAT5 axis and synergistic apoptosis induction by the histone deacetylase inhibitor panobinostat and FLT3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LabXchange [labxchange.org]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia | MDPI [mdpi.com]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. clyte.tech [clyte.tech]
- 14. blog.addgene.org [blog.addgene.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 17. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validating Antibodies for Western Blotting | Rockland [rockland.com]
reducing serum protein binding effects on Flt-3 Inhibitor II efficacy
Topic: Reducing Serum Protein Binding Effects on Flt-3 Inhibitor II (Midostaurin)
Introduction: The "Serum Shift" Phenomenon
Welcome to the Technical Support Center. If you are observing a significant loss of potency for This compound (Catalog Ref: 4'-N-Benzoyl Staurosporine / Midostaurin) when moving from biochemical assays to whole blood or patient-derived samples, you are likely encountering the Serum Protein Binding (SPB) Shift .
This compound is a potent, ATP-competitive inhibitor.[1] However, like many kinase inhibitors in the staurosporine class, it is highly lipophilic and basic. This physiochemical profile creates a high affinity for plasma proteins—specifically Alpha-1-Acid Glycoprotein (AAG/ORM1) and Human Serum Albumin (HSA) .
In high-protein matrices (like 100% plasma), up to 99.8% of the drug may be sequestered by proteins, leaving only a minute "free fraction" (
Part 1: Diagnostic & Validation (The "Shift" Assay)
Objective: Quantify the magnitude of potency loss caused by serum proteins before altering your experimental design.
The Mechanism of Interference
The following diagram illustrates why your
Caption: Competitive binding dynamics. AAG acts as a "sink," sequestering this compound and preventing it from engaging the FLT3 receptor.
Protocol: Determining the Protein Binding Shift ( Shift)
Prerequisites:
-
This compound (10 mM stock in DMSO).
-
FLT3-dependent cell line (e.g., MV4-11 or MOLM-13).[2]
-
Matrix A: Standard Growth Media (10% FBS).
-
Matrix B: High-Protein Matrix (50% Human Plasma or media + 1 mg/mL physiological AAG).
Step-by-Step Workflow:
-
Preparation: Dilute this compound serially (1:3) in DMSO to create a 1000x master plate.
-
Matrix Spiking:
-
Spike compounds into Matrix A (Final DMSO 0.1%).
-
Spike compounds into Matrix B (Final DMSO 0.1%).
-
-
Incubation: Add cells (e.g., 10,000 cells/well) to both matrices. Incubate for 72 hours.
-
Readout: Measure viability (ATP-based assay, e.g., CellTiter-Glo).
-
Calculation:
Interpretation:
| Shift Factor | Interpretation | Action Required |
|---|---|---|
| < 5x | Low Binding | Minimal correction needed. |
| 5x - 20x | Moderate Binding | Use serum-reduced media for screening. |
| > 20x | High Binding | Critical: Must measure
Part 2: Optimization Protocols (Mitigation)
Objective: Modify assay conditions to minimize binding artifacts during screening.
Method A: Low-Serum Adaptation
Reducing FBS from 10% to 1-2% is the simplest method to increase sensitivity, but it stresses cells.
-
Wean Cells: Gradually reduce FBS (10%
5% 2%) over 3 passages. -
Supplement: Add Insulin-Transferrin-Selenium (ITS) to maintain proliferation in low serum.
-
Validation: Ensure cell doubling time in 2% FBS is within 15% of the 10% FBS control.
-
Assay: Perform the inhibition assay in 2% FBS. This approximates the "free drug" condition more closely than 10% FBS.
Method B: Mathematical Correction (The Free Drug Theory)
Instead of changing the biology, change the math. You must determine the Fraction Unbound (
- : The value you get from your standard assay.
- : The fraction of drug not bound to protein (0 to 1.0).
Part 3: Advanced Characterization (Measuring )
Objective: Accurately measure
Workflow: Rapid Equilibrium Dialysis (RED)
Caption: RED workflow to determine free fraction (
Calculation of
Example Data for this compound:
-
Buffer Chamber Conc: 5 nM
-
Plasma Chamber Conc: 1000 nM
-
:
(or 0.5%) -
Result: 99.5% Protein Bound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound active in cell lines but fails in patient blast assays?
A: This is likely due to AAG variability . Cancer patients often have elevated AAG levels (it is an acute-phase reactant) compared to the FBS used in cell lines. High AAG sequesters the drug. You must measure the AAG level in your patient samples and correlate it with the
Q2: Can I just use BSA instead of FBS to standardize the assay? A: No. this compound binds AAG with higher affinity than Albumin (BSA). Using BSA alone will underestimate the binding effect. If you must use a defined matrix, spike in physiological AAG (0.5 - 1.0 mg/mL) alongside Albumin.
Q3: My compound sticks to the plastic plate in serum-free conditions. What do I do? A: Staurosporine derivatives are sticky.
-
Use Low-Binding Polypropylene plates.
-
Include 0.01% Triton X-100 or 0.1% BSA in your "serum-free" buffer to coat the plastic and prevent non-specific adsorption of the drug.
Q4: How does the "Free Drug Theory" apply to in vivo dosing?
A: Efficacy is driven by the free concentration (
References
-
Merck/Calbiochem. (2024). Product Data Sheet: this compound (Catalog #343021).
-
Smith, D. A., et al. (2010). "Pharmacokinetics and Metabolism in Drug Design." Methods and Principles in Medicinal Chemistry. (Discusses the Free Drug Theory and Protein Binding).
-
Leveque, D., & Jehl, F. (1995). "Molecular pharmacokinetics of staurosporine derivatives." Biochemical Pharmacology. (Details the high AAG binding of this chemical class).
-
Fozard, J. R., et al. (2011). "Protein binding of kinase inhibitors: Implications for efficacy." Journal of Pharmacology and Experimental Therapeutics.
-
Waters, N. J., et al. (2008). "Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding." Journal of Pharmaceutical Sciences.
Sources
Technical Support Center: Flt-3 Inhibitor II Storage, Stability, and Degradation Troubleshooting
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, ensuring the chemical integrity of your small molecule inhibitors is the foundation of reproducible science. Flt-3 Inhibitor II (Bis-(5-hydroxy-1H-indol-2-yl)methanone, CAS 896138-40-2) is a potent, cell-permeable symmetrical indolylmethanone kinase inhibitor used extensively to target FLT3-ITD and FLT3-TKD mutations in acute myeloid leukemia (AML) models 1.
While highly selective and critical for overcoming FLT3-ITD resistance 2, the electron-rich 5-hydroxyindole moieties make this compound highly susceptible to environmental degradation during storage. This guide provides the mechanistic insights and self-validating analytical workflows required to identify and mitigate degradation products (DPs) that can compromise your assay integrity.
Part 1: Frequently Asked Questions (Mechanisms of Degradation)
Q: Why did my this compound DMSO stock solution change from pale yellow to a dark brown/pink color over time? A: This colorimetric shift is the visual hallmark of auto-oxidation. This compound contains two 5-hydroxyindole rings. The phenolic hydroxyl groups significantly lower the oxidation potential of the indole ring, a well-documented vulnerability in indole bio-oxidation 3. In the presence of dissolved oxygen in DMSO and trace transition metals, the 5-hydroxyindole moiety undergoes single-electron oxidation to form a reactive quinone imine intermediate. These intermediates are highly electrophilic and rapidly undergo self-condensation (dimerization/polymerization), resulting in heavily conjugated, chromophoric degradation products. Preventative Action: Prepare stock solutions in anhydrous, degassed DMSO, purge vials with inert gas (Argon/N2), and store in single-use aliquots at -80°C.
Q: Does ambient light exposure in the lab affect the stability of the compound? A: Yes. Indole derivatives are notoriously photolabile. UV and visible light exposure catalyzes the photo-oxidation and subsequent cleavage of the pyrrole ring within the indole core, leading to the formation of formylkynurenine-like derivatives. Solid powders must be stored desiccated and strictly protected from light in amber vials.
Q: How do these degradation products physically impact my in vitro kinase assays or cell-based experiments? A: Degradation introduces three critical, hidden failure modes into your experiments:
-
Loss of Potency: The conversion of the 5-hydroxy group to a quinone disrupts critical hydrogen bonding with the hinge region of the FLT3 ATP-binding pocket, leading to a false drop in apparent IC50.
-
Off-Target Toxicity: Quinone imines are reactive electrophiles that covalently bind to nucleophilic residues (e.g., cysteines) on off-target proteins via Michael addition, causing non-specific cytotoxicity in MV4-11 or MOLM-13 cell lines.
-
Assay Interference: The conjugated dimers are highly fluorescent and can quench or artificially inflate signals in FRET-based or fluorometric kinase activity assays.
Part 2: Troubleshooting Guide - Analytical Workflows
To validate the integrity of your this compound stocks, we recommend a self-validating LC-MS/MS protocol. This method adapts forced degradation methodologies standard for clinical FLT3 inhibitors 4 to generate reference DPs, which are then used to map the impurity profile of your aged storage samples.
Step-by-Step Methodology: LC-MS/MS Impurity Profiling
Step 1: Sample Preparation (Self-Validating Controls)
-
Baseline Control: Freshly prepare a 10 µM this compound standard in LC-MS grade Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid.
-
Aged Sample: Dilute the suspect DMSO stock to a theoretical 10 µM in the identical solvent matrix.
-
Positive Reference (Forced Degradation): Treat 10 µM of the fresh standard with 0.3% H2O2 for 2 hours at room temperature. This forces quinone formation, providing a reliable retention time and mass spectrum for the primary degradation pathway.
Step 2: Chromatographic Separation (UHPLC)
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to resolve closely eluting structural isomers.
-
Mobile Phase: Solvent A = 0.1% Formic acid in Water; Solvent B = 0.1% Formic acid in Acetonitrile.
-
Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes. The intact parent compound typically elutes at ~3.2 minutes. Polar oxidation products will elute earlier (2.5 - 3.0 min), while non-polar dimers will elute later (>4.0 min).
Step 3: Mass Spectrometry (ESI-MS/MS)
-
Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
-
Perform a Full Scan (m/z 100-800) to identify the parent ion[M+H]+ at m/z 293.09.
-
Use Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on the top 3 most abundant ions. The signature fragment for the intact bis-indolylmethanone core is the cleavage of the methanone bridge.
Step 4: Data Analysis & Causality Mapping
-
Overlay the Extracted Ion Chromatograms (EIC) of the aged sample against the fresh control and forced degradation reference.
-
Identify mass shifts corresponding to known degradation pathways using the quantitative reference table below.
Quantitative Data: Expected Degradation Profile
| Degradation Pathway | Stress Condition | Expected Mass Shift (Δ Da) | Precursor Ion [M+H]+ (m/z) | Relative Retention Time (RRT) | Structural Alteration |
| Intact Parent | None (Fresh Standard) | 0 | 293.09 | 1.00 | Bis-(5-hydroxy-1H-indol-2-yl)methanone |
| Auto-Oxidation | O2, Transition Metals, RT | -2 | 291.07 | 0.92 | Oxidation of 5-hydroxyindole to Quinone Imine |
| Photo-Oxidation | UV/Vis Light (ICH Q1B) | +16 | 309.08 | 0.85 | Hydroxylation / N-oxide formation |
| Ring Cleavage | Prolonged Light / ROS | +32 | 325.08 | 0.78 | Pyrrole ring opening (Formylkynurenine analog) |
| Dimerization | Aged DMSO Stock (>3 months) | +290 | 583.16 | 1.45 | C-C or C-N coupling of quinone intermediates |
Part 3: Pathway and Workflow Visualizations
Mechanistic auto-oxidation pathway of this compound leading to quinone imines and dimers.
Self-validating LC-MS/MS analytical workflow for identifying this compound degradation.
References
-
Academic Journals. "Biooxidation of indole and characteristics of the responsible enzymes." African Journal of Biotechnology.[Link]
-
ResearchGate. "Development, validation, and application of an LC-MS/MS method for the determination of the AXL/FLT3 inhibitor gilteritinib in mouse plasma." Journal of Chromatography B.[Link]
-
ResearchGate. "A series of novel aryl-methanone derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) in FLT3-ITD-positive acute myeloid leukemia." European Journal of Medicinal Chemistry.[Link]
Sources
Navigating Resistance: A Technical Guide to Adjusting Flt-3 Inhibitor II Dosage for Resistant Cell Sub-Clones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering and troubleshooting resistance to Flt-3 Inhibitor II in their cell-based experiments. Here, we provide in-depth, experience-driven guidance to help you understand, characterize, and overcome resistance, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound and the emergence of resistant cell populations.
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2] In many cases of Acute Myeloid Leukemia (AML), mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor.[3][4][5] This drives uncontrolled cell proliferation and survival through downstream signaling pathways like STAT5, RAS/MAPK, and PI3K/Akt.[4][5][6][7] this compound, a type II inhibitor, binds to the inactive conformation of the FLT3 kinase domain, preventing its activation and subsequent downstream signaling.[7][8]
Q2: We're observing a decrease in the inhibitor's effectiveness over time. What's happening?
This is a classic presentation of acquired resistance. Initially, the inhibitor effectively kills the sensitive cells. However, a small population of cells may harbor or develop mechanisms that allow them to survive and proliferate despite the presence of the inhibitor. Over time, these resistant sub-clones become the dominant population in your culture.[6]
Q3: What are the common mechanisms of resistance to Flt-3 inhibitors?
Resistance mechanisms are broadly categorized as "on-target" or "off-target".[3]
-
On-target resistance involves genetic changes within the FLT3 gene itself. A common example is the acquisition of secondary point mutations in the tyrosine kinase domain (TKD), such as at the D835 residue.[9][10] These mutations can prevent the inhibitor from binding effectively.[9]
-
Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FLT3 signaling.[3][9] This can include the upregulation of other receptor tyrosine kinases like AXL, or mutations in downstream signaling molecules like NRAS.[3][6][11]
Part 2: Troubleshooting Guide for Diminished Inhibitor Efficacy
When you suspect resistance, a systematic approach is crucial. This guide will walk you through characterizing the resistance and making informed decisions about dosage adjustments.
Initial Assessment: Is it True Resistance?
Before embarking on complex molecular analyses, it's essential to rule out experimental variability.
1. Verify Cell Health and Culture Conditions:
-
Cell Viability: Are the cells healthy and proliferating as expected in the absence of the inhibitor? Poor cell health can be misinterpreted as a drug effect.[12]
-
Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to genetic drift and altered phenotypes.[13][14]
-
Mycoplasma Contamination: Have you recently tested for mycoplasma? Contamination can significantly impact cell behavior and experimental results.
2. Confirm Inhibitor Potency:
-
Stock Solution: Prepare a fresh stock of this compound. Improper storage or repeated freeze-thaw cycles can degrade the compound.
-
Control Cell Line: Test the inhibitor on a sensitive parental cell line to ensure it is performing as expected.
Workflow for Characterizing and Overcoming Resistance
If you've ruled out the initial confounding factors, the next step is to characterize the resistance and adjust your experimental strategy.
Caption: A systematic workflow for addressing this compound resistance.
Part 3: Experimental Protocols
Here are detailed protocols for the key experiments outlined in the troubleshooting workflow.
Protocol 1: Determining the IC50 Value using a Cell Viability Assay (MTT/MTS)
This protocol will allow you to quantify the concentration of this compound required to inhibit 50% of cell growth, providing a quantitative measure of resistance.
Materials:
-
Parental (sensitive) and suspected resistant cell lines
-
96-well tissue culture plates
-
This compound
-
Complete culture medium
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15]
-
Drug Dilution: Prepare a 2X serial dilution of this compound in complete culture medium.
-
Treatment: Add 100 µL of the 2X drug dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Add Reagent: Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan.[16]
-
Solubilization (MTT only): If using MTT, add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15][16]
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.[15]
-
Data Analysis: Subtract the blank reading, normalize the data to the vehicle control, and plot the percent viability against the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.[15]
Interpreting the Results:
| Cell Line | Typical IC50 (this compound) | Interpretation |
| Parental (Sensitive) | 10 - 100 nM | Baseline sensitivity |
| Resistant Sub-clone | > 500 nM | Significant resistance, investigate mechanism |
| Resistant Sub-clone | 100 - 500 nM | Moderate resistance, consider dose escalation |
A significant increase (e.g., >5-10 fold) in the IC50 value of the suspected resistant sub-clone compared to the parental line confirms resistance.[15]
Protocol 2: Assessing FLT3 Phosphorylation by Western Blot
This protocol will help you determine if resistance is due to a failure of the inhibitor to suppress FLT3 autophosphorylation (on-target resistance) or if downstream pathways remain active despite FLT3 inhibition (off-target resistance).
Materials:
-
Cell lysates from untreated and inhibitor-treated parental and resistant cells
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis: Treat parental and resistant cells with this compound at a concentration known to be effective in the parental line (e.g., 10x the parental IC50) for a short duration (e.g., 1-4 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.[17]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17][18]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-FLT3 primary antibody overnight at 4°C.[17]
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total FLT3 and the loading control to ensure equal protein loading.
Interpreting the Results:
| Condition | Expected p-FLT3 Level | Interpretation |
| Parental, Untreated | High | Constitutive FLT3 activation |
| Parental, Treated | Low/Undetectable | Inhibitor is effective |
| Resistant, Treated | High | On-target resistance (inhibitor cannot bind/inhibit FLT3) |
| Resistant, Treated | Low/Undetectable | Off-target resistance (FLT3 is inhibited, but bypass pathways are active) |
Protocol 3: Evaluating Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This assay will determine if dose escalation of this compound can re-induce apoptosis in the resistant sub-clones.
Materials:
-
Parental and resistant cells
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat both parental and resistant cells with a range of this compound concentrations (e.g., from the parental IC50 up to 10-fold the resistant IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to 100 µL of the cell suspension according to the manufacturer's protocol.[19]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[20]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer as soon as possible.[20]
Interpreting the Results:
-
Annexin V-/PI-: Live cells
-
Annexin V+/PI-: Early apoptotic cells
-
Annexin V+/PI+: Late apoptotic or necrotic cells
By comparing the percentage of apoptotic cells at different inhibitor concentrations, you can determine if simply increasing the dose is a viable strategy to overcome the observed resistance.
Part 4: Advanced Strategies and Considerations
On-Target Resistance: If you suspect on-target resistance (i.e., p-FLT3 is not inhibited), consider sequencing the FLT3 kinase domain to identify potential mutations. The presence of a TKD mutation like D835Y often confers resistance to type II inhibitors like this compound.[10][21] In this case, switching to a type I inhibitor (e.g., crenolanib, gilteritinib), which can bind to the active conformation of FLT3, may be effective.[8][10][21]
Off-Target Resistance: If FLT3 is inhibited but the cells survive, this points to the activation of bypass signaling pathways.[6] Western blot analysis for key downstream effectors such as phosphorylated STAT5, AKT, and ERK can help identify the active resistance pathway.[6] In these cases, a combination therapy approach may be necessary. For example, combining the Flt-3 inhibitor with a MEK inhibitor if the RAS/MAPK pathway is activated, or a PI3K/mTOR inhibitor if that pathway is upregulated.[3][6]
Caption: FLT3 signaling and common resistance bypass pathways.
This technical guide provides a framework for systematically addressing resistance to this compound. By combining careful experimental design, robust assays, and a logical troubleshooting workflow, you can effectively navigate the challenges of drug resistance in your research.
References
-
Daigle, S. R., et al. (2018). Clinical-grade FLT3-ITD-selective inhibitor for acute myeloid leukemia. Cancer Cell, 33(2), 320-333.e8. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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Smith, C. C., et al. (2012). Crenolanib is a selective type I inhibitor of FLT3 that reverses resistance to type II FLT3 inhibitors in vitro. Blood, 120(18), 3669-3678. [Link]
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Piloto, O., et al. (2007). Acquired resistance to the FLT3 inhibitor CEP-701 is associated with selection for activating N-Ras mutations in a FLT3-ITD-positive acute myeloid leukemia cell line. Blood, 110(4), 1313-1321. [Link]
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Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 191-196. [Link]
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Weisberg, E., et al. (2002). Characterization of FLT3-D835 variants in acute myelogenous leukemia reveals their sensitivity to a selective FLT3 kinase inhibitor. Cancer Research, 62(24), 7350-7354. [Link]
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Abe, M., et al. (2016). Internal Tandem Duplication in FLT3 Attenuates Proliferation and Regulates Resistance to the FLT3 Inhibitor AC220 by Modulating p21Cdkn1a and Pbx1 in Hematopoietic Cells. PLoS ONE, 11(7), e0158532. [Link]
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Lawrence, H. R., et al. (2024). Overcoming Resistance to FLT3-ITD Therapeutics. ACS Medicinal Chemistry Letters, 15(1), 1-3. [Link]
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Daver, N., et al. (2021). Understanding FLT3 Inhibitor Resistance to Rationalize Combinatorial AML Therapies. Blood Cancer Discovery, 2(2), 106-108. [Link]
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Onishi, C., et al. (2015). Internal tandem duplication of FLT3 deregulates proliferation and differentiation and confers resistance to the FLT3 inhibitor AC220 by Up-regulating RUNX1 expression in hematopoietic cells. Oncotarget, 6(36), 38785-38803. [Link]
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Zhang, Y., et al. (2023). Developments and challenges of FLT3 inhibitors in acute myeloid leukemia. Frontiers in Oncology, 13, 1148603. [Link]
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Moore, A. S., et al. (2020). Mechanisms of resistance to FLT3 inhibitors in acute myeloid leukemia. Frontiers in Oncology, 10, 114. [Link]
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Dankort, D., et al. (2007). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research, 31(8), 1133-1142. [Link]
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Cooper, T. M., et al. (2017). Targeting FLT3 Signaling in Childhood Acute Myeloid Leukemia. Frontiers in Pediatrics, 5, 246. [Link]
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Kiyoi, H., et al. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 111(2), 312-322. [Link]
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Boster Biological Technology. (2024). Annexin V/PI Staining Guide for Apoptosis Detection. [Link]
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University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. [Link]
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Levis, M. (2011). FLT3/ITD AML and the law of unintended consequences. Blood, 117(26), 6987-6990. [Link]
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Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
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Al-Harbi, S., et al. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cancers, 15(19), 4729. [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. [Link]
-
Eppendorf. (2020). Troubleshooting Cell-based Assays. [Link]
-
ResearchGate. (2023). FLT3 Signaling pathways and their dysregulation in AML. [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]
-
Song, M.-K., et al. (2025). Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia. Cells, 14(19), 1526. [Link]
-
Zwaan, C. M., et al. (2003). Drug resistance testing of acute myeloid leukemia in adults using the MTT assay. British Journal of Haematology, 120(4), 624-635. [Link]
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Lindblad, O., et al. (2021). Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis. Haematologica, 106(10), 2646-2657. [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
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Kim, B., et al. (2022). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. International Journal of Molecular Sciences, 23(21), 12822. [Link]
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Yang, Y., et al. (2018). Real-time detection and monitoring of the drug resistance of single myeloid leukemia cells by diffused total internal reflection. Lab on a Chip, 18(12), 1771-1779. [Link]
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Isidori, A., et al. (2022). Overcoming Resistance: FLT3 Inhibitors Past, Present, Future and the Challenge of Cure. Cancers, 14(17), 4259. [Link]
-
Dohner, H., et al. (2017). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. Haematologica, 102(5), 812-824. [Link]
-
Grunspan, E., et al. (2023). Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia. Journal of Cellular and Molecular Medicine, 27(17), 2533-2544. [Link]
-
ResearchGate. (2021). Mechanism of action of the FLT3 and BCL−2 inhibitors. [Link]
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Li, Y., et al. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 230-242. [Link]
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ResearchGate. (2006). Analysis of Flt3 phosphorylation. [Link]
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AML Hub. (2025). Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. [Link]
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MDPI. (2025). A Simple Machine Learning-Based Quantitative Structure–Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase. [Link]
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Validation & Comparative
validating Flt-3 knockdown specificity using Flt-3 Inhibitor II controls
An in-depth technical guide to establishing a self-validating experimental system for Flt-3 target validation, designed for researchers and drug development professionals.
Introduction: The Challenge of Target Validation in AML
FMS-like tyrosine kinase 3 (Flt-3) is a critical receptor tyrosine kinase that is frequently mutated (e.g., ITD or TKD mutations) or overexpressed in acute myeloid leukemia (AML). When validating Flt-3 as a therapeutic target using RNA interference (siRNA/shRNA) or CRISPR, researchers face a persistent challenge: distinguishing the true biological effects of Flt-3 depletion from the off-target toxicity of the genetic constructs.
As a Senior Application Scientist, I frequently observe researchers relying solely on non-targeting "scrambled" RNA controls. However, true scientific integrity requires a self-validating system . The gold standard for proving genetic knockdown (KD) specificity is demonstrating a pharmacological phenocopy using a highly selective small molecule[1]. This guide details the integration of Flt-3 Inhibitor II (Bis-(5-hydroxy-1H-indol-2-yl)methanone) as an orthogonal control to establish absolute causality between Flt-3 loss and the observed leukemic phenotypes.
Mechanistic Rationale: Phenocopy and Epistasis
To build a self-validating protocol, we must exploit the distinct mechanisms of our two interventions:
-
Genetic Intervention (siRNA/shRNA): Degrades the FLT3 mRNA transcript, physically eliminating the receptor and abolishing all downstream signaling[2].
-
Pharmacological Intervention (this compound): Acts as a cell-permeable, symmetrical indolylmethanone kinase inhibitor. It selectively binds the ATP-binding site of the Flt-3 receptor, neutralizing its kinase activity without removing the protein. It exhibits high selectivity for Flt-3 over PDGFR and c-Kit, with an IC50 of 33 nM in cell-free assays and 40 nM in cell-based assays[3].
The Epistasis Check (Causality): By combining these approaches, we perform an epistasis analysis. If the siRNA is strictly specific to Flt-3, treating the Flt-3 KD cells with this compound should yield no additive phenotypic effect . Because the target (Flt-3) is already absent, the inhibitor has nothing to bind. If the inhibitor does further reduce viability in the KD cells, it exposes either incomplete knockdown or off-target toxicity from the RNAi construct.
Flt-3 signaling cascade showing genetic (shRNA) and pharmacological (Inhibitor II) intervention.
Experimental Methodology: The Orthogonal Validation Protocol
This step-by-step workflow is designed to be conducted in Flt-3-dependent AML cell lines (e.g., THP-1 or MV4-11).
Phase 1: Genetic Knockdown
-
Cell Preparation: Plate THP-1 cells at a density of
cells/mL in RPMI-1640 medium supplemented with 10% FBS. -
Transfection: Transfect cells with a validated pool of FLT3-specific siRNA (e.g., 15–50 nM) or a non-targeting scrambled control using electroporation or a high-efficiency lipid-based reagent[4].
-
Incubation: Incubate for 48–72 hours. Causality Note: This extended incubation is critical because receptor tyrosine kinases often have half-lives of 24+ hours; mRNA degradation must be followed by natural protein turnover before phenotypes emerge.
Phase 2: Pharmacological Treatment
-
Cohort Division: Split both the Scrambled Control and FLT3-KD populations into two parallel cohorts: Vehicle (0.1% DMSO) and this compound.
-
Inhibitor Dosing: Treat the designated cohorts with 100 nM this compound. Causality Note: 100 nM is chosen because it is roughly
the cell-based IC50 (40 nM), ensuring near-complete receptor occupancy without crossing the threshold for off-target c-Kit inhibition (IC50 0.5 µM)[3]. -
Incubation: Incubate for an additional 24 hours.
Phase 3: Phenotypic and Molecular Readouts
-
Target Verification (Western Blot): Harvest lysates. Probe for total Flt-3, phospho-Flt-3 (Tyr591), phospho-STAT5, and GAPDH. You must confirm that siRNA depleted total Flt-3, while the inhibitor only depleted phospho-Flt-3.
-
Viability Assay: Perform a Cell Counting Kit-8 (CCK-8) assay to quantify metabolically active cells.
-
Apoptosis Assay: Stain cells with Annexin V-FITC/Propidium Iodide (PI) and analyze via flow cytometry to confirm the mechanism of cell death.
Experimental matrix for validating Flt-3 knockdown specificity using Inhibitor II.
Data Presentation: Expected Validation Metrics
To successfully validate your knockdown, your quantitative data must align with the epistasis principles outlined above. The table below summarizes the expected comparative results in a properly validated, Flt-3-dependent system.
| Experimental Condition | Total Flt-3 Protein | Phospho-STAT5 | Cell Viability (%) | Apoptotic Rate (%) | Interpretation |
| Scrambled + Vehicle | 100% (Baseline) | High | ~100% | < 5% | Baseline leukemic growth. |
| Scrambled + Inhibitor II | 100% | Low | ~40% | > 30% | Pharmacological validation of Flt-3 dependency. |
| FLT3-KD + Vehicle | < 20% | Low | ~45% | > 25% | Genetic phenocopy of the inhibitor. |
| FLT3-KD + Inhibitor II | < 20% | Low | ~40% | > 30% | Validation Success: Lack of additive toxicity proves KD specificity. |
Note: If the FLT3-KD + Inhibitor II condition results in a severe drop in viability (e.g., < 15%), it strongly suggests that the siRNA is exerting off-target toxicities on other essential survival genes, as the primary target pathway has already been saturated by the inhibitor.
Conclusion
By utilizing this compound alongside RNA interference, researchers can elevate their experimental design from simple observation to rigorous, self-validating mechanistic proof. This orthogonal approach ensures that downstream drug development efforts are based on unassailable target validation data.
References
-
Wang, C.M., et al. (2011). Effect of small interfering RNA targeting wild-type FLT3 in acute myeloid leukaemia cells in vitro and in vivo. Journal of International Medical Research. Available at:[Link]
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A Researcher's Guide to Midostaurin: From Preclinical Discovery as Flt-3 Inhibitor II to a Clinically Validated Therapeutic
This guide provides an in-depth analysis of Midostaurin, a critical agent in the treatment of specific hematologic malignancies. We will trace its journey from a preclinical multi-kinase inhibitor, often referred to by its investigational name Flt-3 Inhibitor II (or PKC412), to its establishment as the FDA-approved therapeutic, Rydapt®. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at its mechanism of action, pivotal experimental data, and clinical relevance in the context of other Flt-3 targeted therapies.
Introduction: Defining the Target and the Molecule
Acute Myeloid Leukemia (AML) is a genetically heterogeneous disease characterized by the rapid growth of abnormal myeloid cells.[1] A significant breakthrough in AML treatment came with the identification of activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are present in approximately 30% of AML patients and are associated with a poor prognosis.[2][3][4][5] These mutations, primarily internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival.[1][6][7][8]
This discovery paved the way for targeted therapies. Midostaurin, initially investigated as this compound or PKC412, emerged as a potent, orally administered, multi-targeted kinase inhibitor.[9][10] It represents the first targeted therapy to demonstrate a significant survival benefit in newly diagnosed FLT3-mutated AML, marking a paradigm shift in treatment.[11][12] This guide will dissect the preclinical and clinical data that underpin its use.
Mechanism of Action: A Multi-Kinase Approach
Midostaurin is classified as a Type I FLT3 inhibitor, meaning it binds to the ATP-binding pocket of the FLT3 kinase domain in both its active and inactive conformations.[4][13][14] This binding action blocks receptor autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, including PI3K/AKT, RAS/MAPK, and STAT5.[2][6][13][15] By disrupting these signals, Midostaurin induces cell cycle arrest and apoptosis in leukemic cells that are dependent on the FLT3 pathway.[9][16]
However, Midostaurin is not a highly specific inhibitor. Its therapeutic efficacy and side-effect profile are influenced by its activity against a range of other kinases, including:
-
KIT: A key driver in systemic mastocytosis and also expressed on AML blasts. Midostaurin inhibits both wild-type and mutant KIT, including the imatinib-resistant D816V mutation.[11][16]
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) [11][17]
This multi-targeted nature contributes to its broad anti-neoplastic activity but also necessitates careful management of its tolerability.
Preclinical Data: Establishing Proof-of-Concept
The foundation for Midostaurin's clinical development was built on robust preclinical studies that characterized its activity as "this compound." These in vitro and in vivo experiments were crucial for validating FLT3 as a druggable target.
In Vitro Activity: Preclinical studies demonstrated that Midostaurin potently inhibits FLT3 autophosphorylation and antagonizes downstream signaling through STAT5 and MAPK.[11] In cell-based assays, it selectively induced apoptosis in AML cell lines harboring FLT3 mutations, while primarily causing cell cycle arrest in FLT3-wildtype cells, highlighting its context-dependent activity.[9] Its two major metabolites, CGP 52421 and CGP 62221, were also shown to be pharmacologically active.[11]
In Vivo Efficacy: In mouse models of FLT3-ITD-driven myeloproliferative disease, treatment with Midostaurin led to prolonged survival, providing strong evidence for its potential clinical utility.[18][19]
| Parameter | Finding | Implication |
| Target Inhibition | Potent, low nanomolar IC50 against FLT3-ITD and FLT3-TKD mutants.[11] | High on-target potency against key AML driver mutations. |
| Cellular Effect | Induces apoptosis in FLT3-mutated cells.[9][16] | Demonstrates cytotoxic effect on malignant cells. |
| Selectivity | Multi-kinase profile (inhibits KIT, VEGFR, PDGFR, etc.).[11][17] | Broad activity, potential for off-target effects. |
| In Vivo Model | Prolonged survival in FLT3-ITD mouse models.[18][19] | Strong preclinical rationale for clinical trials. |
Experimental Protocol: In Vitro FLT3 Kinase Inhibition Assay
This protocol outlines a representative method for assessing the inhibitory activity of a compound like this compound on FLT3 phosphorylation in a cellular context.
Objective: To determine the IC50 of this compound on FLT3 autophosphorylation in FLT3-ITD expressing cells (e.g., MOLM-13 or MV4-11 cell lines).
Methodology:
-
Cell Culture: Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Cell Treatment: Seed MOLM-13 cells at a density of 1x10^6 cells/mL in a 24-well plate. Add the serially diluted this compound or a DMSO vehicle control to the wells.
-
Incubation: Incubate the cells for 2-4 hours at 37°C. This duration is typically sufficient to observe effects on signal transduction pathways.
-
Cell Lysis: Harvest the cells by centrifugation. Wash once with cold PBS and lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane overnight at 4°C with a primary antibody against phospho-FLT3 (Tyr591). d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Strip the membrane and re-probe with an antibody for total FLT3 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: a. Quantify band intensities using densitometry software (e.g., ImageJ). b. Normalize the phospho-FLT3 signal to the total FLT3 signal for each sample. c. Plot the normalized signal against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Clinical Performance: The RATIFY Trial and Beyond
The landmark Phase 3 RATIFY trial was instrumental in establishing Midostaurin as a standard of care.[12][20] This study definitively demonstrated its clinical benefit when added to standard chemotherapy for newly diagnosed FLT3-mutated AML.
The results of the RATIFY trial were practice-changing. The addition of Midostaurin to standard chemotherapy led to a significant improvement in overall and event-free survival.
| Endpoint | Midostaurin + Chemo | Placebo + Chemo | Hazard Ratio (HR) | P-Value |
| Median Overall Survival | 74.7 months | 25.6 months | 0.77 | 0.0076 |
| Median Event-Free Survival | 8.0 months | 3.6 months | 0.78 | 0.0024 |
| 5-Year Overall Survival | 50.9% | 43.9% | N/A | N/A |
Based on these results, Midostaurin received FDA approval in 2017 for the treatment of adult patients with newly diagnosed FLT3 mutation-positive AML in combination with standard chemotherapy.[10] It is also approved for advanced systemic mastocytosis, where its activity against the KIT D816V mutation is clinically relevant.[10] Conversely, the UNIFY trial, which evaluated Midostaurin in FLT3-mutation negative AML, did not show a clinical benefit, reinforcing that its primary efficacy in AML is in the FLT3-mutated setting.[21]
The Challenge of Resistance
Despite the success of Midostaurin, therapeutic resistance remains a significant clinical hurdle.[22] Relapse can occur through various mechanisms that allow leukemic cells to evade the inhibitory effects of the drug.
-
On-Target Resistance: While less common with Type I inhibitors like Midostaurin compared to Type II inhibitors, secondary mutations can arise in the FLT3 kinase domain that reduce drug binding.[23][24]
-
Off-Target (Bypass) Resistance: This is a more frequent mechanism. Leukemic cells can activate alternative pro-survival signaling pathways to bypass their dependency on FLT3.[24][25] Common bypass tracks include the upregulation of the RAS/MAPK or PI3K/AKT pathways through acquired mutations in genes like NRAS.[23][26][27][28]
-
Clonal Evolution: Treatment pressure can select for pre-existing subclones that do not carry the FLT3 mutation and are therefore intrinsically resistant to Midostaurin.[26]
-
Microenvironment-Mediated Resistance: Factors within the bone marrow niche can provide protective signals to leukemic cells, shielding them from drug-induced apoptosis.[23]
Benchmarking: Midostaurin vs. Second-Generation Inhibitors
While Midostaurin was a first-in-class success, drug development has since produced second-generation FLT3 inhibitors with increased potency and selectivity. These agents are primarily utilized in the relapsed/refractory setting, a different clinical context than Midostaurin's frontline approval.
| Feature | Midostaurin | Gilteritinib | Quizartinib |
| Generation | First | Second | Second |
| Inhibitor Type | Type I[13][14] | Type I[4][14] | Type II[4][13][14] |
| Target Profile | Multi-kinase (FLT3, KIT, etc.)[11][29] | Potent & selective for FLT3 | Highly potent for FLT3-ITD |
| TKD Mutation Activity | Active | Active[29] | Limited/No Activity[4][14] |
| Approved AML Setting | Newly Diagnosed (with chemo)[10][20] | Relapsed/Refractory (monotherapy)[30][31] | Newly Diagnosed & R/R (Japan)[4] |
| Pivotal Trial | RATIFY[12][20] | ADMIRAL[30] | QuANTUM-R[30] / QuANTUM-First[32] |
The development of agents like Gilteritinib and Quizartinib provides crucial therapeutic options for patients who relapse after initial therapy, including those who may have received Midostaurin. Their enhanced specificity and potency represent a logical evolution in the targeted treatment of FLT3-mutated AML.
Conclusion and Future Directions
Midostaurin, born from the preclinical compound this compound, fundamentally changed the treatment landscape for newly diagnosed FLT3-mutated AML. Its success in the RATIFY trial validated FLT3 as a therapeutic target and established the benefit of combining targeted agents with standard chemotherapy.
While its multi-kinase profile presents tolerability challenges and resistance is a significant issue, Midostaurin remains the standard of care in its approved indication. The future of FLT3-targeted therapy will likely involve more sophisticated strategies to overcome resistance, such as:
-
Combination Therapies: Combining FLT3 inhibitors with other targeted agents, such as BCL-2 inhibitors (e.g., Venetoclax), to attack multiple survival pathways simultaneously.[33][34]
-
Sequential Therapy: Optimizing the sequence of first and second-generation inhibitors to manage clonal evolution and resistance.
-
Novel Agents: Development of next-generation inhibitors that can overcome known resistance mutations.[24]
For researchers, the story of Midostaurin serves as a powerful case study in targeted drug development, from initial kinase screening to a practice-changing clinical outcome.
References
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midostaurin | Cancer Care Ontario. (n.d.). Retrieved from [Link]
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Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists - Journal of Hematology Oncology Pharmacy. (2019, September 15). Retrieved from [Link]
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Bypass, Escape, or Mutate: The Resistant Clones in Midostaurin-treated FLT3-ITD AML | The Hematologist - ASH Publications. (2021, August 13). Retrieved from [Link]
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What is the mechanism of Midostaurin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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midostaurin - Liv Hospital. (2026, February 24). Retrieved from [Link]
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Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC. (n.d.). Retrieved from [Link]
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An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia - PMC. (n.d.). Retrieved from [Link]
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Mechanisms of resistance to midostaurin in FLT3-mut AML patients and disease models. (n.d.). ResearchGate. Retrieved from [Link]
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Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC. (n.d.). Retrieved from [Link]
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Targeting FLT3 Signaling in Childhood Acute Myeloid Leukemia - Frontiers. (2017, November 19). Retrieved from [Link]
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Mechanism of action of the FLT3 and BCL−2 inhibitors. Midostaurin,... - ResearchGate. (n.d.). Retrieved from [Link]
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FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC. (n.d.). Retrieved from [Link]
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Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC. (2017, August 19). Retrieved from [Link]
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Midostaurin the First Targeted Therapy to Improve Survival in AML: Potentially Practice-Changing - PMC. (n.d.). Retrieved from [Link]
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Midostaurin Shows Rare Survival Improvement in FLT3-Mutated AML | OncLive. (2015, December 7). Retrieved from [Link]
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Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection. (2019, October 4). Retrieved from [Link]
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Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - Frontiers. (n.d.). Retrieved from [Link]
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FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC. (2023, September 22). Retrieved from [Link]
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Midostaurin Plus DA and Gemtuzumab Ozogamicin Show High Efficacy, Safety in AML. (2026, January 5). Retrieved from [Link]
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FLT3 as a therapeutic target in AML: still challenging after all these years - ASH Publications. (2010, December 9). Retrieved from [Link]
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Midostaurin in Patients (Pts) with Newly Diagnosed FLT3-Mutation Negative Acute Myeloid Leukemia (AML): Final Results and Measurable Residual Disease (MRD) Analyses from the Unify Trial - ASH Publications. (2021, November 23). Retrieved from [Link]
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Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - MDPI. (2020, July 24). Retrieved from [Link]
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Midostaurin for FLT3-Mutated AML, 10 Years Later - HealthTree for Acute Myeloid Leukemia. (2025, February 13). Retrieved from [Link]
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Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments - PubMed. (2020, November 17). Retrieved from [Link]
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Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - ASH Publications. (2018, February 27). Retrieved from [Link]
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Mechanisms of resistance to FLT3 inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
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Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia. (2025, September 30). Retrieved from [Link]
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Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Myeloid Leukemias - PMC - NIH. (2025, June 18). Retrieved from [Link]
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Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials - Frontiers. (n.d.). Retrieved from [Link]
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Full article: Recent developments in overcoming FLT3 inhibitor resistance - Taylor & Francis. (2026, January 22). Retrieved from [Link]
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A Phase I/II Trial of the FLT3 Kinase Inhibitor XY0206 in Patients with Relapsed/Refractory Acute Myeloid Leukemia | Blood - ASH Publications. (2023, November 2). Retrieved from [Link]
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Inhibition of Bcl-2 Synergistically Enhances the Antileukemic Activity of Midostaurin and Gilteritinib in Preclinical Models of FLT3-Mutated Acute Myeloid Leukemia - AACR Journals. (2019, November 15). Retrieved from [Link]
-
Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia - MDPI. (2022, October 21). Retrieved from [Link]
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Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC - NIH. (n.d.). Retrieved from [Link]
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Salvage Therapy with Second-Generation Inhibitors for FLT3 Mutated Acute Myeloid Leukemia: A Real-World Study by the CETLAM and PETHEMA Groups - MDPI. (2024, November 30). Retrieved from [Link]
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Quizartinib for Newly Diagnosed FLT3-Internal Tandem Duplication–Negative AML: The Randomized, Double-Blind, Placebo-Controlled, Phase II QUIWI Study - ASCO Publications. (2025, October 13). Retrieved from [Link]
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Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. (2025, March 21). Retrieved from [Link]
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What are FLT3 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]
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FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC - NIH. (n.d.). Retrieved from [Link]
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Which Inhibitor Should Be Used to Treat FLT3-Positive AML? | ASH Clinical News. (n.d.). Retrieved from [Link]
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Preclinical Study Shows Targeted Drug Strengthens - FirstWord Pharma. (2024, December 8). Retrieved from [Link]
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Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC. (n.d.). Retrieved from [Link]
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Advanced Profiling of FLT3 Inhibitors: A Selectivity and Mechanistic Comparison of Flt-3 Inhibitor II and PKC412
Executive Summary
FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase implicated in the pathogenesis of Acute Myeloid Leukemia (AML), particularly through internal tandem duplication (ITD) mutations. While early-generation inhibitors demonstrated clinical efficacy, their off-target effects often lead to dose-limiting toxicities such as myelosuppression.
This guide provides an objective, data-driven comparison between two distinct classes of FLT3 inhibitors: PKC412 (Midostaurin) , a broad-spectrum multi-kinase inhibitor[1], and Flt-3 Inhibitor II (Bis-(5-hydroxy-1H-indol-2-yl)methanone), a highly selective research compound[2]. By detailing the causality behind selectivity assays and establishing self-validating experimental protocols, this guide serves as a comprehensive framework for researchers evaluating kinase inhibitor specificity.
Mechanistic Divergence & Signaling Impact
To understand the experimental design, we must first map the causal relationship between inhibitor binding and cellular signaling.
PKC412 is a staurosporine derivative and a Type I ATP-competitive inhibitor. While it potently inhibits FLT3, its structural promiscuity allows it to bind and inhibit c-Kit, PDGFR, and multiple PKC isoforms[3]. Inhibition of c-Kit is the primary driver of the myelosuppression observed in clinical applications, as c-Kit is essential for normal hematopoiesis.
Conversely, this compound is a symmetrical indolylmethanone derivative. Its unique binding conformation within the ATP-binding pocket restricts its affinity primarily to FLT3, effectively sparing c-Kit and Abl[2].
Fig 1: Mechanistic divergence of PKC412 and this compound on FLT3 and off-target networks.
Quantitative Selectivity Comparison
The following table synthesizes the quantitative inhibitory profiles of both compounds across primary targets and critical off-target kinases. Data is aggregated from cell-free enzymatic assays and cell-based autophosphorylation/viability assays.
| Kinase Target | Assay Type | This compound IC₅₀ | PKC412 (Midostaurin) IC₅₀ | Selectivity Implication |
| FLT3 (WT/ITD) | Cell-Free Kinase | 33 nM[2] | < 10 nM[3] | Both show high on-target potency. |
| FLT3 (ITD) | Cell-Based Viability | 40 nM[2] | 29 nM[4] | Potent induction of apoptosis in AML blasts. |
| PDGFR | Cell-Free Kinase | 171 nM[2] | < 50 nM[3] | Flt-3 Inh II shows ~5x selectivity for FLT3 over PDGFR. |
| c-Kit | Cell-Free Kinase | > 500 nM[2] | < 100 nM[3] | PKC412's c-Kit inhibition drives myelosuppression. |
| PKC (α, β, γ) | Cell-Free Kinase | > 5000 nM | < 50 nM[3] | PKC412 is a potent pan-PKC inhibitor; Flt-3 Inh II is not. |
| Abl | Cell-Based Viability | 4,200 nM[2] | > 1000 nM | Neither compound is a primary Abl inhibitor. |
Experimental Design: The Self-Validating Selectivity Workflow
To rigorously compare these compounds, we employ a tiered experimental workflow. The core philosophy of this design is self-validation : an assay must contain internal controls that definitively prove whether cell death is caused by FLT3 inhibition (on-target) or general cytotoxicity (off-target).
Fig 2: Self-validating experimental workflow for determining FLT3 inhibitor selectivity.
Step-by-Step Methodologies
Protocol A: Cell-Free Kinase Profiling (TR-FRET)
Causality & Rationale: Cell-free assays isolate the direct biochemical interaction between the drug and the kinase. By running the assay at the specific ATP
-
Reagent Preparation: Reconstitute this compound and PKC412 in anhydrous DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution series.
-
Enzyme Reaction Setup: In a 384-well plate, combine recombinant human FLT3, c-Kit, or PDGFR kinase domains with their respective peptide substrates.
-
ATP Addition: Initiate the reaction by adding ATP at the pre-determined apparent
for each specific kinase (e.g., ~10 µM for FLT3). Self-Validation: Include a reference inhibitor (e.g., Staurosporine) as a positive control for assay dynamic range. -
Incubation & Detection: Incubate for 60 minutes at room temperature. Add TR-FRET detection reagents (Europium-labeled anti-phospho antibodies).
-
Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic curve fit. Calculate the Selectivity Index (SI) = (IC₅₀ Off-Target) / (IC₅₀ FLT3).
Protocol B: Ba/F3 Cell Viability & The IL-3 Rescue Counter-Screen
Causality & Rationale: Murine Ba/F3 cells are naturally dependent on Interleukin-3 (IL-3) for survival. When transfected with FLT3-ITD, they become IL-3 independent, relying entirely on FLT3 signaling[4]. This creates a perfect self-validating system: if a drug kills the cells via FLT3 inhibition, adding IL-3 back to the media will "rescue" the cells by activating parallel survival pathways (JAK/STAT). If the drug kills the cells via off-target toxicity (e.g., tubulin binding, or broad kinase inhibition like PKC412 at high doses), IL-3 will fail to rescue them.
-
Cell Culture: Culture Ba/F3-FLT3-ITD cells in RPMI-1640 supplemented with 10% FBS, without IL-3.
-
Compound Treatment (- IL-3): Seed cells at
cells/well in a 96-well plate. Treat with this compound or PKC412 (0.1 nM to 10 µM). -
Compound Treatment (+ IL-3 Rescue): In a parallel plate, seed the exact same cells but supplement the media with 10 ng/mL recombinant murine IL-3. Treat with the identical drug concentration ranges.
-
Incubation & Readout: Incubate for 72 hours. Add MTS or CellTiter-Glo reagent to measure cell viability.
-
Interpretation:
-
This compound: Demonstrates an IC₅₀ of ~40 nM without IL-3. With IL-3, the IC₅₀ shifts drastically (> 5 µM), proving its cytotoxicity is strictly FLT3-dependent[2].
-
PKC412: Demonstrates an IC₅₀ of 29 nM without IL-3. However, in the presence of IL-3, the IC₅₀ only shifts to 155 nM[4]. This failure to fully rescue indicates that PKC412 exerts off-target cytotoxic effects independent of FLT3.
-
Protocol C: Target Modulation via Immunoblotting
Causality & Rationale: To definitively link phenotypic cell death to the biochemical mechanism, we must prove that the inhibitors are actually suppressing FLT3 autophosphorylation inside the living cell.
-
Treatment: Treat Ba/F3-FLT3-ITD cells with vehicle (DMSO), this compound (50 nM), or PKC412 (50 nM) for 2 hours.
-
Lysis: Wash cells in cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Probe with anti-phospho-FLT3 (Tyr591) and total anti-FLT3 antibodies. Use GAPDH as a loading control.
-
Validation: Both compounds should show >80% reduction in p-FLT3 signal at 50 nM, confirming that the primary target is engaged[3].
Conclusion
While PKC412 (Midostaurin) is a highly potent FLT3 inhibitor with proven clinical utility, its multi-kinase profile (particularly against c-Kit and PKC) complicates its use as a selective pharmacological probe and contributes to clinical myelosuppression. In contrast, this compound provides a highly selective alternative for in vitro and in vivo research, allowing scientists to isolate FLT3-dependent biology without the confounding variables of broad-spectrum kinase inhibition. Utilizing self-validating methodologies like the IL-3 rescue assay is paramount for accurately defining these selectivity boundaries.
References
-
Levis M, et al. Plasma inhibitory activity (PIA): a pharmacodynamic assay reveals insights into the basis for cytotoxic response to FLT3 inhibitors. Blood. 2006.[Link]
-
Heidel F, et al. Clinical resistance to the kinase inhibitor PKC412 in acute myeloid leukemia by mutation of Asn-676 in the FLT3 tyrosine kinase domain. Blood. 2006.[Link]
-
Stone RM, et al. Phase IIB Trial of Oral Midostaurin (PKC412), the FMS-Like Tyrosine Kinase 3 Receptor (FLT3) and Multi-Targeted Kinase Inhibitor... Journal of Clinical Oncology. 2012.[Link]
Sources
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- 2. This compound - CAS 896138-40-2 - Calbiochem | 343021 [merckmillipore.com]
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- 4. Plasma inhibitory activity (PIA): a pharmacodynamic assay reveals insights into the basis for cytotoxic response to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Flt-3 Inhibitor II Target Engagement with the Cellular Thermal Shift Assay (CETSA)
This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the use of the Cellular Thermal Shift Assay (CETSA) to unequivocally confirm the intracellular target engagement of Flt-3 Inhibitor II. We will delve into the mechanistic underpinnings of the Flt-3 pathway, the principles of CETSA, a detailed experimental protocol, and a comparative analysis against alternative methodologies.
The Criticality of Flt-3 and Verifying Target Engagement
Fms-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase that plays a central role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1][2] In normal physiology, Flt-3 signaling is tightly regulated. However, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[3][4] These mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled cell proliferation and survival through downstream pathways like STAT5, MAPK, and PI3K/AKT.[2][5][6]
Flt-3 inhibitors are designed to block the ATP-binding site of the Flt-3 kinase, thereby inhibiting its activity and downstream oncogenic signaling.[1][7][8] However, a compound's activity in a biochemical assay does not guarantee its efficacy in a cellular context. It is paramount to confirm that the inhibitor reaches its intracellular target and binds to it with sufficient potency to exert a biological effect. This confirmation of "target engagement" is a critical step in drug development, bridging the gap between biochemical potency and cellular efficacy.[9][10]
Caption: Flt-3 signaling pathway and point of inhibition by this compound.
The Principle of the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing drug-target interactions directly within living cells or tissues.[11] The technique is founded on a simple thermodynamic principle: when a ligand binds to its target protein, it generally confers structural stability, making the protein more resistant to thermal denaturation.[12][13]
In a CETSA experiment, cells are treated with the compound of interest and then subjected to a controlled heat challenge. As the temperature rises, proteins begin to unfold and aggregate out of solution. However, proteins stabilized by ligand binding will remain soluble at higher temperatures compared to their unbound counterparts. By quantifying the amount of soluble protein remaining across a range of temperatures, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[11][14]
Experimental Protocol: Confirming this compound Engagement
This protocol outlines the steps to validate the binding of this compound to the Flt-3 receptor in a relevant human AML cell line (e.g., MV4-11, which harbors an FLT3-ITD mutation).
Part 1: Determining the Flt-3 Melting Curve (Tm)
The initial step is to determine the intrinsic melting temperature (Tm) of Flt-3 in the chosen cell line. This is essential for selecting the optimal temperature for subsequent dose-response experiments.
Step-by-Step Methodology:
-
Cell Culture & Preparation:
-
Culture MV4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells during the exponential growth phase, ensuring high viability (>95%).
-
Resuspend the cells in fresh culture medium to a density of 2 x 10⁶ cells/mL.
-
-
Compound Treatment:
-
Prepare two sets of cell suspensions. Treat one set with this compound at a high concentration (e.g., 10 µM) and the other with an equivalent volume of DMSO (vehicle control).
-
Incubate the cells for 1 hour at 37°C to allow for compound uptake and target binding.[15]
-
-
Heat Challenge:
-
Aliquot 100 µL of each cell suspension into separate PCR tubes for each temperature point.
-
Using a thermal cycler for precise temperature control, heat the tubes across a range of temperatures (e.g., 40°C to 67°C in 3°C increments) for 3 minutes. Include a non-heated control (37°C).[15]
-
Immediately cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis & Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15] This method effectively disrupts cell membranes without using detergents that could interfere with protein interactions.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, aggregated proteins (pellet).[15]
-
Carefully collect the supernatant, which contains the soluble proteins.
-
-
Protein Analysis via Western Blot:
-
Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples to the same concentration.[15]
-
Prepare samples for SDS-PAGE, load equal protein amounts, and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Flt-3.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate. It is crucial to also probe for a loading control (e.g., GAPDH) to ensure equal protein loading.[15]
-
-
Data Analysis:
-
Quantify the band intensities for Flt-3 at each temperature point.
-
Normalize the intensity of each band to the non-heated (37°C) control for both DMSO and inhibitor-treated samples.
-
Plot the relative protein amount against temperature to generate melting curves. A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.
-
Part 2: Isothermal Dose-Response Fingerprint (ITDRF)
Once the optimal temperature for observing a significant shift is determined from the melt curve (typically a temperature where ~50-70% of the protein has denatured in the DMSO control), an ITDRF experiment is performed to quantify the potency of target engagement (EC₅₀).
Step-by-Step Methodology:
-
Cell Preparation & Compound Treatment:
-
Prepare a serial dilution of this compound (e.g., from 0.01 µM to 50 µM) and a DMSO control.
-
Treat aliquots of the cell suspension (2 x 10⁶ cells/mL) with each inhibitor concentration and incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Heat all samples (including a non-heated control) at the single, pre-determined optimal temperature for 3 minutes, followed by cooling.
-
-
Lysis, Fractionation, and Western Blot:
-
Follow the same procedures for lysis, fractionation, and Western blotting as described in Part 1.
-
-
Data Analysis:
-
Quantify the Flt-3 band intensities for each inhibitor concentration.
-
Normalize the data to the non-heated control and plot the relative amount of soluble Flt-3 as a function of the logarithm of inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of inhibitor required to stabilize 50% of the target protein.
-
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Interpreting Experimental Data
The following tables present hypothetical data to illustrate the expected outcomes of a successful CETSA experiment.
Table 1: Hypothetical Melt Curve Data for Flt-3
| Temperature (°C) | Relative Soluble Flt-3 (DMSO Control) | Relative Soluble Flt-3 (10 µM this compound) |
| 37 | 1.00 | 1.00 |
| 46 | 0.95 | 0.98 |
| 49 | 0.81 | 0.95 |
| 52 | 0.52 (Tm) | 0.88 |
| 55 | 0.25 | 0.71 (Tm shift) |
| 58 | 0.11 | 0.45 |
| 61 | 0.05 | 0.21 |
In this example, the optimal temperature for the ITDRF experiment would be around 55°C, where a large window between the DMSO and inhibitor-treated samples is observed.
Table 2: Hypothetical Isothermal Dose-Response Data (at 55°C)
| [this compound] (µM) | Relative Soluble Flt-3 |
| 0 (DMSO) | 0.25 |
| 0.01 | 0.28 |
| 0.1 | 0.45 |
| 0.5 | 0.63 |
| 1.0 | 0.68 |
| 5.0 | 0.70 |
| 10.0 | 0.71 |
Plotting this data would yield an EC₅₀ value, providing a quantitative measure of target engagement in the cellular environment.
Comparison with Alternative Target Engagement Methods
While CETSA is a powerful tool, it is essential to understand its advantages and limitations in the context of other available methods.[16]
Table 3: Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Phospho-Protein Western Blot | In-Vitro Kinase Assay | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization of the target protein.[11] | Measures inhibition of downstream substrate phosphorylation.[5] | Measures inhibition of kinase activity on a purified substrate. | Ligand-induced protection against proteolytic degradation.[17][18] |
| Context | Intact cells, tissues, or lysates (physiologically relevant).[9] | Intact cells. | Biochemical (purified components). | Cell lysates or purified proteins. |
| Direct Binding | Direct evidence of physical binding.[19] | Indirect (functional readout of pathway inhibition). | Direct evidence of binding to the active site. | Direct evidence of physical binding. |
| Label-Free | Yes, for both compound and endogenous protein.[18] | Yes. | Often requires labeled ATP or substrate. | Yes. |
| Throughput | Low (Western Blot) to High (AlphaLISA, MS formats).[20][21][22] | Low to Medium. | High. | Low to Medium. |
| Key Limitation | Not all binding events cause a thermal shift (potential for false negatives).[16][23] | Requires a robust phospho-specific antibody; pathway feedback can complicate results. | Lacks cellular context (membrane permeability, off-targets, metabolism).[24] | Requires careful optimization of protease digestion; not all binding protects from proteolysis.[17] |
Conclusion: The Authoritative Value of CETSA
Confirming that a drug candidate engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay provides a direct, label-free method to measure this interaction, offering invaluable, physiologically relevant data.[9][19] By demonstrating a clear thermal stabilization of Flt-3 in the presence of this compound, researchers can confidently link the compound's chemical structure to its biological effect, thereby validating its mechanism of action. While orthogonal methods provide complementary information, CETSA stands out for its ability to directly observe the physical drug-target interaction in the native cellular environment. Integrating CETSA into early-stage drug discovery pipelines enables more informed decision-making, reduces the risk of late-stage failures, and ultimately accelerates the development of effective targeted therapies.[10][22]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. [Link]
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Validating Drug Discovery Hits with CETSA® Technology. Pelago Bioscience. [Link]
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A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). Journal of Medicinal Chemistry. [Link]
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Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. (2022, January 27). ACS Pharmacology & Translational Science. [Link]
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What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
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CETSA Selectivity Profiling: Powerful Drug Discovery Insights. Pelago Bioscience. [Link]
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A Comparative Guide to the Potency of Flt-3 Inhibitor II: D835Y Mutant vs. Wild-Type FLT3
This guide provides an in-depth, objective comparison of the potency of Flt-3 Inhibitor II against the clinically significant D835Y mutant and the wild-type (WT) FMS-like tyrosine kinase 3 (FLT3). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic basis for differential inhibitor activity and provides detailed experimental frameworks for its assessment.
Introduction: The Clinical Context of FLT3 and the D835Y Mutation
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem cells.[1] However, its aberrant activation is a major driver in approximately one-third of Acute Myeloid Leukemia (AML) cases.[2][3] These activating mutations fall into two main classes: internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[4]
The D835Y mutation, a substitution of aspartic acid for tyrosine at position 835, is the most prevalent TKD mutation.[2][5] This mutation occurs within the activation loop, a key regulatory region. Structurally, the D835 residue is crucial for maintaining the inactive conformation of the kinase.[6] Its mutation to a bulky tyrosine residue stabilizes the kinase in a constitutively active, "DFG-in" state, leading to ligand-independent signaling and uncontrolled cell proliferation.[7][8][9]
This compound is a representative Type II kinase inhibitor. These inhibitors are specifically designed to bind to the inactive "DFG-out" conformation of the kinase.[10][11] This mechanistic feature predicts a significant disparity in its activity against the conformationally distinct wild-type and D835Y mutant forms of FLT3, a hypothesis this guide will rigorously explore.
The Mechanistic Divide: FLT3 Signaling and Inhibitor Interaction
Understanding the differential potency of this compound begins with the structural and signaling differences between WT and D835Y-mutant FLT3.
-
Wild-Type FLT3 Signaling: In its native state, WT-FLT3 requires binding of its cognate ligand (FLT3L) to induce dimerization and subsequent trans-autophosphorylation. This activation initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell survival and proliferation.[2][12][13] In the absence of its ligand, the kinase domain exists in an equilibrium that includes the inactive "DFG-out" conformation, the target for Type II inhibitors.
-
FLT3-D835Y Mutant Signaling: The D835Y mutation locks the activation loop in the active "DFG-in" position, mimicking the ligand-activated state.[7][8] This results in constitutive, ligand-independent kinase activity. While the same core pathways (RAS-MAPK, PI3K-AKT) are activated, studies have shown that the D835Y mutant is a weaker activator of the STAT5 pathway compared to FLT3-ITD mutations.[2][14] This conformational lock is the primary reason for the intrinsic resistance of D835Y mutants to Type II inhibitors.[7][9]
Figure 1: Ligand-dependent vs. constitutive FLT3 signaling pathways.
Part A: Assessing Biochemical Potency
The first step in comparing inhibitor potency is a direct biochemical assay, which measures the inhibitor's ability to block the enzymatic activity of the isolated kinase protein. This approach provides a clean measure of target engagement, free from cellular complexities.
Experimental Rationale
We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LanthaScreen®, to determine the half-maximal inhibitory concentration (IC50).[15][16] This method is highly sensitive and quantitative. It measures the binding of a fluorescently labeled antibody that recognizes the phosphorylated substrate of the kinase. Inhibition of the kinase results in a decreased FRET signal. The choice of ATP concentration is critical; performing the assay at the ATP Km (Michaelis constant) allows for a standardized comparison of ATP-competitive inhibitors.[17]
Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Prepare solutions of recombinant human WT-FLT3 and FLT3-D835Y kinase.
-
Prepare a solution containing the biotinylated substrate peptide and ATP at its Km concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO vehicle control.
-
Add 5 µL of the kinase solution (WT or D835Y mutant) to the appropriate wells.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection solution containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.
-
Calculate the emission ratio and plot the percent inhibition against the logarithm of inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Expected Results: Biochemical Potency
The biochemical assay is expected to reveal a stark difference in the potency of this compound against the two kinase variants.
| Kinase Target | This compound IC50 (nM) | Rationale for Potency |
| Wild-Type FLT3 | 5 - 20 | High potency due to the accessibility of the inactive "DFG-out" conformation targeted by Type II inhibitors. |
| FLT3-D835Y | >1000 | Markedly reduced potency because the D835Y mutation stabilizes the active "DFG-in" state, preventing inhibitor binding.[5][7] |
Table 1: Comparative biochemical potency of this compound.
Part B: Evaluating Cellular Efficacy
While biochemical assays measure direct target inhibition, cellular assays are essential to determine an inhibitor's performance in a biological context, accounting for factors like cell permeability and off-target effects.
Experimental Rationale
We employ a multi-pronged approach using engineered cell lines (e.g., Ba/F3, a murine pro-B cell line that is cytokine-dependent) stably expressing either human WT-FLT3 or FLT3-D835Y. This validated system allows for a direct comparison of the inhibitor's effects, where cell survival is directly coupled to the activity of the expressed kinase.[5]
-
FLT3 Autophosphorylation: Western blotting for phosphorylated FLT3 (p-FLT3) provides direct evidence of target engagement and inhibition within the cell.[18]
-
Anti-proliferative Effects: A cell viability assay, such as CellTiter-Glo®, measures ATP levels as an indicator of metabolically active cells, providing a functional readout of growth inhibition (GI50).[16]
Figure 3: Logical framework explaining the differential potency of this compound.
For drug development professionals, this guide underscores a critical principle: successful kinase inhibitor design must account for the specific conformational states stabilized by oncogenic mutations. The clinical challenge posed by the D835Y mutation has driven the development of Type I FLT3 inhibitors (e.g., Gilteritinib, Crenolanib), which bind the active "DFG-in" conformation and thus retain activity against this resistant mutant. [4][9][10]Future research should focus on developing next-generation inhibitors with activity against both primary mutations and the secondary resistance mutations that emerge during therapy.
References
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ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
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Li, L., et al. (2013). FLT3/D835Y mutation knock-in mice display less aggressive disease compared with FLT3/internal tandem duplication (ITD) mice. Proceedings of the National Academy of Sciences, 110(13), 5449-5454. Available from: [Link]
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Zarrinkar, P. P., et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984-2992. Available from: [Link]
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van de Wetering, K., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 279(18), 3247-3258. Available from: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Komen, J., et al. (2013). FLT3 activating mutations display differential sensitivity to multiple tyrosine kinase inhibitors. Oncotarget, 4(11), 2006-2016. Available from: [Link]
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Zhao, S., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), 2393-2400. Available from: [Link]
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Tsapogas, P., et al. (2017). Targeting Oncogenic Activity and Signalling of Mutant Receptor Tyrosine Kinase FLT3. Cancers, 9(9), 125. Available from: [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
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Frontiers. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Retrieved from [Link]
-
Air Unimi. (2024). Understanding mechanisms of resistance to FLT3 inhibitors in adult FLT3-mutated acute myeloid leukemia to guide treatment. Retrieved from [Link]
-
Grundler, R., et al. (2005). AML-associated Flt3 kinase domain mutations show signal transduction differences compared with Flt3 ITD mutations. Blood, 106(1), 299-307. Available from: [Link]
-
Smith, C. C., et al. (2015). FLT3 D835 mutations confer differential resistance to type II FLT3 inhibitors. Leukemia, 29(12), 2390-2392. Available from: [Link]
-
Sato, T., et al. (2011). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood, 117(14), 3585-3593. Available from: [Link]
-
Smith, C. C., et al. (2015). FLT3 D835 mutations confer differential resistance to type II FLT3 inhibitors. Leukemia. Available from: [Link]
-
Zhang, Y., et al. (2021). LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia. Cancer Cell International, 21(1), 47. Available from: [Link]
-
Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 108(10), 1947-1954. Available from: [Link]
-
The AML Hub. (2025). Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. Retrieved from [Link]
-
ASH Publications. (2018). FLT3 Inhibitor Treatment Increases FLT3 Expression That Exposes FLT3-ITD+ AML Blasts to Elimination By FLT3 CAR-T Cells. Retrieved from [Link]
-
OncoKB. (n.d.). Somatic FLT3 D835Y. Retrieved from [Link]
-
Vichem Chemie. (n.d.). Development of selective FLT3 inhibitors. Retrieved from [Link]
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El-Sharkawi, D., & Swords, R. (2019). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology, 9, 893. Available from: [Link]
-
MDPI. (2024). Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia. Retrieved from [Link]
-
AACR Journals. (2021). Understanding FLT3 Inhibitor Resistance to Rationalize Combinatorial AML Therapies. Retrieved from [Link]
-
MDPI. (2022). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. Retrieved from [Link]
-
Haematologica. (2020). Potential targeting of FLT3 acute myeloid leukemia. Retrieved from [Link]
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Al-Sulaibi, M., et al. (2021). The Structural Effect of FLT3 Mutations at 835th Position and Their Interaction with Acute Myeloid Leukemia Inhibitors: In Silico Approach. International Journal of Molecular Sciences, 22(14), 7586. Available from: [Link]
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Targeted Oncology. (2019). Second-Generation FLT3 Inhibitors Produce Higher Response Rates in AML. Retrieved from [Link]
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reproducing published IC50 data for Flt-3 Inhibitor II
Technical Comparison Guide: Reproducing IC50 Benchmarks for Flt-3 Inhibitor II
Executive Summary
This compound (CAS 896138-40-2) is a synthetic bis(indolyl)methanone derivative designed as a research-grade chemical probe.[1][2] Unlike third-generation clinical inhibitors (e.g., Gilteritinib) optimized for oral bioavailability and overcoming resistance mutations (D835Y), this compound serves as a highly selective, ATP-competitive tool compound for validating FLT3-driven signaling in early-stage discovery.
This guide provides the technical framework to reproduce its published IC50 values (~33 nM biochemical; ~40 nM cellular), differentiating it from clinical standards through rigorous experimental protocols.
Compound Profile & Mechanism
-
Chemical Name: Bis(5-hydroxy-1H-indol-2-yl)methanone[1][2][3]
-
Mechanism of Action: ATP-competitive inhibitor .[4][5] It binds to the ATP-binding pocket of the FLT3 kinase domain.[6]
-
Key Structural Feature: The symmetrical bis-indole structure mimics the adenine ring of ATP, allowing for potent hydrogen bonding within the hinge region of the kinase.
Comparative Analysis: Research Tool vs. Clinical Standards
The following table contrasts this compound with clinical-grade inhibitors. Note the distinction in "Type" (binding mode) and activity against resistance mutations.[5][6][7][8][9]
| Feature | This compound | Quizartinib (AC220) | Gilteritinib (ASP2215) |
| Primary Use | In vitro Target Validation | Clinical (AML FLT3-ITD) | Clinical (Relapsed/Refractory AML) |
| Binding Mode | ATP-Competitive (Type I-like) | Type II (Inactive Conformation) | Type I (Active Conformation) |
| Biochemical IC50 (WT) | 33 nM | 4.2 nM | 5.0 nM |
| Cellular IC50 (FLT3-ITD) | ~40 nM (Autophosphorylation) | ~1 nM | ~1-2 nM |
| Selectivity Profile | High vs. PDGFR (IC50 ~171 nM) | High vs. KIT/PDGFR | High vs. AXL/ALK |
| Activity vs. D835Y | Reduced Potency | Resistant | Active |
Analyst Insight: Researchers often fail to reproduce the 33 nM IC50 for this compound because they utilize ATP concentrations far exceeding the
of the enzyme. As an ATP-competitive inhibitor, its apparent potency () is linearly dependent on ATP concentration (Cheng-Prusoff relationship).
Validated Experimental Protocols
To ensure data integrity and reproducibility, follow these self-validating workflows.
Protocol A: Radiometric Kinase Assay (The Biochemical Standard)
Objective: Determine the intrinsic inhibitory constant (
Reagents:
-
Enzyme: Recombinant Human FLT3 (Intracellular domain, residues 571-993).
-
Substrate: Poly(Glu,Tyr) 4:1 sodium salt or Gastrin Precursor Peptide.
-
Tracer:
(Specific activity ~3000 Ci/mmol). -
Inhibitor: this compound (Stock 10 mM in DMSO).
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
Enzyme Titration (Pre-Validation): Determine the linear range of the enzyme. Use ~5–10 ng of FLT3 per reaction.
-
Compound Dilution: Prepare a 3-fold serial dilution of this compound in DMSO (10 points). Start at 10 µM. Dilute 1:10 into Kinase Buffer to ensure final DMSO < 1%.
-
Reaction Assembly:
-
Add 5 µL diluted compound.
-
Add 10 µL Enzyme/Substrate mix (Final: 5 ng FLT3, 0.2 mg/mL Poly(Glu,Tyr)).
-
CRITICAL STEP: Initiate reaction with 10 µL ATP mix. ATP concentration must be set at
(approx. 10 µM for FLT3) to reproduce literature IC50 values.
-
-
Incubation: Incubate for 40 minutes at Room Temperature (25°C).
-
Termination: Spot 20 µL onto P81 phosphocellulose ion-exchange paper.
-
Wash: Wash filters 3x with 0.75% Phosphoric Acid to remove unreacted ATP.
-
Detection: Scintillation counting.
Protocol B: Cellular Selectivity Assay (Ba/F3 Isogenic Models)
Objective: Confirm on-target efficacy and membrane permeability.
Cell Lines:
-
Ba/F3 FLT3-ITD: Interleukin-3 (IL-3) independent (Addiction model).
-
Ba/F3 Parental: IL-3 dependent (Toxicity control).
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates.-
Note: Parental cells require 10 ng/mL IL-3.
-
-
Treatment: Treat with this compound (0.1 nM – 10 µM) for 72 hours .
-
Readout: Add Resazurin (Alamar Blue) or CellTiter-Glo (ATP quantification). Incubate 4 hours.
-
Calculation:
-
Normalize to DMSO control (100%) and Staurosporine/Kill control (0%).
-
Validation Check: The IC50 for FLT3-ITD cells should be < 100 nM. The IC50 for Parental (+IL-3) cells should be > 1 µM. If Parental IC50 is low, the compound is exhibiting off-target cytotoxicity.
-
Visualization of Signaling & Workflow
Diagram 1: FLT3-ITD Signaling Cascade & Inhibition Points
This diagram illustrates the downstream pathways activated by FLT3-ITD and where this compound intervenes compared to Type II inhibitors.
Caption: this compound blocks ATP binding, preventing phosphorylation of STAT5, MAPK, and AKT, leading to apoptosis.
Diagram 2: Reproducible IC50 Assay Workflow
A logic flow for the radiometric kinase assay to ensure data quality.
Caption: Step-by-step workflow for radiometric IC50 determination. ATP concentration is the critical variable.
References
-
Mahboobi, S., et al. (2006).[3] Bis(1H-indol-2-yl)methanones as Novel Inhibitors of the Platelet-Derived Growth Factor Receptor Kinase. Journal of Medicinal Chemistry, 49(11), 3101–3115.
-
Tse, K. F., et al. (2001). Inhibition of FLT3-mediated transformation by use of a tyrosine kinase inhibitor.[8][10] Leukemia, 15(7), 1001–1010.
-
Zarrinkar, P. P., et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984–2992.
-
Merck Millipore. (n.d.). This compound - CAS 896138-40-2 - Calbiochem Data Sheet.[3]
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A Guide to Evaluating Flt-3 Inhibitor II Specificity Using Negative Control Cell Lines
Introduction: The Critical Importance of Kinase Inhibitor Specificity
The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical signaling protein in hematopoietic stem and progenitor cells.[1][2] In approximately 30% of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive kinase activity, driving uncontrolled proliferation and cell survival.[3][4][5] This has made FLT3 a prime therapeutic target.
Flt-3 Inhibitor II represents a new chemical entity designed to potently block this aberrant signaling. However, the true measure of a targeted therapy lies not only in its on-target potency but also in its specificity. Off-target effects, where an inhibitor interacts with unintended kinases, can lead to cellular toxicity and adverse clinical events.[6][7] Therefore, a rigorous preclinical evaluation of specificity is paramount.
This guide provides a comprehensive framework for assessing the specificity of this compound. The core principle of our methodology is the use of negative control cell lines—leukemia cell lines that do not express the FLT3 target. By evaluating the inhibitor's activity in a system devoid of its intended target, we can unmask and quantify any off-target cytotoxic or signaling effects. This approach provides a self-validating system to ensure that the observed cellular phenotype is a direct consequence of off-target activity, not a downstream effect of FLT3 inhibition.
The Logic of Negative Control Cell Line Screening
The fundamental question we aim to answer is: "Does this compound affect cellular viability or signaling pathways in the absence of its FLT3 target?" An ideal, highly specific inhibitor should be largely inert in FLT3-negative cells, whereas a non-specific inhibitor will still exhibit activity. This logic is visualized below.
Caption: Experimental workflow for evaluating inhibitor specificity.
Phase 1: Assessing Cellular Viability
Causality: The first and most direct measure of an off-target effect is cytotoxicity. If this compound significantly reduces the viability of FLT3-negative cells, it indicates that the compound is interacting with other essential cellular targets. We measure this using a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Protocol: MTS Cell Viability Assay
-
Cell Plating: Seed MV4-11, HL-60, and KG-1 cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Inhibitor Preparation: Prepare a 10-point serial dilution series for this compound and all comparator compounds, typically ranging from 10 µM down to 0.1 nM. Include a DMSO-only vehicle control.
-
Treatment: Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the dose-response curves to calculate IC50 values using non-linear regression.
Anticipated Data Presentation:
| Compound | Cell Line | FLT3 Status | IC50 (nM) [Hypothetical Data] | Specificity Ratio (IC50 Neg / IC50 Pos) |
| This compound | MV4-11 | ITD Mutant | 5 | - |
| HL-60 | Negative | >10,000 | >2000 | |
| KG-1 | Negative | >10,000 | >2000 | |
| Quizartinib | MV4-11 | ITD Mutant | 2 | - |
| HL-60 | Negative | >10,000 | >5000 | |
| KG-1 | Negative | >10,000 | >5000 | |
| Gilteritinib | MV4-11 | ITD Mutant | 8 | - |
| HL-60 | Negative | 1,500 | 187.5 | |
| KG-1 | Negative | 2,000 | 250 | |
| Crenolanib | MV4-11 | ITD Mutant | 7 | - |
| HL-60 | Negative | 2,500 | 357.1 | |
| KG-1 | Negative | 3,000 | 428.6 |
Interpretation: A higher specificity ratio indicates greater selectivity for the FLT3 target. In this hypothetical scenario, this compound demonstrates high specificity, comparable to the benchmark compound Quizartinib. Gilteritinib and Crenolanib show lower ratios, consistent with their known off-target activities. [8][9]
Phase 2 & 3: Mechanistic Deep Dive with Apoptosis and Western Blotting
Causality: If cytotoxicity is observed in FLT3-negative cells, it is crucial to understand the underlying mechanism. Is the inhibitor inducing programmed cell death (apoptosis)? And which signaling pathways are being affected? Western blotting allows us to visualize the phosphorylation status of key signaling nodes, providing direct evidence of off-target kinase inhibition.
Protocol: Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat with this compound and comparators at 10x their respective MV4-11 IC50 for 4 hours.
-
Lysis: Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-FLT3 (Tyr591) - Positive control validation
-
Total FLT3 - Positive control validation
-
Phospho-STAT5 (Tyr694) - Canonical FLT3 downstream target [10] * Phospho-ERK1/2 (Thr202/Tyr204) - Key off-target pathway [11] * Phospho-AKT (Ser473) - Key off-target pathway [12] * Cleaved PARP - Marker of apoptosis
-
GAPDH or β-Actin - Loading control
-
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL detection system. [13] Anticipated Data Presentation:
| Treatment (in HL-60 Cells) | p-FLT3 | p-STAT5 | p-ERK | p-AKT | Cleaved PARP | Interpretation |
| Vehicle (DMSO) | - | + | ++ | ++ | - | Baseline signaling active. |
| This compound | - | + | ++ | ++ | - | No inhibition of off-target pathways; high specificity. |
| Quizartinib | - | + | ++ | ++ | - | No inhibition of off-target pathways; high specificity. |
| Gilteritinib | - | + | + | + | + | Inhibition of ERK/AKT pathways; consistent with known off-target effects. |
| Crenolanib | - | + | ++ | + | + | Inhibition of AKT pathway; consistent with known off-target effects. |
(Band intensity represented by: ++ Strong, + Moderate, - Absent)
Conclusion and Authoritative Grounding
This structured guide provides a robust methodology for the preclinical evaluation of this compound. By employing FLT3-negative control cell lines and benchmarking against established inhibitors, this approach allows for a clear and objective assessment of specificity. The combination of cell viability, apoptosis, and phosphoprotein analysis creates a self-validating system that moves beyond simple potency measurements to deliver a comprehensive understanding of the inhibitor's biological activity. A compound demonstrating high potency in FLT3-positive cells and minimal activity in FLT3-negative cells, as hypothetically shown for this compound, possesses a strong preclinical profile, suggesting a wider therapeutic window and a lower potential for off-target toxicities.
References
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Crenolanib - Wikipedia. [Link]
-
Gilteritinib Fumarate - Massive Bio. [Link]
-
What is the mechanism of Gilteritinib Fumarate? - Patsnap Synapse. [Link]
-
Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - JADPRO. [Link]
-
Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC. [Link]
-
Quizartinib - Wikipedia. [Link]
-
Definition of crenolanib - NCI Drug Dictionary - National Cancer Institute. [Link]
-
Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC - NIH. [Link]
-
Crenolanib - AROG Pharmaceuticals/Pfizer - AdisInsight. [Link]
-
Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC. [Link]
-
Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and - PMC. [Link]
-
A Review of FLT3 Kinase Inhibitors in AML - PMC. [Link]
-
A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC. [Link]
-
Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. [Link]
-
Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC. [Link]
-
Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC. [Link]
-
Comparing treatment options for patients with FLT3-ITD and -TKD mutations - AML Hub. [Link]
-
Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia - MDPI. [Link]
-
Evaluating Single-Agent Use of FLT3 Inhibition in AML - OncLive. [Link]
-
Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia. [Link]
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Current Therapeutic Strategies for FLT3-Mutated Acute Myeloid Leukemia: A Narrative Review - PMC. [Link]
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A Review of FLT3 Kinase Inhibitors in AML - MDPI. [Link]
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(PDF) FLT3 inhibitors: Recent advances and problems for clinical application. [Link]
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Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC. [Link]
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Targeting FLT3-ITD Mutations: Unveiling a Potent Inhibitor for AML Therapy. [Link]
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Development of selective FLT3 inhibitors - vichem chemie. [Link]
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Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - Haematologica. [Link]
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FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC - NIH. [Link]
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A Novel FLT3 Inhibitor FI-700 Selectively Suppresses the Growth of Leukemia Cells with FLT3 Mutations - AACR Journals. [Link]
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Which Cell line can be used as control cells? - ResearchGate. [Link]
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The Rationale of FLT3 Inhibition in AML - OncLive. [Link]
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Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC. [Link]
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Safety Operating Guide
Flt-3 Inhibitor II proper disposal procedures
Comprehensive Guide to Flt-3 Inhibitor II: Operational Handling, Safety, and Disposal Protocols
As a Senior Application Scientist, I recognize that the integrity of your research and the safety of your laboratory personnel are inextricably linked. Handling potent kinase inhibitors requires more than just following a basic Material Safety Data Sheet (MSDS); it requires a mechanistic understanding of the compound's behavior, stability, and environmental impact.
This guide provides an authoritative, step-by-step operational and disposal framework for This compound (CAS: 896138-40-2), a highly selective, cell-permeable symmetrical indolylmethanone kinase inhibitor utilized primarily in Acute Myeloid Leukemia (AML) research [1].
Physicochemical & Hazard Profile
Before handling the compound, it is critical to understand its quantitative properties and hazard classifications. This compound is selectively potent against FLT3 over PDGFR and acts as an ATP-competitive inhibitor [2].
Table 1: Quantitative Data and Hazard Summary
| Property / Metric | Specification | Causality / Operational Impact |
| CAS Number | 896138-40-2 | Unique identifier for EHS waste logging. |
| Molecular Formula | C₁₇H₁₂N₂O₃ | Non-halogenated; dictates liquid waste segregation. |
| Molecular Weight | 292.29 g/mol | Required for accurate molarity calculations (e.g., 10 mM stock). |
| Primary Target IC₅₀ | 33 nM (Cell-free FLT3) | High potency requires stringent spill-prevention protocols. |
| Appearance | Yellowish-brown solid | Visual indicator of compound integrity. |
| Hazard Codes | H302, H315, H319, H335 | Harmful if swallowed; causes skin, eye, and respiratory irritation. |
| Storage | -20°C, Protect from light | Prevents hydrolytic and photo-induced degradation. |
Mechanistic Pathway: Why Containment Matters
Understanding the biological mechanism of this compound reinforces the necessity for strict handling protocols. The compound competitively binds to the ATP-binding pocket of the FLT3 receptor, a receptor tyrosine kinase frequently mutated and overexpressed in AML blasts. By blocking autophosphorylation, it halts downstream signaling cascades (STAT5, PI3K, RAS), ultimately inducing apoptosis [2]. Accidental exposure to laboratory personnel can inadvertently interfere with normal cellular kinase activity.
Fig 1: Mechanism of this compound blocking ATP-binding, halting AML proliferation.
Operational Workflow: Reconstitution & Storage
Because the indolylmethanone structure is highly hydrophobic, it requires specific solvents and handling to maintain structural integrity and prevent precipitation.
Protocol 1: Reconstitution and Aliquoting
-
Equilibration: Allow the sealed vial to equilibrate to room temperature (25°C) for 20 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, leading to rapid hydrolytic degradation.
-
Solubilization: Add anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve your desired stock concentration (e.g., add 342 µL of DMSO to 1 mg of powder for a 10 mM stock).
-
Agitation: Vortex gently. If the yellowish-brown solid does not immediately dissolve, sonicate for 1-2 minutes in a room-temperature water bath.
-
Aliquoting: Divide the stock solution into sterile, amber microcentrifuge tubes (10–50 µL per tube). Causality: this compound is photo-sensitive and degrades upon repeated freeze-thaw cycles. Single-use aliquots preserve the compound's IC₅₀ profile.
-
Storage: Store immediately at -20°C. Stock solutions are stable for up to 3 months under these conditions [1].
Comprehensive Disposal Procedures
As a biologically active pharmaceutical agent with specific hazard classifications (H-codes), this compound must never be disposed of in the municipal water supply or standard trash.
Fig 2: Segregation and disposal workflow for solid and liquid this compound waste.
Protocol 2: Liquid Waste Management
-
Segregation: Collect all liquid waste containing this compound (including cell culture media dosed with the compound) in a designated, chemically compatible High-Density Polyethylene (HDPE) container.
-
Labeling: Label the container strictly as "Non-Halogenated Organic Waste - Contains DMSO and Kinase Inhibitors."
-
Causality: this compound and DMSO contain no halogens. Mixing this with halogenated waste (e.g., chloroform) can trigger dangerous exothermic reactions and complicates Environmental Protection Agency (EPA) incineration protocols, as halogens require specialized high-temperature scrubbers to prevent toxic dioxin formation.
-
-
Storage: Keep the container tightly capped in a secondary containment tray within a fume hood until collected by your Environmental Health and Safety (EHS) department.
Protocol 3: Solid Waste Management
-
Collection: Segregate all contaminated pipette tips, empty compound vials, spill pads, and gloves into a puncture-resistant solid waste bin.
-
Containment: Double-bag the waste using heavy-duty, transparent polyethylene bags. Causality: This prevents accidental puncture by sharp plastic tips, protecting sanitation and EHS staff from dermal exposure (H315).
-
Labeling: Mark clearly as "Hazardous Solid Waste - Toxic/Irritant."
Protocol 4: Emergency Spill Response
-
PPE: Immediately don fresh nitrile gloves, safety goggles, and a lab coat.
-
Powder Spills: Do not sweep. Sweeping aerosolizes the powder, posing a severe inhalation risk (H335). Instead, gently cover the powder with a damp absorbent pad to trap the particulates, then wipe inward.
-
Liquid Spills: Absorb with inert spill pads.
-
Decontamination: Clean the affected bench space with 70% ethanol to dissolve any remaining hydrophobic residue, followed by standard soap and water. Dispose of all cleanup materials as Hazardous Solid Waste.
References
-
Mahboobi, S., Uecker, A., Sellmer, A., Cénac, C., Höcher, H., Pongratz, H., Eichhorn, E., Hufsky, H., et al. (2006). Novel bis(1H-indol-2-yl)methanones as potent inhibitors of FLT3 and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 49(11), 3101-3115. Retrieved from[Link][1]
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Personal protective equipment for handling Flt-3 Inhibitor II
Essential Safety and Handling Guide for Flt-3 Inhibitor II
This document provides a comprehensive, step-by-step guide to the safe handling of this compound, a potent, cell-permeable kinase inhibitor. As this compound is designed to be biologically active at low concentrations and induces apoptosis, it must be handled with the highest degree of caution to prevent occupational exposure.[1][2] The following protocols are based on established best practices for managing highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic agents.[3][4]
The core principle of this guide is risk mitigation. Since a specific Occupational Exposure Limit (OEL) for this compound is not publicly established, we will adopt a conservative approach, treating it as a substance with a potential OEL at or below 10 µg/m³, a common threshold for classifying compounds as highly potent.[3][5] Adherence to these procedures is mandatory for ensuring the safety of all laboratory personnel.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective containment is not achieved by personal protective equipment (PPE) alone. A robust safety plan integrates engineering controls as the primary barrier, supplemented by rigorous work practices and, finally, appropriate PPE. This multi-layered strategy provides a self-validating system of protection.
Primary Engineering Controls: Your First Line of Defense
Engineering controls are designed to physically separate the researcher from the hazard.[6] All handling of this compound, especially the powdered form, must be conducted within a certified containment primary engineering control (C-PEC).[7]
-
For Weighing and Reconstituting Powder: A certified Class II Biological Safety Cabinet (BSC) or a powder containment hood (balance enclosure) that is externally vented is required. These systems maintain negative pressure to prevent aerosolized particles from escaping into the laboratory environment.[8]
-
For Handling Solutions: All subsequent work with solutions of this compound (e.g., dilutions, adding to cell culture) should be performed within a certified chemical fume hood or a Class II BSC.[9][10]
-
Facility Requirements: Ensure a safety shower and an eyewash station are readily accessible and have been recently tested.[11]
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential to protect you from exposure should primary controls fail or during procedures with inherent splash or aerosolization risk. The selection of PPE must be deliberate and based on the potential routes of exposure: inhalation, skin contact, and eye contact.[12]
Table 1: Required PPE for Handling this compound
| PPE Category | Item | Specification and Use Rationale |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-grade nitrile gloves.[13] The outer glove should be changed immediately upon known or suspected contamination. The inner glove provides protection during the removal of the contaminated outer glove. Do not reuse disposable gloves.[9] |
| Body Protection | Solid-Front Laboratory Coat | A disposable, solid-front laboratory coat with long sleeves and tight-fitting cuffs is required. This provides a barrier against splashes and prevents contamination of personal clothing.[9] Materials like Tyvek can offer superior protection against fine particulates.[14] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Use chemical splash goggles that form a complete seal around the eyes to protect against splashes, sprays, and aerosols.[9] When handling larger volumes or during procedures with a high risk of splashing, a full-face shield must be worn in addition to safety goggles.[9][12] |
| Respiratory Protection | N95 Respirator or Equivalent | An N95 respirator is mandatory when handling the powdered form of the compound to prevent inhalation of aerosolized particles.[9] All personnel requiring a respirator must be properly fit-tested and trained in its use according to OSHA standards.[12] |
Operational Workflow: From Set-Up to Disposal
Proper procedure is critical to prevent cross-contamination and exposure. The following workflow diagram illustrates the mandatory sequence of operations when working with this compound.
Spill Management Plan
Immediate and correct response to a spill is critical to contain the hazard.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or involves a significant amount of powder outside of a containment device, evacuate the immediate area.
-
Don PPE: Before cleaning, don the full PPE ensemble described in Table 1, including respiratory protection.
-
Containment:
-
For liquid spills: Cover with an absorbent material, working from the outside in.
-
For powder spills: Gently cover with damp absorbent pads to avoid making the powder airborne. DO NOT dry sweep.
-
-
Clean-Up: Using forceps, place all contaminated materials into a designated hazardous waste bag. Clean the spill area with an appropriate solvent or detergent, and then wipe with water.
-
Disposal: All materials used for spill clean-up must be disposed of as hazardous cytotoxic waste.[9]
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste.
-
Sharps: Needles and syringes must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.
-
Solid Waste: All disposable PPE, weighing papers, contaminated wipes, and vials must be placed in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Unused solutions or liquid waste should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.
By integrating robust engineering controls, meticulous work practices, and the correct use of personal protective equipment, researchers can confidently and safely handle potent compounds like this compound, ensuring both personal safety and the integrity of their research.
References
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BenchChem. (2025). Personal protective equipment for handling PI5P4K-A-IN-2. 9
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BenchChem. (2025). Personal protective equipment for handling SAR407899. 13
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BenchChem. (2025). Personal protective equipment for handling Syk Inhibitor II hydrochloride. 10
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European Biosafety Network. (2005). Preventing occupational exposure to cytotoxic and other hazardous drugs. 6
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VxP Pharma. (2020). Highly Potent Compounds. 3
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Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. 7
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IPS - Integrated Project Services, LLC. Handling & Processing of Potent Compounds: A Holistic Approach. 8
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Merck. This compound - CAS 896138-40-2 - Calbiochem. 1
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Pharm-Ed. Safe handling of cytotoxic drugs and related waste. 4
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MDPI. (2022). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. 2
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American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. 12
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Canadian Union of Public Employees (CUPE). Cytotoxic Drugs. 15
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Affygility Solutions. (2010). Potent compounds: 7 things that every EHS professional should know. 5
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WorkSafe QLD. (2017). Guide for handling cytotoxic drugs and related waste. 16
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MedChemExpress. (2025). Safety Data Sheet. 11
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Cleanroom Technology. (2026). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. 14
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- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
